p-Coumaric acid
Description
4-Hydroxycinnamic acid is a natural product found in Cryptomeria japonica, Artemisia dolosa, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSWKAQJJWESNS-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901076 | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
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Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
501-98-4, 7400-08-0 | |
| Record name | trans-4-Hydroxycinnamic acid | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Coumaric acid | |
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| Record name | p-Coumaric acid | |
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| Record name | p-Coumaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04066 | |
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| Record name | p-coumaric acid | |
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| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |
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| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
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| Record name | 4-hydroxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | P-COUMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
211.5 °C | |
| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
natural sources and distribution of p-Coumaric acid
The Phytochemical Architecture of p-Coumaric Acid: Distribution, Biosynthesis, and Analytical Characterization
Executive Summary
p-Coumaric acid (4-hydroxycinnamic acid) represents a pivotal phenolic moiety in plant secondary metabolism and a high-value target in drug discovery due to its superior bioavailability compared to other phenolic acids.[1][2][3] Unlike its structural analogs (e.g., gallic acid), p-coumaric acid exhibits rapid intestinal absorption and serves as a direct precursor to flavonoids and lignins. This guide provides a technical deep-dive into its biosynthetic origins, taxonomic distribution, and rigorous quantification protocols, designed for researchers requiring high-fidelity data for pharmacological applications.
Biosynthetic Origins: The Phenylpropanoid Assembly Line
The biosynthesis of p-coumaric acid is not a singular event but the result of two distinct enzymatic pathways, largely dictated by the organism's taxonomy (Plant vs. Microbial). Understanding this is crucial for metabolic engineering and sourcing.
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The PAL Pathway (Plants): The primary route involves the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form trans-cinnamic acid, which is subsequently hydroxylated by Cinnamate 4-Hydroxylase (C4H).
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The TAL Pathway (Bacteria/Fungi): Certain bacteria and fungi utilize Tyrosine Ammonia-Lyase (TAL) to directly convert L-tyrosine into p-coumaric acid, bypassing the cinnamic acid intermediate. This pathway is of particular interest for biosynthetic manufacturing due to its efficiency.
Pathway Visualization
The following diagram illustrates the dual-origin synthesis and downstream metabolic fate of p-coumaric acid.
Figure 1: Dual biosynthetic pathways for p-Coumaric acid showing the dominant plant route (Blue) and the microbial shortcut (Red).
Taxonomic Distribution and Natural Reservoirs
In nature, p-coumaric acid rarely exists in isolation. It is predominantly found in bound forms (esters or glycosides), particularly cross-linked to cell wall structural components like lignin and cellulose. This "bound" status is a critical variable in extraction efficiency; simple solvent extraction often yields <10% of the total content.
Quantitative Distribution Profile
The following table aggregates data from multiple high-fidelity quantification studies. Note the orders-of-magnitude difference between propolis and standard dietary sources.
| Source Category | Specific Source | Concentration Range | Form Predominance |
| Apiary Products | Propolis | 18,000 - 20,000 mg/kg | Free & Esterified |
| Honey | 1.5 - 5.0 mg/kg | Free | |
| Medicinal Fungi | Ganoderma lucidum | 3,000 - 5,000 mg/kg | Free |
| Fruits | Cranberries | 250 mg/kg (FW) | Glycosylated |
| Blueberries | 40 - 160 mg/kg (FW) | Glycosylated | |
| Apples | 4 - 19 mg/kg (FW) | Esterified | |
| Grains | Maize (Corn) Bran | 100 - 300 mg/kg | Bound (Cell Wall) |
| Oats | 50 - 100 mg/kg | Bound |
Data synthesized from Pei et al. (2016) and recent chromatographic studies [1, 2, 3].
Technical Insight: The exceptionally high concentration in propolis suggests that bees selectively concentrate p-coumaric acid-rich resins, likely for its antimicrobial properties to sterilize the hive [2].
Extraction and Quantification Protocols
To ensure scientific integrity, the quantification of p-coumaric acid must account for its conjugated forms. A simple methanol extraction is insufficient for grains and most plant tissues. The following protocol integrates an alkaline hydrolysis step to release bound phenolic acids, ensuring total content quantification.
Protocol A: Total p-Coumaric Acid Extraction (Self-Validating)
Causality: Alkaline conditions break the ester bonds linking p-coumaric acid to cell wall polysaccharides. Ascorbic acid is added to prevent oxidative degradation during the process.
Reagents:
-
2M NaOH (containing 1% Ascorbic Acid and 10mM EDTA)
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6M HCl
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Ethyl Acetate (HPLC Grade)
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Methanol (HPLC Grade)
Step-by-Step Workflow:
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Homogenization: Pulverize 500mg of dried sample (passed through 0.5mm sieve).
-
Hydrolysis: Add 10mL of 2M NaOH solution. Flush headspace with Nitrogen gas to minimize oxidation.
-
Incubation: Stir at room temperature for 4 hours (or 30 mins at 60°C).
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Acidification: Adjust pH to 2.0 using 6M HCl . Validation Check: Solution must turn cloudy or change color, indicating protonation of phenolic acids (rendering them less water-soluble and more solvent-soluble).
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Extraction: Extract three times with 15mL Ethyl Acetate . Centrifuge at 3000xg for 5 mins to separate phases.
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Concentration: Pool organic layers and evaporate to dryness under vacuum (Rotovap at 35°C).
-
Reconstitution: Dissolve residue in 2mL Mobile Phase (see below) and filter through 0.22µm PTFE filter.
Protocol B: HPLC-DAD Quantification
Causality: A C18 column provides the necessary hydrophobic interaction to separate p-coumaric acid from more polar glycosides. Acidified water suppresses ionization, sharpening the peak shape.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Flow Rate: 1.0 mL/min.[4]
-
Detection: UV/DAD at 310 nm (Max absorption for hydroxycinnamic acids).
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Gradient: 10% B (0 min) -> 40% B (20 min) -> 10% B (25 min).
Analytical Workflow Diagram
Figure 2: Workflow for Total p-Coumaric Acid quantification, emphasizing the critical hydrolysis step.
Pharmacokinetics and Drug Development Relevance
For drug development professionals, p-coumaric acid offers a distinct advantage over other polyphenols: Bioavailability .[2]
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Absorption Efficiency: Unlike flavonoid glycosides which require hydrolysis by colonic microbiota before absorption, free p-coumaric acid is absorbed rapidly in the upper gastrointestinal tract via monocarboxylic acid transporters (MCTs). Studies indicate a relative bioavailability significantly higher than that of gallic acid or chlorogenic acid [4].
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Metabolic Fate: Upon absorption, it undergoes extensive Phase II metabolism in the liver, primarily glucuronidation and sulfation. However, the conjugated metabolites retain significant biological activity, particularly in anti-inflammatory pathways.
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Safety Profile: The LD50 in mice is reported at 2850 mg/kg, indicating a wide therapeutic window for oral formulations [1].
References
-
Pei, K., Ou, J., Huang, J., & Ou, S. (2016).[3] p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities. Journal of the Science of Food and Agriculture.[2][3] Link
-
Kurek-Górecka, A., et al. (2025). Propolis as a Key Source of p-Coumaric Acid Permeating Honey and Sucrose Syrup Stores of Honey Bees. Preprints.[5] Link
-
Tehami, W., et al. (2023).[6] New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer. ResearchGate. Link
-
Konishi, Y., et al. (2003). Intestinal Absorption of p-Coumaric and Gallic Acids in Rats after Oral Administration. Journal of Agricultural and Food Chemistry. Link
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- 2. banglajol.info [banglajol.info]
- 3. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propolis as a Key Source of p-Coumaric Acid Permeating Honey and Sucrose Syrup Stores of Honey Bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
p-Coumaric acid isomers and their chemical properties
An In-depth Technical Guide on the Isomers of p-Coumaric Acid: Chemical Properties, Analytics, and Biological Significance
This technical guide offers a comprehensive examination of the geometric isomers of p-coumaric acid, designed for researchers, scientists, and drug development professionals. The content herein is structured to provide not just a repository of data, but a narrative grounded in scientific integrity, explaining the causality behind experimental choices and highlighting the practical implications of isomeric differences.
Foreword: The Critical Nuance of Isomerism
p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic acid of significant interest, serving as a key biosynthetic precursor to a multitude of secondary plant metabolites, including flavonoids and stilbenes.[1] Its prevalence in a wide range of edible plants and its diverse pharmacological activities—including antioxidant, anti-inflammatory, antimicrobial, and antineoplastic properties—position it as a promising candidate for drug discovery and nutraceutical development.[1][2][3][4][5][6] However, to harness its full potential, one must look beyond the parent molecule and appreciate the profound impact of its geometric isomerism. The molecule exists in two primary forms, trans-p-coumaric acid and cis-p-coumaric acid, which, despite sharing the same molecular formula, exhibit distinct chemical properties and biological activities.
PART 1: The Physicochemical Dichotomy of p-Coumaric Acid Isomers
The fundamental difference between the isomers lies in the spatial arrangement of substituents around the carbon-carbon double bond in the propenoic acid side chain. The trans isomer, with the carboxyl and phenyl groups on opposite sides of the double bond, is the more thermodynamically stable and naturally abundant form.[1][4] The cis isomer is formed through the UV-induced isomerization of the trans form.[7]
Structural and Physicochemical Properties
This seemingly subtle structural variance leads to significant differences in physical properties, which are critical for extraction, formulation, and biological uptake.
| Property | trans-p-Coumaric Acid | cis-p-Coumaric Acid |
| IUPAC Name | (E)-3-(4-hydroxyphenyl)prop-2-enoic acid[8] | (Z)-3-(4-hydroxyphenyl)prop-2-enoic acid[9] |
| Molecular Formula | C₉H₈O₃[8][9][10] | C₉H₈O₃[8][9][10] |
| Molar Mass | 164.16 g/mol [3][8][9] | 164.16 g/mol [3][8][9] |
| Melting Point | 210-214 °C[3][8][10][11] | 134-134.5 °C[9] |
| Water Solubility | Sparingly soluble[3][11] | More soluble than the trans isomer |
| Solubility | Soluble in ethanol, diethyl ether, and hot water[10][11] | Soluble |
| UV λmax | ~286-310 nm | ~285 nm (varies with conditions)[12] |
| Appearance | Off-white to beige crystalline powder[3][10] | Solid[9] |
The planar structure and efficient crystal packing of the trans isomer contribute to its higher melting point and lower solubility in aqueous media compared to the sterically hindered cis form. These differences are paramount in designing extraction protocols and formulation strategies.
The Dynamics of Isomerization
The interconversion between isomers is a key photochemical process. This transformation is not merely a laboratory curiosity but a critical factor in sample handling and analysis, as exposure to UV light (including sunlight) can alter the isomeric ratio.
Figure 1. Reversible isomerization of p-coumaric acid.
Causality Behind the Phenomenon: The absorption of UV energy promotes an electron from a π bonding orbital to a π* antibonding orbital in the double bond. This excited state allows for free rotation around the carbon-carbon single bond, and upon relaxation, the molecule can return to either the cis or trans ground state. The reverse reaction, from cis to the more stable trans form, is favored by thermal energy or acidic conditions. This reversibility is the photochemical basis for the photocycle of photoactive yellow protein, a bacterial photosensor where p-coumaric acid acts as the chromophore.[7]
PART 2: A Self-Validating Protocol for Isomer Resolution and Quantification
Accurate determination of the isomeric composition of a sample is essential for correlating chemical profiles with biological activity. High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose.[6] The following protocol is designed as a self-validating system.
Experimental Protocol: HPLC-UV Analysis
Objective: To achieve baseline separation and accurate quantification of cis- and trans-p-coumaric acid isomers in a given matrix.
Methodology:
-
Standard Preparation:
-
Primary Standard: Prepare a stock solution of trans-p-coumaric acid (commercially available) of known concentration in methanol.
-
Mixed Isomer Standard Generation: Transfer an aliquot of the trans-p-coumaric acid stock solution to a quartz cuvette. Irradiate with a UV lamp (e.g., 365 nm) for 1-2 hours to induce photoisomerization. This creates a mixed standard containing both cis and trans isomers, essential for peak identification.
-
-
Instrumentation and Conditions:
-
System: HPLC with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic or acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic or acetic acid.
-
Gradient Program: A typical gradient might be: 10% B to 40% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 310 nm (near λmax for trans) and 285 nm (near λmax for cis). A DAD allows for full spectral analysis to confirm peak purity.
-
-
Analysis Workflow:
-
Peak Identification: Inject the mixed isomer standard. The cis isomer, being slightly more polar, will typically elute before the trans isomer.
-
Calibration: Generate a calibration curve using serial dilutions of the primary trans-p-coumaric acid standard.
-
Sample Analysis: Inject the filtered sample extract.
-
Quantification: Identify and integrate the peaks corresponding to the cis and trans isomers in the sample chromatogram. Quantify the trans isomer directly from its calibration curve. The cis isomer can be quantified using the trans standard's curve, assuming a similar response factor, or by using a purified cis standard if available.
-
Trustworthiness through Self-Validation:
-
Acidification of Mobile Phase: The addition of acid ensures that the carboxyl group of the analyte is fully protonated, preventing peak tailing and leading to sharp, symmetrical peaks for reliable integration.
-
Gradient Elution: This is crucial for complex matrices (e.g., plant extracts), allowing for the separation of the target isomers from other phytochemicals with varying polarities.
-
In-situ Standard Generation: Creating the cis isomer standard from the readily available trans isomer provides an unambiguous method for confirming the retention time of the cis peak without requiring a separate, often expensive, certified standard.
Figure 2. A comprehensive workflow for the HPLC-based analysis of p-coumaric acid isomers.
PART 3: Differential Biological Activities and Mechanistic Underpinnings
The distinct three-dimensional structures of the isomers dictate how they interact with biological targets such as enzymes and receptors, leading to variations in their pharmacological profiles.
Antioxidant Activity
Both isomers possess antioxidant properties, which are attributed to the phenolic hydroxyl group that can donate a hydrogen atom to neutralize free radicals.[4] This activity is fundamental to p-coumaric acid's protective effects against oxidative stress-related conditions.[1][4] While both forms are active, subtle differences in their radical scavenging efficacy have been noted, with the antioxidant capacity sometimes enhanced when p-coumaric acid is conjugated with other molecules like quinic acid or monosaccharides.[4]
Anti-inflammatory Effects
p-Coumaric acid is a potent anti-inflammatory agent.[2][5][13] Its mechanism often involves the modulation of critical inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.[4] By inhibiting NF-κB activation, p-coumaric acid can downregulate the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[2][4]
Figure 3. A simplified diagram of the anti-inflammatory mechanism of p-coumaric acid via NF-κB inhibition.
Antimicrobial Properties
p-Coumaric acid demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi.[2][13] The proposed bactericidal mechanisms are twofold: it can cause irreversible damage to the bacterial cell membrane, leading to the leakage of cytoplasmic contents, and it can bind to bacterial DNA, interfering with replication and other essential cellular functions.[3][14] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been established for specific strains; for instance, against Alicyclobacillus acidoterrestris, both the MIC and MBC were found to be 0.2 mg/mL.[15] The differential efficacy of the cis and trans isomers against specific microbes is an area requiring further investigation.
Conclusion and Future Perspectives
This guide has delineated the critical distinctions between cis- and trans-p-coumaric acid, from their fundamental physicochemical properties to their analytical separation and biological functions. For the researcher and developer, recognizing that p-coumaric acid is not a single entity but a dynamic system of interconverting isomers is paramount. The stability of the trans isomer makes it the default in nature and commerce, but the potential for unique biological activity from the cis form warrants deeper investigation.
Future work should focus on developing stereoselective syntheses to obtain pure cis-p-coumaric acid, enabling a more precise evaluation of its pharmacological profile. Furthermore, comparative in vivo studies are necessary to understand how the pharmacokinetic and pharmacodynamic properties of the two isomers differ, ultimately paving the way for more targeted and effective therapeutic applications.
References
-
Cabrita, L., Fossen, T., & Andersen, Ø. M. (2018). Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins. Journal of Agricultural and Food Chemistry, 66(9), 2159–2166. [Link]
-
Thao, N. P., Luyen, B. T., Tai, B. H., & Nhiem, N. X. (2021). Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. Molecules, 26(7), 2056. [Link]
-
Zaman, M. S., et al. (2023). Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery. Bangladesh Pharmaceutical Journal, 26(2), 185-194. [Link]
-
Michalska-Sionkowska, M., Kaczmarek, B., & Łukawska, M. (2020). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Molecules, 25(23), 5645. [Link]
-
Lou, Z., Wang, H., Zhu, S., Ma, C., & Wang, Z. (2012). p-Coumaric acid kills bacteria through dual damage mechanisms. Food Control, 25(2), 550-554. [Link]
-
Zhu, S., Zhang, T., Zhang, G., & Wang, H. (2022). Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice. Food Chemistry, 378, 132095. [Link]
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Genick, U. K., Devanathan, S., Meyer, T. E., Canestrelli, I. L., Williams, E., Cusanovich, M. A., Tollin, G., & Getzoff, E. D. (1996). Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein. Biochemistry, 35(10), 3104–3111. [Link]
-
Wikipedia contributors. (2023). p-Coumaric acid. Wikipedia, The Free Encyclopedia. [Link]
-
Pei, K., Ou, J., Huang, J., & Ou, S. (2016). p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities. Journal of the Science of Food and Agriculture, 96(9), 2952–2962. [Link]
-
Pragasam, S. J., & Rasool, M. (2022). Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases. Antioxidants, 11(11), 2205. [Link]
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Pragasam, S. J., & Rasool, M. (2022). Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases. Antioxidants (Basel, Switzerland), 11(11), 2205. [Link]
-
Wang, C., Chen, L., & Lu, X. (2019). Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. Molecules, 24(4), 795. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549106, Cis-P-Coumaric Acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637542, P-Coumaric Acid. PubChem. [Link]
-
de la Torre-Carbot, K., Jauregui, O., Gimeno, E., Castellote, A. I., Lamuela-Raventós, R. M., & López-Sabater, M. C. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. Journal of Agricultural and Food Chemistry, 66(22), 5487–5498. [Link]
Sources
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cis-P-Coumaric Acid | C9H8O3 | CID 1549106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. p-Coumaric acid | 501-98-4 [chemicalbook.com]
- 11. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 12. Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Pharmacological Profiling of p-Coumaric Acid Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
p-Coumaric acid (p-CA), a hydroxycinnamic acid ubiquitous in the plant kingdom, exhibits a broad spectrum of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6][7][8][9] However, its clinical translation is often hampered by rapid metabolism and limited bioavailability. This guide analyzes the strategic derivatization of p-CA—specifically targeting the carboxylic acid and phenolic hydroxyl moieties—to enhance lipophilicity, metabolic stability, and target affinity. We explore the mechanistic crosstalk between Nrf2 and NF-κB pathways and provide validated protocols for the synthesis and biological evaluation of these next-generation therapeutics.
Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)
The pharmacological versatility of p-CA stems from its conjugated system connecting a phenolic ring to a carboxylic acid. Rational drug design focuses on two primary modification sites:
-
C4-Phenolic Hydroxyl (-OH): The primary site for radical scavenging. Alkylation or glycosylation here often reduces antioxidant capacity but can improve stability and cellular uptake.
-
C1-Carboxylic Acid (-COOH): The primary site for derivatization (esterification/amidation). Converting the hydrophilic acid to an ester or amide significantly increases lipophilicity, facilitating passive diffusion across cell membranes.
Expert Insight: The "Lipophilic Switch"
Native p-CA is polar. By converting the carboxylic acid to a phenethyl ester or amide , we introduce a "lipophilic switch." This not only enhances membrane permeability but often creates additional hydrophobic interactions with the binding pockets of target enzymes (e.g., Tyrosinase, COX-2), drastically lowering IC50 values.
Visualization: SAR Logic and Molecular Targets
The following diagram maps the structural modifications to their functional biological outcomes.
Figure 1: Structural modification logic for p-Coumaric Acid. Red/Green nodes indicate reactive sites; Yellow nodes indicate downstream biological targets.
Part 2: Mechanistic Pathways & Therapeutic Frontiers
The Nrf2 / NF-κB Crosstalk (Anti-inflammatory & Antioxidant)
The therapeutic potency of p-CA derivatives lies in their dual ability to activate the cytoprotective Nrf2 pathway while inhibiting the pro-inflammatory NF-κB pathway.
-
Mechanism: Electrophilic p-CA derivatives (Michael acceptors) modify cysteine residues on Keap1, preventing Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus, binding ARE sequences to upregulate HO-1 and NQO1.
-
Crosstalk: Upregulated HO-1 inhibits NF-κB phosphorylation. Simultaneously, p-CA derivatives directly block IκB degradation, preventing NF-κB nuclear entry and cytokine storm (TNF-α, IL-6).
Anticancer Mechanisms (Apoptosis & Metastasis)
Derivatives like phenethyl p-coumarate exhibit superior cytotoxicity against melanoma (B16, A375) and colorectal cancer (HT-29) compared to the parent compound.
-
Apoptosis: Upregulation of Bax and downregulation of Bcl-2, leading to Cytochrome C release and Caspase-3/9 activation.
-
Metastasis: Inhibition of Epithelial-Mesenchymal Transition (EMT) by suppressing MMP-2 and MMP-9 expression.
Visualization: Signaling Pathway Modulation
Figure 2: Dual modulation of Nrf2 (activation) and NF-κB (inhibition) pathways by p-CA derivatives.
Part 3: Comparative Data Analysis
The following table synthesizes quantitative data from recent studies, highlighting the potency shift achieved through derivatization.
| Compound | Cell Line / Organism | Assay Type | Potency (IC50 / MIC) | Reference |
| p-Coumaric Acid (Parent) | A375 (Melanoma) | Cytotoxicity (CCK-8) | ~3.1 mM | [1] |
| Phenethyl p-coumarate | A375 (Melanoma) | Cytotoxicity (CCK-8) | 15.2 µM | [1] |
| p-Coumaric Acid | S. aureus | Antimicrobial (MIC) | > 500 µg/mL | [2] |
| p-Coumaric Amide Derivative (4d) | S. aureus | Antimicrobial (MIC) | 64 µg/mL | [2] |
| p-Coumaric Acid | HT-29 (Colon Cancer) | Cytotoxicity (MTT) | 150 µM | [3] |
| Coumarin Hybrid | HT-29 (Colon Cancer) | Cytotoxicity (MTT) | 25 µM | [3] |
Data Interpretation: The esterification with a phenethyl group (Phenethyl p-coumarate) improves anticancer potency by over 200-fold in melanoma cells, likely due to enhanced cellular uptake and specific binding to melanoma-associated enzymes.
Part 4: Validated Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives (Self-Validating)
Objective: Synthesize N-phenethyl-p-coumaramide with high purity. Rationale: Direct coupling often fails due to the phenolic -OH interference. We use an acetylation protection strategy.[10]
Step 1: Protection (Acetylation) [10]
-
Dissolve p-coumaric acid (3.0 mmol) in pyridine (3.0 mL).
-
Add acetic anhydride (8.36 mmol) dropwise.
-
Stir for 5h at RT. Pour into cold water (20 mL).
-
Validation Checkpoint: Filter precipitate. A melting point of 201-203°C confirms 4-acetoxycinnamic acid.
Step 2: Activation (Acid Chloride Formation)
-
Reflux the protected acid (1.5 mmol) with thionyl chloride (6 mmol) in benzene (20 mL) for 4h at 70°C.
-
Evaporate solvent to yield the acid chloride (yellow powder).
-
Expert Note: Use immediately. Do not purify; the intermediate is unstable.
Step 3: Coupling & Deprotection
-
React acid chloride with phenethylamine in dichloromethane/triethylamine.
-
Deprotect the acetyl group using mild base hydrolysis (K2CO3/MeOH).
-
Final Validation: FTIR should show a sharp N-H band (~3396 cm⁻¹) and absence of ester C=O (~1760 cm⁻¹).
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 of derivatives in cancer cell lines.
-
Seeding: Plate cells (A375 or HT-29) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dissolve derivative in DMSO (stock). Dilute in media to final concentrations (0–200 µM). Keep DMSO < 0.1%.
-
Incubation: Treat cells for 24h or 48h at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Calculation:
. Plot dose-response curve to calculate IC50.
Visualization: Experimental Workflow
Figure 3: Step-by-step workflow from chemical synthesis to biological validation.
References
-
The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells Source: NIH / PubMed Central URL:[Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-coumaric acid derivatives Source: ResearchGate / Arabian Journal of Chemistry URL:[Link]
-
Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy Source: NIH / PubMed Central URL:[Link]
-
Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell Source: Universiti Kebangsaan Malaysia URL:[Link]
-
Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds Source: NIH / PubMed URL:[Link]
Sources
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- 3. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives [frontiersin.org]
- 10. ukm.edu.my [ukm.edu.my]
p-Coumaric Acid: Mechanistic Basis of Antioxidant Activity
The following technical guide details the antioxidant mechanisms of p-Coumaric acid (p-CA), designed for researchers and drug development professionals.
Technical Guide & Experimental Framework [1]
Executive Summary
p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic secondary metabolite distinguished by its ability to mitigate oxidative stress through dual modalities: direct radical scavenging and indirect modulation of cellular signaling .[1][2] Unlike simple phenols, p-CA possesses a conjugated
Molecular Basis: Structure-Activity Relationship (SAR)
The antioxidant potency of p-CA is governed by its specific structural features:
-
Phenolic Hydroxyl (4-OH): The primary site of antioxidant action.[1] It acts as a hydrogen or electron donor.[3]
-
Conjugated Double Bond (C2=C3): Located between the aromatic ring and the carboxylic acid group, this unsaturation allows for the delocalization of the unpaired electron across the entire molecule following radical formation, significantly lowering the bond dissociation enthalpy (BDE).
-
Carboxylic Acid Moiety: Influences the pKa and solubility, dictating the dominant mechanism (HAT vs. SPLET) based on the solvent environment.
Thermodynamic Mechanisms (HAT vs. SPLET)
The mechanism by which p-CA neutralizes free radicals (
-
Hydrogen Atom Transfer (HAT): Dominant in non-polar environments (gas phase, lipid bilayers).[1] p-CA transfers a hydrogen atom from the 4-OH group to the radical.[2]
-
Key Parameter: Bond Dissociation Enthalpy (BDE).[1] The lower the BDE of the O-H bond, the faster the reaction.
-
-
Sequential Proton Loss Electron Transfer (SPLET): Dominant in polar/ionizing environments (plasma, cytosol, water).[1]
Visualization: Chemical Scavenging Pathways
Figure 1: Bifurcation of p-CA antioxidant mechanisms based on solvent polarity.[1] HAT dominates in lipid environments, while SPLET prevails in aqueous physiological conditions.
Biological Mechanisms: Cellular Signaling
Beyond direct scavenging, p-CA functions as a xenohormetic agent, activating endogenous defense systems.
The Nrf2/Keap1 Pathway
The primary biological mechanism involves the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2).[1][3][5][6]
-
Basal State: Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which targets it for ubiquitination and proteasomal degradation.[1][3]
-
Induction by p-CA: p-CA (an electrophile) modifies the reactive cysteine residues on Keap1.[1] This conformational change prevents Nrf2 ubiquitination.
-
Translocation: Stabilized Nrf2 translocates to the nucleus.[3][6]
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE) sequences in DNA.[1][3]
-
Result: Upregulation of Phase II detoxifying enzymes:
Enzyme Inhibition
p-CA directly inhibits pro-oxidant enzymes, specifically NADPH Oxidase (NOX) and Xanthine Oxidase (XO) , thereby reducing the basal rate of ROS generation.[1]
Visualization: Nrf2 Signaling Cascade
Figure 2: p-CA induced activation of the Nrf2/Keap1 pathway, leading to the synthesis of endogenous antioxidant enzymes.[1][3]
Experimental Protocols for Validation
To validate the antioxidant activity of p-CA, a combination of chemical (cell-free) and biological (cell-based) assays is required.[1]
Quantitative Comparison of Assays
| Assay | Mechanism | Target Radical | p-CA Applicability | Key Limitation |
| DPPH | HAT + SET | Organic Nitrogen Radical | High (Standard) | Steric inaccessibility in bulky derivatives.[1] |
| ABTS | SET | Cation Radical ( | High (Broad pH range) | Artificial radical; not biologically relevant.[1] |
| ORAC | HAT | Peroxyl Radical ( | Moderate | Sensitive to temperature; lengthy protocol.[1] |
| FRAP | SET | Ferric Ion ( | High | Does not measure radical scavenging directly.[1] |
Protocol: Cellular Antioxidant Activity (CAA)
This protocol measures the ability of p-CA to enter the cell and prevent oxidative stress.[1]
Reagents:
-
Cell Line: PC12 (neuronal model) or HepG2 (hepatic model).[1]
-
Stressor: AAPH (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) or
.[1] -
Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).[1]
Workflow:
-
Seeding: Plate cells in 96-well black plates (
cells/well). Incubate 24h. -
Pre-treatment: Treat cells with p-CA (10–100
) for 24h.[1] Include Vehicle Control (DMSO < 0.1%).[1] -
Washing: Wash 2x with PBS to remove extracellular p-CA.
-
Probe Loading: Incubate with
DCFH-DA for 45 min at 37°C. -
Stress Induction: Add
AAPH. -
Kinetics: Measure fluorescence (Ex: 485nm, Em: 535nm) every 5 min for 1 hour.
-
Calculation: Calculate the Area Under the Curve (AUC).
(Where SA = Sample Area, CA = Control Area)[1]
Visualization: Experimental Workflow
Figure 3: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay using DCFH-DA.
References
-
Mechanisms of Phenolic Acids (HAT/SPLET)
-
p-Coumaric Acid and Nrf2 Pathway
-
Structure-Activity Relationships (SAR)
-
Experimental Protocols (DCFH-DA)
- Wolfe, K. L., & Liu, R. H. (2007). "Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements." Journal of Agricultural and Food Chemistry.
-
[1]
-
Thermodynamic Parameters
- Klein, E., et al. (2018). "Thermodynamics of antioxidant action of naturally occurring hydroxyderivatives of cinnamic acid.
-
[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation | PLOS One [journals.plos.org]
- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sscm.kg.ac.rs [sscm.kg.ac.rs]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
in vitro evidence for p-Coumaric acid anticancer effects
Executive Technical Summary
p-Coumaric acid (p-CA; 4-hydroxycinnamic acid) represents a critical phenolic scaffold in the development of chemopreventive and chemotherapeutic agents. Unlike non-specific cytotoxic agents, p-CA exhibits a distinct pleiotropic mechanism of action dependent on the cellular context. In normal somatic cells, it functions as a potent antioxidant scavenging free radicals; however, within the tumor microenvironment (TME), it frequently acts as a pro-oxidant , inducing lethal reactive oxygen species (ROS) accumulation that triggers mitochondrial dysfunction.
This guide synthesizes in vitro evidence demonstrating p-CA’s ability to modulate signal transduction pathways—specifically NF-κB, MAPK, and PI3K/Akt—leading to cell cycle arrest and apoptosis. While its standalone IC50 values are often in the micromolar to millimolar range (indicating moderate potency), its true value lies in synergistic chemosensitization and the suppression of metastatic drivers like MMPs (Matrix Metalloproteinases).
Quantitative Landscape: In Vitro Cytotoxicity Profile
The following data aggregates IC50 values across diverse histological subtypes. Note the variance in sensitivity, with colorectal and epidermoid lines showing higher susceptibility compared to glioblastoma models.
Table 1: Comparative IC50 Values of p-Coumaric Acid in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Mechanism of Death | Reference |
| Colorectal | HT-29 | ~150 µM | 24 h | Autophagy (PI3K/Akt/mTOR inhibition) | [1] |
| Colorectal | HCT-15 | ~1400 µM* | 48 h | Apoptosis (Sub-G1 arrest, ROS generation) | [2] |
| Epidermoid | A431 | 52 µg/mL (~317 µM) | 24 h | ROS-mediated mitochondrial dysfunction | [3] |
| Breast | MCF-7 | 11.1 µg/mL (~68 µM) | 72 h | G1 Cell Cycle Arrest | [4] |
| Melanoma | A375 | 2.5 - 3.5 mM | 48 h | S-phase Arrest (Cyclin A/CDK2 downregulation) | [5] |
| Glioblastoma | U87MG | 0.5 - 1.0 mM | 48 h | G2/M Arrest (p21 induction, CDK4 reduction) | [6] |
*Note: High concentrations in HCT-15 indicate p-CA is often more effective as a chronic chemopreventive agent or chemosensitizer rather than a standalone acute toxin.
Mechanistic Architecture
The ROS-Mitochondrial Axis (The "Trigger")
In HCT-15 and A431 cells, p-CA treatment disrupts the mitochondrial membrane potential (
-
ROS Surge: p-CA overwhelms the cancer cell's antioxidant defense (SOD/Catalase).
-
Permeabilization: The mitochondrial permeability transition pore (mPTP) opens.
-
Cytochrome c Release: Cyt-c leaks into the cytosol, binding Apaf-1.
-
Caspase Cascade: Activation of Caspase-9 (initiator) and Caspase-3 (executioner) leads to DNA fragmentation.
Cell Cycle Checkpoint Blockade
p-CA exhibits tissue-specific arrest patterns, suggesting it targets the specific cyclin-dependent kinase (CDK) profile of the tumor:
-
G0/G1 Arrest (B16 Melanoma): Downregulation of Cyclin E and CDK2 .[1]
-
S Phase Arrest (A375 Melanoma): Suppression of Cyclin A .[2]
-
G2/M Arrest (U87MG Glioblastoma): Upregulation of p53 and p21^WAF1/CIP1 , which inhibit the CDK1/Cyclin B complex.
Anti-Metastatic Signaling
Metastasis requires the degradation of the extracellular matrix (ECM). p-CA inhibits this via:
-
NF-κB Suppression: Blocks the nuclear translocation of p65, reducing the transcription of inflammatory cytokines (TNF-α, IL-6) and metastasis markers (MMP-2, MMP-9).
-
VEGF Downregulation: Reduces angiogenic signaling, starving the tumor of oxygen.
Pathway Visualization
The following diagram illustrates the convergence of p-Coumaric Acid signaling on Apoptosis and Cell Cycle Arrest.
Caption: p-CA acts as a multi-target modulator, primarily driving ROS-dependent mitochondrial apoptosis and p53-mediated cell cycle blockade.
Experimental Protocol: ROS-Mediated Apoptosis Validation
Objective: To quantify oxidative stress induction and subsequent apoptosis in HCT-15 or MCF-7 cells treated with p-CA.
Rationale: This protocol combines DCFH-DA (ROS probe) with Annexin V/PI (Apoptosis marker) to establish causality.
Phase 1: Reagent Preparation
-
p-CA Stock: Dissolve p-Coumaric acid in DMSO to 100 mM. Filter sterilize (0.22 µm). Store at -20°C. Critical: Ensure final DMSO concentration in culture is < 0.1% to avoid solvent toxicity.
-
DCFH-DA Solution: Prepare 10 mM stock in DMSO. Dilute to 10 µM in serum-free media immediately before use.
Phase 2: Treatment Workflow
-
Seeding: Seed
cells/well in a 6-well plate. Incubate 24h for attachment. -
Exposure: Treat cells with p-CA at IC25, IC50, and IC75 concentrations for 24h. Include a Vehicle Control (DMSO) and Positive Control (e.g., H2O2 for ROS).
-
ROS Assay (Flow Cytometry):
-
Wash cells with PBS.
-
Incubate with 10 µM DCFH-DA for 30 min at 37°C in the dark.
-
Harvest cells via trypsinization.
-
Analyze on FL1 channel (Ex: 488nm, Em: 530nm). Expectation: Rightward shift in fluorescence intensity.
-
Phase 3: Apoptosis Confirmation[1]
-
Harvest treated cells (including floating cells).
-
Resuspend in 1X Annexin-binding buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min at RT in dark.
Workflow Visualization:
Caption: Dual-stream flow cytometry workflow to correlate oxidative stress with apoptotic cell death.
Challenges & Future Directions
While p-CA shows promise, researchers must address specific limitations to translate in vitro success to clinical relevance:
-
Bioavailability Paradox: p-CA is rapidly metabolized (glucuronidation) in vivo. In vitro concentrations (µM range) may be difficult to sustain in plasma.
-
Solution:Esterification . Alkyl esters (e.g., butyl p-coumarate) have shown significantly higher lipophilicity and potency (lower IC50) than the parent acid in melanoma models [5].
-
-
Solubility: High concentrations required for resistant lines (e.g., Glioblastoma) can lead to precipitation in culture media.
-
Protocol Adjustment: Use cyclodextrin-based carriers or nano-encapsulation in experimental designs.
-
-
Synergy over Monotherapy: The most robust data supports p-CA as an adjuvant .
-
Evidence: p-CA enhances the cytotoxicity of 5-Fluorouracil in colon cancer and Temozolomide in glioblastoma, allowing for dose reduction of the toxic chemotherapeutic [6].
-
References
-
Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy. PubMed Central (PMC). [Link]
-
Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells. PubMed Central (PMC). [Link]
-
In vitro chemopreventive activity and mechanism of action of p-coumaric acid in A431 cell line. ResearchGate. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices. PubMed Central (PMC). [Link]
-
The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells. Frontiers in Pharmacology. [Link]
-
Inhibiting effect of p-Coumaric acid on U87MG human glioblastoma cell growth. PubMed. [Link]
Sources
- 1. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting effect of p-Coumaric acid on U87MG human glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling and Solvent Selection for p-Coumaric Acid
Executive Summary
p-Coumaric acid (p-CA) (4-hydroxycinnamic acid) presents a distinct solubility challenge due to its amphiphilic structure, containing both a phenolic hydroxyl group and a carboxylic acid moiety. This guide provides a comprehensive technical analysis of p-CA solubility across polar, non-polar, and "green" solvent systems.
Key Takeaways:
-
Solubility Hierarchy: Deep Eutectic Solvents (DES) > Alcohols (MeOH > EtOH) > Esters (Ethyl Acetate) > Water > Non-polar alkanes.
-
Thermodynamics: Dissolution is an endothermic process (
); increasing temperature significantly enhances solubility in all solvent systems. -
Modeling: The Modified Apelblat Equation provides the highest correlation accuracy for predicting p-CA solubility behavior.[1][2][3]
Part 1: Physicochemical Fundamentals
To predict solubility behavior, one must understand the solute's competitive interaction sites. p-CA (
Structural Determinants[4]
-
pKa Values: p-CA has two ionizable groups.
- (Carboxylic acid): At pH > 4, the molecule becomes mono-anionic, drastically increasing aqueous solubility.
- (Phenolic -OH): At pH > 8.5, the dianion forms.
-
Hansen Solubility Parameters (HSP): Effective solvent selection relies on minimizing the Hansen distance (
) between solute and solvent.
| Parameter | Symbol | Value ( | Significance |
| Dispersion | ~19.5 | Van der Waals forces (hydrophobic backbone). | |
| Polarity | ~14.0 | Dipole-dipole interactions. | |
| H-Bonding | ~18.0 | Critical for alcohol/water interactions. |
Technical Insight: Solvents with
values close to 18.0 (e.g., Ethanol,) show superior solvation compared to aprotic solvents like Acetone, despite similar polarity.
Part 2: Solubility Landscapes & Comparative Data
The following data aggregates experimental mole fraction solubilities (
Conventional Organic Solvents
Alcohols are the preferred "traditional" solvents due to their ability to satisfy both the H-donor and H-acceptor sites of p-CA.
| Solvent | Solubility ( | Approx.[4][5] Conc. (g/L) | Suitability |
| Methanol | ~35.2 | > 80 | High: Excellent for extraction/stock solutions. |
| Ethanol | ~28.5 | ~ 60 | High: Preferred for pharmaceutical formulations (GRAS). |
| Ethyl Acetate | ~12.1 | ~ 25 | Moderate: Standard for liquid-liquid extraction (LLE). |
| Water (pH 3) | ~0.4 | < 1.0 | Low: Poor solubility in protonated form. |
| Chloroform | < 0.1 | Negligible | Very Low: Used only for defatting/washing. |
Advanced "Green" Solvent Systems
Modern extraction protocols favor Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) due to their tunability and low volatility.
-
Top Performer: Choline Chloride : Triethylene Glycol (1:2 molar ratio).[6][7]
-
Mechanism: The extensive hydrogen bonding network of the DES disrupts the crystal lattice of p-CA more effectively than bulk alcohols.
Figure 1: Mechanism of p-Coumaric Acid dissolution in Deep Eutectic Solvents (DES).
Part 3: Thermodynamic Modeling
For process scale-up, relying on single-point data is risky. You must model the temperature dependence.[8]
The Modified Apelblat Equation
The Apelblat model is the industry standard for correlating p-CA solubility (
-
A, B, C: Empirical constants derived from regression.
-
Interpretation:
-
p-CA dissolution is Endothermic (
). -
Solubility increases non-linearly with temperature.[9]
-
Application: If a process requires 50 g/L concentration, use the Apelblat coefficients to determine the precise minimum temperature required, avoiding "crashing out" during transfer.
-
Part 4: Experimental Protocols
Protocol A: Solubility Determination (Shake-Flask Method)
Purpose: To generate accurate solubility data for a new solvent system.
Reagents:
Workflow:
-
Saturation: Add excess p-CA solid to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (
) for 24 hours. -
Settling: Stop stirring and allow phases to separate for 2 hours (maintain temperature).
-
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification: Dilute and analyze via HPLC-UV (280 nm or 310 nm).
Figure 2: Standardized Shake-Flask Solubility Determination Workflow.
Protocol B: Purification via Recrystallization
Purpose: To purify crude p-CA (e.g., from biomass hydrolysate) utilizing the steep solubility-temperature gradient of water.
-
Dissolution: Suspend crude p-CA in distilled water at a ratio of 1:30 (w/v).
-
Heating: Heat to 95-100°C under reflux until solids dissolve.
-
Note: If colored impurities persist, add 1% Activated Charcoal and filter hot.
-
-
Crystallization: Remove heat and allow the flask to cool slowly to room temperature (25°C), then refrigerate at 4°C for 12 hours.
-
Mechanism: Solubility drops from ~20 g/L (hot) to <0.5 g/L (cold), forcing precipitation.
-
-
Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with ice-cold water.[10]
-
Drying: Dry in a vacuum oven at 50°C.
References
-
Solubility in Alcohols & Esters: Ji, W., et al. (2016). "Measurement and Correlation of the Solubility of p-Coumaric Acid in Nine Pure and Water + Ethanol Mixed Solvents." Journal of Chemical & Engineering Data.
-
Deep Eutectic Solvents: Jeliński, T., et al. (2019). "Solubility of Phenolic Acids in Deep Eutectic Solvents." Journal of Molecular Liquids.
-
Thermodynamic Modeling (Apelblat): Noubigh, A., et al. (2012). "Solubility of Gallic Acid, Vanillin, Syringic Acid, and Protocatechuic Acid in Aqueous Ethanol Mixtures." Journal of Chemical & Engineering Data.
-
Practical Handling: Cayman Chemical. "p-Coumaric Acid Product Information & Solubility."
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- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Navigating the Deep Eutectic Solvent Landscape: Experimental and Machine Learning Solubility Explorations of Syringic, p-Coumaric, and Caffeic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the pH-Dependent Stability of p-Coumaric Acid: Mechanisms, Analysis, and Best Practices
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Coumaric acid (p-CA), a hydroxycinnamic acid prevalent in numerous plant species, is of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and other pharmacological properties[1][2]. The efficacy and formulation of p-CA are intrinsically linked to its chemical stability, which is profoundly influenced by ambient conditions, most notably pH. This guide provides an in-depth analysis of the pH-dependent stability of p-CA, elucidating the primary degradation pathways—isomerization and oxidation. We present a framework for conducting robust stability assessments, including detailed experimental protocols and data interpretation strategies, to empower researchers and formulation scientists in developing stable, effective p-CA-based products.
Chemical Foundation of p-Coumaric Acid Instability
p-Coumaric acid ((2E)-3-(4-hydroxyphenyl)prop-2-enoic acid) is a phenolic compound characterized by a phenyl ring with a hydroxyl group and an acrylic acid side chain[3][4]. This structure, while responsible for its beneficial biological activities, also contains the moieties susceptible to degradation.
-
Structure: The molecule exists predominantly as a trans-isomer, which is the more thermodynamically stable form. The presence of the vinyl double bond and the phenolic hydroxyl group are the primary sites for chemical transformation.
-
Ionization and pKa: p-Coumaric acid has two ionizable protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.
-
The pKa of the carboxylic group (pKa1) is approximately 4.65[5][6]. Above this pH, the carboxyl group is deprotonated, increasing water solubility.
-
The pKa of the phenolic group (pKa2) is approximately 9.92[6]. Above this pH, the hydroxyl group deprotonates to form a phenoxide ion. This deprotonation is a critical event, as it significantly increases the electron density of the benzene ring, making the molecule highly susceptible to oxidation[7].
-
Principal Degradation Pathways as a Function of pH
The stability of p-CA is a dynamic equilibrium influenced by pH, light, and oxygen. The two most critical degradation pathways are cis-trans isomerization and oxidation.
Cis-Trans Isomerization
The conversion between the trans and cis isomers of p-CA is a primary photo-inducible reaction, but its equilibrium and rate can be influenced by pH[8][9].
-
Mechanism: Absorption of light energy, particularly in the UV spectrum, can overcome the energy barrier for rotation around the C=C double bond, leading to the formation of the cis-isomer[9][10].
-
pH Influence: While primarily light-driven, the molecular environment dictated by pH affects the electronic structure and thus the susceptibility to isomerization. Studies on related acylated anthocyanins show that the spectral properties and stability of cis and trans isomers vary significantly with pH[11]. The cis isomer can exhibit different coloration and stability profiles, which is a critical consideration in formulation science[10][11].
Oxidation
Oxidative degradation is the most significant pathway for irreversible loss of p-CA, particularly under neutral to alkaline conditions.
-
Mechanism: The process is highly pH-dependent. In alkaline solutions (pH > pKa2), the deprotonated phenolic hydroxyl group forms a phenoxide ion. This ion is a potent electron donor, rendering the molecule extremely vulnerable to oxidation by dissolved oxygen or other oxidizing agents[7]. The oxidation process can lead to the formation of quinones and subsequent polymerization, resulting in brown-colored degradation products and a complete loss of the parent molecule's activity[12][13].
-
Causality: The rate of oxidation is negligible at acidic pH where the hydroxyl group is protonated. As the pH increases past the phenolic pKa, the rate of oxidation accelerates dramatically. This explains why many phenolic compounds exhibit poor stability in neutral or alkaline formulations[14].
The interplay of these pathways is crucial. For instance, isomerization can alter the molecule's susceptibility to subsequent oxidative attack.
Quantitative Stability Profile
The stability of p-CA under various pH conditions is summarized below. This data is synthesized from typical degradation behaviors of phenolic acids.
| pH Range | Condition | Primary Degradation Pathway | Relative Stability | Key Considerations |
| < 4.0 | Acidic | Minimal Degradation / Isomerization | High | p-CA is largely protonated and stable against oxidation. Light exposure can still induce isomerization[14]. |
| 4.0 - 7.0 | Near-Neutral | Isomerization & Slow Oxidation | Moderate | Carboxylic acid group is ionized. Slow oxidation of the phenolic group can occur, especially with exposure to air/light. |
| > 7.4 | Alkaline | Rapid Oxidation / Isomerization | Low to Very Low | Above the phenolic pKa (~9.9), the phenoxide ion forms, leading to rapid oxidative degradation[7]. Solutions may discolor. |
Visualizing Degradation and Analysis
Understanding the transformation and the workflow for its analysis is critical for any researcher.
Caption: pH-dependent degradation pathways of p-Coumaric acid.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study of p-Coumaric Acid
This section details a self-validating protocol for assessing the stability of p-CA, a cornerstone of drug development and formulation[15][16].
Objective
To determine the degradation kinetics of p-coumaric acid across a range of pH values under controlled conditions.
Materials & Reagents
-
trans-p-Coumaric acid standard (≥98% purity)
-
HPLC-grade Methanol and Acetonitrile
-
Sodium Hydroxide, Hydrochloric Acid
-
Phosphate, Citrate, and Borate buffer components
-
Type I Ultrapure Water
-
Class A volumetric flasks and pipettes
-
0.22 µm syringe filters (PTFE or Nylon)
-
HPLC system with UV/DAD detector[1]
-
Calibrated pH meter and analytical balance
-
Temperature-controlled incubator/water bath
Step-by-Step Methodology
Part A: Preparation of Solutions
-
Stock Solution: Accurately weigh and dissolve p-coumaric acid in methanol to prepare a 1.0 mg/mL stock solution. Rationale: Methanol is a good solvent for p-CA and is compatible with the reverse-phase HPLC mobile phase.
-
Buffer Preparation: Prepare a series of buffers (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for alkaline). Ensure all buffers are prepared with ultrapure water.
-
Working Samples: For each pH condition, pipette a known volume of the p-CA stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of 50 µg/mL. Rationale: This concentration provides a strong signal for HPLC-UV analysis while minimizing solubility issues.
Part B: Forced Degradation
-
Time Zero (T0) Sample: For each pH condition, immediately take an aliquot of the working sample, filter it through a 0.22 µm syringe filter into an HPLC vial, and store at 4°C in the dark. This is your baseline measurement.
-
Incubation: Place the remaining sealed flasks of working samples into an incubator set at a controlled temperature (e.g., 40°C) and under defined light conditions (as per ICH guidelines, if photostability is also tested).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each flask. Immediately filter the sample into an HPLC vial and store at 4°C to halt further degradation until analysis.
Part C: HPLC-UV Analysis
-
Chromatographic Conditions (Example): [17][19]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Water:Methanol:Acetic Acid (65:34:1, v/v/v). Rationale: The acidic modifier (acetic acid) ensures the carboxylic acid group of p-CA is protonated, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm. Rationale: This is near the λmax for trans-p-coumaric acid, providing maximum sensitivity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
System Suitability: Before running samples, inject a standard solution of p-CA five times. The relative standard deviation (RSD) of the peak area should be <2.0%.
-
Analysis Sequence: Analyze the T0 sample first, followed by the time-point samples for each pH condition.
Data Analysis and Interpretation
-
Quantification: Calculate the concentration of p-CA remaining at each time point by comparing the peak area to the T0 sample peak area.
-
% Remaining = (Peak Area at Time_t / Peak Area at Time_0) * 100
-
-
Kinetics: Plot the natural logarithm of the concentration (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (-k).
-
Reporting: Report the degradation rate constant (k) for each pH. A higher k value indicates lower stability. Summarize the percentage of p-CA degraded after 24 hours at each pH in a table for easy comparison.
Conclusion and Recommendations
The chemical stability of p-coumaric acid is unequivocally dependent on pH. It exhibits high stability in acidic environments but is prone to rapid, irreversible oxidative degradation under alkaline conditions. Light exposure is a critical secondary factor that induces reversible cis-trans isomerization.
For drug development and formulation professionals, these findings dictate the following best practices:
-
Formulation Strategy: Acidic formulations (pH < 5) are recommended to ensure the long-term stability of p-CA.
-
Excipient Selection: Avoid alkaline excipients that could raise the micro-environmental pH.
-
Packaging: Use of amber or opaque packaging is mandatory to protect against light-induced isomerization.
-
Storage: Store p-CA raw material and finished products in cool, dark, and dry conditions.
By understanding the fundamental chemistry and employing robust analytical methodologies as outlined in this guide, researchers can effectively mitigate degradation risks and develop stable, efficacious products harnessing the therapeutic potential of p--coumaric acid.
References
-
Title: Stability study of p-coumaric acid. Source: ResearchGate URL: [Link]
-
Title: Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study Source: MDPI URL: [Link]
-
Title: Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Main upper degradation pathways of ferulic acid, p-coumaric acid, and... Source: ResearchGate URL: [Link]
-
Title: Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Determination and Quantification of p-Coumaric Acid in Pineapples (Ananas comosus) Extracts using Gradient Mode RP-HPLC Source: ResearchGate URL: [Link]
-
Title: Electroanalytical Oxidation of p‐Coumaric Acid Source: ResearchGate URL: [Link]
-
Title: Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy Cinnamates Source: Wiley Online Library URL: [Link]
-
Title: Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins Source: MDPI URL: [Link]
-
Title: Effect of pH on the Stability of Plant Phenolic Compounds Source: ResearchGate URL: [Link]
-
Title: Ultraviolet–Visible Excitation of cis- and trans-p-Coumaric Acylated Delphinidins and Their Resulting Photochromic Characteristics Source: ACS Food Science & Technology URL: [Link]
-
Title: p-Coumaric acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices Source: PubMed, National Institutes of Health URL: [Link]
-
Title: P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress Source: PubMed, National Institutes of Health URL: [Link]
-
Title: p-Coumaric Acid | C9H8O3 | CID 637542 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: forced degradation study: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: The Effect of p-Coumaric Acid on Browning Inhibition in Potato Polyphenol Oxidase-Catalyzed Reaction Mixtures Source: MDPI URL: [Link]
-
Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: Experimental and computational study of the pKa of coumaric acid derivatives Source: ResearchGate URL: [Link]
-
Title: Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane Source: MDPI URL: [Link]
-
Title: Process for the Purification of cis-p-Coumaric Acid by Cellulose Column Chromatography after the Treatment of the trans Isomer with Ultraviolet Irradiation Source: ResearchGate URL: [Link]
-
Title: development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]
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An In-depth Technical Guide to the Degradation Products and Pathways of p-Coumaric Acid
Abstract
p-Coumaric acid (p-CA), a ubiquitous phenolic compound derived from the shikimate pathway in plants, is a key intermediate in the biosynthesis of lignin and other secondary metabolites.[1] Its prevalence in plant biomass makes it a significant substrate for microbial and chemical transformations, yielding a diverse array of commercially valuable aromatic compounds. This technical guide provides a comprehensive overview of the degradation pathways of p-coumaric acid, delineating both microbial and abiotic routes. We will explore the enzymatic machinery employed by various microorganisms to metabolize p-CA, detail the reaction mechanisms, and identify the resultant degradation products. Furthermore, this guide will cover abiotic degradation methodologies, including ozonolysis, Fenton oxidation, and pyrolysis. A critical component of this document is the presentation of detailed analytical protocols for the characterization of these degradation pathways and products. Finally, we will discuss the significant applications of p-coumaric acid degradation products in the pharmaceutical, flavor and fragrance, and bioremediation industries, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Central Role of p-Coumaric Acid
p-Coumaric acid (4-hydroxycinnamic acid) is a hydroxycinnamic acid with a structure consisting of a phenolic ring and a propenoic acid side chain.[1] It exists as cis and trans isomers, with the trans isomer being the most abundant and stable form in nature. Its strategic position in the phenylpropanoid pathway makes it a precursor to a vast array of secondary metabolites, including flavonoids, stilbenes, and monolignols.[2] The degradation of p-CA, whether through biological or chemical means, unlocks a treasure trove of aromatic molecules with diverse functionalities and applications. Understanding these degradation pathways is paramount for harnessing the full potential of lignocellulosic biomass and for the development of novel biocatalytic and synthetic processes.
Microbial Degradation of p-Coumaric Acid: A Metabolic Crossroads
Microorganisms have evolved sophisticated enzymatic systems to utilize p-coumaric acid as a carbon and energy source. These degradation pathways are broadly categorized into CoA-dependent and CoA-independent routes, each involving a unique set of enzymes and intermediates.
CoA-Dependent Pathways
The CoA-dependent degradation of p-coumaric acid is a central metabolic route in many bacteria, such as Pseudomonas putida.[3] This pathway initiates with the activation of p-coumaric acid to its corresponding CoA thioester, a critical step that prepares the molecule for subsequent enzymatic modifications.
The key enzyme in this activation step is 4-coumarate-CoA ligase (4CL) or feruloyl-CoA synthetase (Fcs) , which catalyzes the ATP-dependent formation of p-coumaroyl-CoA.[3]
Key Intermediates and Enzymes in the CoA-Dependent Pathway:
| Intermediate | Enzyme | Enzyme Commission (EC) Number |
| p-Coumaroyl-CoA | 4-coumarate-CoA ligase (4CL) / Feruloyl-CoA synthetase (Fcs) | 6.2.1.12 |
| p-Hydroxybenzoyl-CoA | Enoyl-CoA hydratase/lyase (Ech) | 4.2.1.101 |
| p-Hydroxybenzaldehyde | p-Hydroxybenzoyl-CoA reductase | 1.2.1.37 |
| p-Hydroxybenzoic acid | p-Hydroxybenzaldehyde dehydrogenase | 1.2.1.64 |
From p-hydroxybenzoic acid, the pathway can diverge. For instance, in Pseudomonas putida, p-hydroxybenzoic acid is hydroxylated to protocatechuic acid, which then undergoes ring cleavage, ultimately feeding into the tricarboxylic acid (TCA) cycle.
CoA-Independent Pathways
CoA-independent pathways offer alternative routes for p-coumaric acid degradation, often involving decarboxylation as a key initial step. These pathways are prevalent in various bacteria and fungi.
A prominent example is the non-oxidative decarboxylation of p-coumaric acid to 4-vinylphenol , catalyzed by the enzyme cinnamate decarboxylase (also known as phenolic acid decarboxylase or PAD).[4] This reaction is notably employed by yeasts such as Brettanomyces in wine production, where 4-vinylphenol can be further reduced to 4-ethylphenol, a compound that contributes to the wine's aroma profile.
Another important CoA-independent transformation is the hydroxylation of p-coumaric acid to caffeic acid . This reaction is catalyzed by trans-cinnamate 4-monooxygenase and has been observed in fungi like Pycnoporus cinnabarinus.[5]
Abiotic Degradation of p-Coumaric Acid
In addition to microbial metabolism, p-coumaric acid can be degraded through various abiotic processes, which are of significant interest for environmental remediation and industrial applications.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes are characterized by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds.
-
Ozonolysis: The reaction of p-coumaric acid with ozone can lead to the cleavage of the alkene double bond in the propenoic acid side chain, as well as oxidation of the aromatic ring.[6] The products can include aldehydes, ketones, and carboxylic acids.[7][8]
-
Fenton and Photo-Fenton Oxidation: The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals that can effectively degrade p-coumaric acid.[1][9] The primary oxidation product is often identified as 4-hydroxybenzaldehyde .[9] The efficiency of this process can be enhanced by UV irradiation (photo-Fenton), which promotes the regeneration of Fe²⁺.[6]
Pyrolysis
Thermal decomposition (pyrolysis) of p-coumaric acid, particularly in the presence of catalysts like nanoceria, primarily proceeds via decarboxylation to yield 4-vinylphenol .[10][11] This process is relevant to the thermochemical conversion of biomass into biofuels and valuable chemicals.
Experimental Protocols for Studying p-Coumaric Acid Degradation
A robust analytical workflow is essential for elucidating the degradation pathways of p-coumaric acid and quantifying its metabolites. This typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The choice of sample preparation technique depends on the matrix.
-
Liquid Cultures: Centrifuge the culture to remove microbial cells. The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for concentration and purification.[9]
-
Plant Tissues: Homogenize the tissue in a suitable solvent (e.g., methanol).[6] The extract can then be filtered and analyzed.
-
Plasma/Biological Fluids: Protein precipitation with a solvent like acetonitrile is a common first step, followed by centrifugation. The resulting supernatant can be further cleaned up using SPE.[9]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation and quantification of p-coumaric acid and its degradation products.[6][12][13]
Protocol: HPLC Analysis of p-Coumaric Acid and its Metabolites
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[13] A typical gradient might start with a low percentage of the organic solvent and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: A flow rate of 0.8-1.0 mL/min is standard.[6][13]
-
Detection: A UV detector set at a wavelength where p-coumaric acid and its metabolites show strong absorbance (e.g., 280 nm or 310 nm) is often used for quantification.[6][13] A diode-array detector (DAD) can provide spectral information for peak identification.
-
Standard Preparation: Prepare a series of standard solutions of p-coumaric acid and its expected degradation products in the mobile phase to construct calibration curves for quantification.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile degradation products. Derivatization is often required to increase the volatility of polar compounds like phenolic acids.[14]
Protocol: GC-MS Analysis of p-Coumaric Acid Metabolites
-
Sample Extraction: After sample preparation (as described in 4.1), the analytes are typically extracted into an organic solvent like ethyl acetate.[10] The solvent is then evaporated to dryness.
-
Derivatization: The dried residue is derivatized to increase volatility. A common two-step process involves:
-
Methoximation: To protect carbonyl groups.
-
Silylation: (e.g., with MSTFA) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.[14]
-
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized compounds.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for identification by comparing the obtained mass spectra with spectral libraries (e.g., NIST). Selected ion monitoring (SIM) mode can be used for targeted quantification to enhance sensitivity.
Enzyme Assays
Characterizing the enzymes involved in p-coumaric acid degradation is crucial for understanding the metabolic pathways and for potential biotechnological applications.
Protocol: 4-Coumarate-CoA Ligase (4CL) Activity Assay [15][16]
-
Principle: The activity of 4CL is determined by spectrophotometrically monitoring the formation of p-coumaroyl-CoA, which has a characteristic absorbance maximum at around 333 nm.[15]
-
Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl, pH 7.5), ATP, MgCl₂, Coenzyme A, and p-coumaric acid.
-
Procedure:
-
Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the increase in absorbance at 333 nm over time using a spectrophotometer.
-
The initial rate of the reaction is used to calculate the enzyme activity.
-
Protocol: Cinnamate Decarboxylase Assay [17][18]
-
Principle: The activity can be measured by quantifying the product, 4-vinylphenol, using HPLC, or by measuring the release of CO₂. A coupled spectrophotometric assay can also be used.
-
HPLC-based Assay:
-
Incubate the enzyme with p-coumaric acid in a suitable buffer.
-
Stop the reaction at different time points by adding an acid (e.g., HCl).
-
Analyze the formation of 4-vinylphenol by HPLC as described in section 4.2.
-
-
Radiolabeling Assay:
-
Use [¹⁴C]-carboxyl-labeled p-coumaric acid as the substrate.
-
The reaction is carried out in a sealed vial containing a trapping agent for ¹⁴CO₂ (e.g., a paper disc soaked in a strong base).
-
After the reaction, the trapped ¹⁴CO₂ is quantified by liquid scintillation counting.[17]
-
Applications of p-Coumaric Acid Degradation Products
The diverse array of molecules derived from p-coumaric acid degradation has significant applications in various industries.
| Degradation Product | Application Area | Specific Use |
| 4-Hydroxybenzaldehyde | Flavor & Fragrance, Pharmaceuticals | Precursor for the synthesis of vanillin, a widely used flavoring agent.[5] Also used in the production of antihypertensive drugs and antiseptics.[5] It has also been investigated for its potential as an anti-tumor agent.[19] |
| 4-Vinylphenol | Polymer Industry, Flavor & Fragrance | Monomer for the synthesis of specialty polymers. Contributes to the aroma of certain beverages. |
| Caffeic Acid | Pharmaceuticals, Cosmetics | Potent antioxidant and anti-inflammatory agent. Investigated for its potential in preventing cardiovascular diseases and certain cancers. |
| p-Hydroxybenzoic Acid | Food & Cosmetics, Pharmaceuticals | Used as a preservative (parabens are its esters). Serves as a precursor for the synthesis of various pharmaceuticals. |
Bioremediation: Bacteria capable of degrading p-coumaric acid and other phenolic compounds, such as Bacillus subtilis, can be employed for the bioremediation of soils contaminated with phenolic compounds from agricultural residues.[20] These microorganisms can help alleviate soil sickness caused by the accumulation of autotoxic phenolic acids.[20]
Drug Development: The antioxidant and anti-inflammatory properties of p-coumaric acid and its degradation products, such as caffeic acid, make them attractive candidates for drug development.[1] They have shown potential in mitigating oxidative stress-related diseases.[1]
Conclusion
The degradation of p-coumaric acid represents a fascinating intersection of microbial metabolism, organic chemistry, and biotechnology. The pathways, both biotic and abiotic, provide access to a rich diversity of valuable aromatic compounds. A thorough understanding of the enzymes involved, the reaction mechanisms, and the resulting products is crucial for developing sustainable processes for the valorization of lignocellulosic biomass. The analytical techniques and protocols outlined in this guide provide a framework for researchers to investigate these complex systems. The continued exploration of p-coumaric acid degradation will undoubtedly lead to new discoveries and applications in the fields of green chemistry, bioremediation, and human health.
References
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The In Vivo Journey of p-Coumaric Acid: A Technical Guide to its Bioavailability and Metabolism
Introduction: The Significance of p-Coumaric Acid
p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a widely distributed phenolic compound found throughout the plant kingdom, present in a variety of fruits, vegetables, and whole grains[1]. As a common dietary component, its potential pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties, have garnered significant interest within the scientific community[2][3]. For researchers, scientists, and drug development professionals, a thorough understanding of the in vivo fate of p-Coumaric acid is paramount for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the bioavailability and metabolism of p-Coumaric acid, offering insights into its absorption, distribution, metabolic transformation, and excretion, supported by detailed experimental protocols.
Bioavailability of p-Coumaric Acid: From Ingestion to Circulation
The therapeutic efficacy of any bioactive compound is intrinsically linked to its bioavailability – the fraction of the administered dose that reaches the systemic circulation in an unchanged form. In vivo studies have demonstrated that p-Coumaric acid exhibits relatively high bioavailability compared to other phenolic acids[2].
Absorption
p-Coumaric acid is absorbed throughout the gastrointestinal tract, including the stomach and small intestine. The primary mechanism of absorption is thought to be a combination of passive diffusion and carrier-mediated transport[4]. The free form of p-coumaric acid is readily absorbed after oral administration[4].
Pharmacokinetic Profile
Pharmacokinetic studies in humans have elucidated the time course of p-Coumaric acid in the body. Following oral administration of a p-Coumaric acid-containing extract, the compound is rapidly absorbed, reaching its maximum plasma concentration (Cmax) in a short period.
| Pharmacokinetic Parameter | Value (in Humans) | Reference |
|---|---|---|
| Tmax (Time to Peak Plasma Concentration) | 0.50 ± 0.35 hours | [5] |
| Cmax (Peak Plasma Concentration) | 21.95 ± 11.36 ng/mL | [5] |
| T½ (Elimination Half-life) | 0.9 ± 0.5 hours | [5] |
Table 1: Human Pharmacokinetic Parameters of p-Coumaric Acid Following Oral Administration of a Botanical Extract[5]
The Metabolic Fate of p-Coumaric Acid: A Multi-Step Transformation
Once absorbed, p-Coumaric acid undergoes extensive metabolism, primarily through phase II conjugation reactions and degradation by the gut microbiota. These transformations are crucial for its detoxification and excretion.
Phase II Metabolism: Conjugation for Excretion
The principal routes of phase II metabolism for p-Coumaric acid are glucuronidation and sulfation. These reactions, occurring mainly in the liver and intestinal wall, involve the enzymatic addition of a glucuronic acid or sulfate group to the phenolic hydroxyl group of p-Coumaric acid. This process increases the water solubility of the compound, facilitating its elimination from the body via urine and bile.
The resulting metabolites are p-coumaric acid-4-O-glucuronide and p-coumaric acid-4-O-sulfate.
Gut Microbiota Metabolism: A Secondary Pathway of Transformation
A significant portion of ingested p-Coumaric acid, particularly in its conjugated forms, reaches the colon where it is subjected to the metabolic activity of the gut microbiota. Intestinal bacteria possess a diverse array of enzymes capable of transforming p-Coumaric acid into various smaller phenolic compounds.
One of the major microbial degradation pathways involves the reduction of the propenoic acid side chain, leading to the formation of 3-(4-hydroxyphenyl)propionic acid (phloretic acid). Further degradation can lead to the formation of 4-hydroxybenzoic acid[6]. The composition of the gut microbiome can therefore significantly influence the metabolic profile and potential biological activity of p-Coumaric acid and its derivatives[3][7][8].
Experimental Methodologies for In Vivo Analysis
To provide a practical framework for researchers, this section details the essential experimental protocols for studying the bioavailability and metabolism of p-Coumaric acid in vivo.
Workflow for a Rodent Pharmacokinetic Study
Detailed Protocol 1: Oral Gavage Administration in Rats
Objective: To administer a precise dose of p-Coumaric acid orally to rats.
Materials:
-
p-Coumaric acid
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Gavage needles (16-18 gauge for adult rats)[9]
-
Syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of p-Coumaric acid in the chosen vehicle at the desired concentration.
-
Animal Handling and Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle[10].
-
Gavage Needle Insertion: Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib). Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus[9]. The needle should pass smoothly without resistance.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution[10].
-
Withdrawal and Observation: Carefully withdraw the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress[11].
Detailed Protocol 2: Serial Blood Collection from Rats
Objective: To collect serial blood samples from rats for pharmacokinetic analysis.
Materials:
-
Restraint device
-
Heat lamp or warming pad
-
22-gauge needles or smaller[12]
-
Microcentrifuge tubes (with anticoagulant, e.g., EDTA)
-
Gauze
-
Topical anesthetic (optional)
Procedure:
-
Animal Restraint and Warming: Place the rat in a restraint device, exposing the tail. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Vein Puncture: Immobilize the tail and insert the needle, bevel up, into one of the lateral tail veins[12].
-
Blood Collection: Collect the desired volume of blood into a microcentrifuge tube. For serial sampling, minimal volumes should be taken at each time point.
-
Hemostasis: After collecting the sample, withdraw the needle and apply gentle pressure to the puncture site with gauze until bleeding stops[12].
-
Sample Processing: Keep the blood samples on ice and process them for plasma by centrifugation as soon as possible.
Detailed Protocol 3: Quantification of p-Coumaric Acid in Plasma by UPLC-MS/MS
Objective: To accurately quantify the concentration of p-Coumaric acid in plasma samples.
Materials:
-
UPLC-MS/MS system
-
C18 column
-
Methanol, Acetonitrile, Formic acid (LC-MS grade)
-
p-Coumaric acid standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
To a 200 µL aliquot of plasma, add the internal standard.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte[5]. The sample is loaded onto a pre-conditioned SPE cartridge, washed, and then the analyte is eluted with an appropriate solvent.
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a C18 column. Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B)[13]. A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the p-Coumaric acid.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the specific precursor-to-product ion transitions for p-Coumaric acid and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of known concentrations of p-Coumaric acid standards prepared in blank plasma.
-
Calculate the concentration of p-Coumaric acid in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Conclusion and Future Directions
This technical guide has provided a detailed overview of the in vivo bioavailability and metabolism of p-Coumaric acid. Its rapid absorption and subsequent metabolism through phase II conjugation and gut microbial degradation are key determinants of its systemic exposure and potential biological activity. The provided experimental protocols offer a practical foundation for researchers to conduct their own in vivo studies.
Future research should focus on further elucidating the specific enzymes and transporters involved in the absorption and metabolism of p-Coumaric acid and its various dietary conjugates. A deeper understanding of the interplay between p-Coumaric acid and the gut microbiome will be crucial in unraveling the full spectrum of its health effects and in developing strategies to enhance its therapeutic efficacy.
References
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Lee, H. J., et al. (2020). Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study. Journal of Clinical Medicine, 10(1), 108. Available at: [Link]
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Kim, D. H. (2020). Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study. PubMed, 33396842. Available at: [Link]
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Celebioglu, H. U., & Arol, U. (2024). Effects of p-coumaric acid on probiotic properties of Lactobacillus acidophilus LA-5 and Lacticaseibacillus rhamnosus GG. Archives of Microbiology, 206(5), 209. Available at: [Link]
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Zaman, R., et al. (2023). Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery. ResearchGate. Available at: [Link]
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Kumar, N., & Goel, N. (2022). p-Coumaric Acid: A Naturally Occurring Chemical with Potential Therapeutic Applications. Journal of Applied and Natural Science, 14(2), 349-363. Available at: [Link]
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Wang, Y., et al. (2023). P-coumaric acid ameliorates Aβ25-35-induced brain damage in mice by modulating gut microbiota and serum metabolites. Biomedicine & Pharmacotherapy, 168, 115825. Available at: [Link]
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Lee, H. J., et al. (2020). Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study. ResearchGate. Available at: [Link]
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Md Saad, W. M., et al. (2019). Determination and Quantification of p-Coumaric Acid in Pineapples (Ananas comosus) Extracts using Gradient Mode RP-HPLC. ResearchGate. Available at: [Link]
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Virginia Tech. (2017). SOP: Blood Collection from the Tail Vein in Rats. Virginia Tech. Available at: [Link]
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Chen, H., et al. (2019). Gut microbiota derived structural changes of phenolic compounds from colored rice and its corresponding fermentation property. Food & Function, 10(4), 2094-2104. Available at: [Link]
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Sharma, S., et al. (2018). p-Coumaric acid biodegradation improvement by bacterial selection. ResearchGate. Available at: [Link]
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UBC Animal Care Services. (n.d.). TECH 09b -Oral Gavage in Adult Rats. UBC Animal Care Services. Available at: [Link]
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Li, H., et al. (2010). LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine. Journal of Agricultural and Food Chemistry, 58(23), 12453-12458. Available at: [Link]
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Swiss Academy of Sciences (SCNAT). (2021). Guideline on blood collection techniques in rodents and rabbits. Swiss Academy of Sciences (SCNAT). Available at: [Link]
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Newcastle University. (n.d.). Oral Gavage in the Rat. Newcastle University. Available at: [Link]
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Gao, J., et al. (2023). Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. bioRxiv. Available at: [Link]
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FooDB. (n.d.). Showing Compound trans-p-Coumaric acid 4-glucoside (FDB021350). FooDB. Available at: [Link]
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ResearchGate. (n.d.). Theoretical mass of P-Coumaric acid is 164.16, in LCMS analysis it observed 146.9 why this is so? & same issue with other phenolics, Please Answer.?. ResearchGate. Available at: [Link]
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Van der Lugt, B., et al. (2021). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Gut Microbes, 13(1), 1-20. Available at: [Link]
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SIELC Technologies. (2021). p-coumaric acid. SIELC Technologies. Available at: [Link]
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The Pivotal Role of p-Coumaric Acid in Plant Secondary Metabolism: A Technical Guide for Researchers and Drug Development Professionals
Abstract
p-Coumaric acid, a hydroxycinnamic acid, stands as a central metabolic hub in the intricate network of plant secondary metabolism. Derived from the shikimate pathway, this phenolic compound serves as a critical precursor to a vast array of secondary metabolites, including flavonoids, isoflavonoids, coumarins, lignans, and the complex polymer lignin. Its ubiquitous presence and multifaceted roles in plant growth, development, defense, and interaction with the environment underscore its significance. For researchers in plant science and drug development, a comprehensive understanding of p-coumaric acid's biosynthesis, metabolic fate, and biological activities is paramount for harnessing its potential. This technical guide provides an in-depth exploration of the core aspects of p-coumaric acid's function in plant secondary metabolism, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on its application in pharmaceutical research.
Introduction: The Crossroads of Phenylpropanoid Metabolism
p-Coumaric acid (4-hydroxycinnamic acid) is a fundamental building block in the phenylpropanoid pathway, one of the most important and diverse pathways in plant secondary metabolism.[1] This pathway is responsible for the synthesis of thousands of compounds that are essential for a plant's survival and interaction with its environment.[1] p-Coumaric acid's strategic position as a downstream product of phenylalanine and tyrosine deamination makes it a key branching point, directing carbon flow towards the biosynthesis of a multitude of essential compounds.[2] Its derivatives play crucial roles in providing structural integrity to the plant body (lignin), protecting against UV radiation and pathogens (flavonoids), and mediating plant-microbe interactions.[3][4] Furthermore, the pharmacological properties of p-coumaric acid and its derivatives, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, have garnered significant attention from the drug development community.[5][6][7] This guide will elucidate the journey of p-coumaric acid from its biosynthesis to its diverse functional roles and its potential for therapeutic applications.
Biosynthesis of p-Coumaric Acid: The Phenylpropanoid Gateway
The biosynthesis of p-coumaric acid is initiated from the aromatic amino acids L-phenylalanine or L-tyrosine, products of the shikimate pathway.[2] There are two primary routes for its formation in plants:
-
The Phenylalanine Route: This is the most common pathway in higher plants.[8][9] It involves two key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a critical regulatory point in the phenylpropanoid pathway.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, then hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[8][9]
-
-
The Tyrosine Route: Some plants, particularly grasses, can directly convert L-tyrosine to p-coumaric acid in a single step catalyzed by Tyrosine Ammonia-Lyase (TAL) . This enzyme exhibits bifunctionality in some species, acting as both PAL and TAL.[8]
The regulation of these biosynthetic enzymes is tightly controlled at the transcriptional and post-transcriptional levels, often induced by developmental cues and environmental stresses such as pathogen attack, UV light, and nutrient deficiency.[10][11]
Caption: Major Metabolic Fates of p-Coumaric Acid.
Other Important Derivatives
p-Coumaric acid also serves as a precursor for other classes of secondary metabolites, including:
-
Coumarins: These compounds are involved in plant defense against pathogens and herbivores. [4]* Stilbenes: Such as resveratrol, known for their antioxidant and potential health benefits. [9]
Physiological Roles of p-Coumaric Acid in Plants
The diverse array of compounds derived from p-coumaric acid contributes to a wide range of physiological functions in plants:
-
Plant Growth and Development: Lignification is essential for the structural integrity of vascular tissues, enabling upright growth and efficient water transport. [3]* Defense Against Biotic Stress: Flavonoids and isoflavonoids can act as phytoalexins, antimicrobial compounds produced in response to pathogen attack. [4]Lignin provides a physical barrier against pathogen invasion. p-Coumaric acid itself exhibits bactericidal activity by damaging bacterial cell membranes. [12]* Protection Against Abiotic Stress: Flavonoids, particularly flavonols, accumulate in the epidermal layers of leaves and act as a screen against harmful UV-B radiation. [1]p-Coumaric acid has also been shown to mitigate the effects of salt stress in some plant species. [3][13]* Allelochemical Interactions: p-Coumaric acid and its derivatives can be released into the soil and influence the growth of neighboring plants, a phenomenon known as allelopathy. [13]
Pharmacological Relevance and Drug Development Potential
The biological activities of p-coumaric acid and its derivatives have made them attractive candidates for drug discovery and development. [14][15][16]
| Pharmacological Activity | Mechanism of Action | Potential Therapeutic Application |
|---|---|---|
| Antioxidant | Scavenges free radicals and enhances the production of antioxidant enzymes. [2][5] | Prevention and treatment of oxidative stress-related diseases. [5] |
| Anti-inflammatory | Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines. [5] | Inflammatory disorders. |
| Anticancer | Induces apoptosis, inhibits cell proliferation, and sensitizes cancer cells to chemotherapy. [14] | Cancer therapy and prevention. |
| Antimicrobial | Disrupts microbial cell membranes and interferes with DNA. [12] | Development of new antimicrobial agents. |
| Neuroprotective | Protects against neurodegeneration. [9] | Neurodegenerative diseases. |
| Nephroprotective | Protects against kidney damage. [9] | Kidney diseases. |
| Anti-diabetic | Reduces oxidative stress associated with diabetes and inhibits glucose absorption. [2][5] | Diabetes management. |
| Anti-melanogenic | Inhibits the tyrosinase enzyme involved in melanin synthesis. [2]| Skincare and treatment of hyperpigmentation. |
Experimental Protocols: A Practical Guide
Extraction of p-Coumaric Acid from Plant Tissues
This protocol provides a general method for the extraction of p-coumaric acid. Optimization may be required depending on the plant material.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
80% (v/v) methanol
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 10 mL of 80% methanol per gram of powdered tissue. Homogenize or sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet twice more and pool the supernatants.
-
Solvent Evaporation: Evaporate the methanol from the pooled supernatant using a rotary evaporator at 40°C.
-
Purification (Optional): The aqueous extract can be further purified using a C18 SPE cartridge to remove interfering compounds. Condition the cartridge with methanol followed by water. Load the extract, wash with water, and elute the phenolic compounds with methanol.
-
Final Preparation: The purified extract can be dried and redissolved in a suitable solvent (e.g., methanol) for analysis.
Quantification of p-Coumaric Acid by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the quantification of p-coumaric acid. [6][17] Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-95% B; 35-40 min, 95% B; 40-45 min, 95-5% B; 45-50 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 310 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of authentic p-coumaric acid standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Analysis: Inject the prepared plant extracts and the standards into the HPLC system.
-
Quantification: Identify the p-coumaric acid peak in the chromatograms based on the retention time of the standard. Quantify the amount of p-coumaric acid in the samples by comparing the peak area to the calibration curve.
Caption: Workflow for Extraction and Quantification of p-Coumaric Acid.
Conclusion and Future Perspectives
p-Coumaric acid's central role in plant secondary metabolism makes it a molecule of immense interest to both plant biologists and pharmaceutical scientists. Its biosynthesis and subsequent conversion into a vast array of bioactive compounds highlight the elegance and efficiency of plant metabolic networks. Future research will likely focus on several key areas:
-
Metabolic Engineering: Engineering plants or microorganisms to overproduce p-coumaric acid or specific derivatives for industrial and pharmaceutical applications.
-
Elucidation of Regulatory Networks: A deeper understanding of the transcriptional and post-transcriptional regulation of the phenylpropanoid pathway will enable more precise manipulation of metabolite production.
-
Drug Discovery and Development: Further investigation into the pharmacological mechanisms of p-coumaric acid and its derivatives will pave the way for the development of novel therapeutics for a range of human diseases. [18][19]The design and synthesis of novel p-coumaric acid analogs with enhanced bioactivity and bioavailability is a promising avenue of research. [19] In conclusion, p-coumaric acid is far more than a simple metabolic intermediate. It is a cornerstone of plant chemical diversity and a promising platform for the development of new medicines and bio-based products. A thorough understanding of its biochemistry and physiology is essential for unlocking its full potential.
References
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De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea. (URL: [Link])
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De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC. (URL: [Link])
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p-Coumaric Acid Differential Alters the Ion-Omics Profile of Chia Shoots under Salt Stress. (URL: [Link])
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Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC. (URL: [Link])
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p-Coumaric Acid – Knowledge and References - Taylor & Francis. (URL: [Link])
-
(PDF) P-Coumaric acid increases lignin content and reduces hyperhydricity in in vitro-grown Arabidopsis seedlings. (URL: [Link])
-
Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery. (URL: [Link])
-
Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases. (URL: [Link])
-
Toxicity of coumarins in plant defense against pathogens - PubMed. (URL: [Link])
-
Production of p-Coumaric Acid from Corn GVL-Lignin - ACS Publications. (URL: [Link])
-
Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery - ResearchGate. (URL: [Link])
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Biosynthesis of p-coumaric acid | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
The role of p-coumaric acid on physiological and biochemical response of chia seedling under salt stress - UWCScholar. (URL: [Link])
-
A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed. (URL: [Link])
-
A Review of Analytical Methods for p -Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - ResearchGate. (URL: [Link])
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(PDF) p-Coumaric acid and its conjugates: Dietary sources, pharmacokinetic properties and biological activities. (URL: [Link])
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Pathway of p-Coumaric Acid Incorporation into Maize Lignin As Revealed by NMR. (URL: [Link])
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Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC. (URL: [Link])
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(PDF) Determination and Quantification of p-Coumaric Acid in Pineapples (Ananas comosus) Extracts using Gradient Mode RP-HPLC. (URL: [Link])
-
New Approaches and Advancements in Drug Development from Phenolic P-coumaric Acid. (URL: [Link])
-
Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment - MDPI. (URL: [Link])
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p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed. (URL: [Link])
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Biosynthesis and Regulation of Phenylpropanoids in Plants - Taylor & Francis. (URL: [Link])
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Trypanocidal Mechanism of Action and in silico Studies of p-Coumaric Acid Derivatives. (URL: [Link])
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Editorial: Phenylpropanoid biosynthesis in plants - Frontiers. (URL: [Link])
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Computationally designed p-coumaric acid analogs: searching for neuroprotective antioxidants - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. (URL: [Link])
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discovery and history of p-Coumaric acid isolation
An In-Depth Technical Guide on the Discovery and Isolation of p-Coumaric Acid
Executive Summary
p-Coumaric acid (4-hydroxycinnamic acid) is a pivotal phenolic intermediate in the phenylpropanoid pathway, serving as the biosynthetic precursor to flavonoids, stilbenes, and lignin monomers.[1][2][3][4][5] While historically identified as a degradation product of complex plant resins, modern isolation focuses on high-purity extraction from lignocellulosic biomass (Gramineae) and medicinal plants (Aloe spp.) for its therapeutic potential in oncology and metabolic regulation. This guide synthesizes the historical discovery, biosynthetic origins, and advanced isolation protocols of p-coumaric acid.
Part 1: Historical Genesis & Chemical Identity
The Phytochemical Context (19th Century)
The isolation of p-coumaric acid cannot be separated from the broader discovery of the "cinnamic" series. In 1820, Alfred Vogel isolated cinnamic acid from cinnamon oil and coumarin from Tonka beans. However, the specific identification of the para-hydroxy derivative (p-coumaric acid) emerged later as chemists attempted to distinguish between the isomers derived from different natural sources.
-
The Isomer Problem: Early chemists observed that hydrolysis of coumarin yielded o-coumaric acid (cis-o-hydroxycinnamic acid), which spontaneously cyclized back to coumarin. They sought a stable isomer that did not cyclize.
-
The Aloe Connection: The para-isomer was historically identified in the cleavage products of Aloeresins (from Aloe species). Unlike the ortho isomer, p-coumaric acid has its hydroxyl group at the C4 position, preventing lactonization (cyclization) under acidic conditions. This chemical stability was the key "fingerprint" for its early identification.
-
Synthetic Confirmation (1868): The structure was definitively confirmed via the Perkin Reaction , developed by Sir William Henry Perkin. By heating p-hydroxybenzaldehyde with acetic anhydride and sodium acetate, Perkin synthesized p-coumaric acid, proving its structure as 3-(4-hydroxyphenyl)-2-propenoic acid.
Chemical Properties
-
IUPAC Name: (2E)-3-(4-Hydroxyphenyl)prop-2-enoic acid[6]
-
Molecular Formula: C
H O [6] -
Molecular Weight: 164.16 g/mol [6]
-
Melting Point: 211–213 °C
-
Solubility: Poor in cold water; soluble in ethanol, methanol, and DMSO.
Part 2: Biosynthetic Context
Understanding the biosynthesis is critical for isolation, as it dictates where the compound accumulates (e.g., cell walls vs. cytosol) and in what form (free acid vs. ester).
The Phenylpropanoid Pathway
In plants, p-coumaric acid is synthesized from the amino acids Phenylalanine or Tyrosine. It is the central hub from which the pathway bifurcates into lignin (structural) or flavonoids (defense).
-
Route A (Major): Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form trans-cinnamic acid, which is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) .
-
Route B (Minor/Monocots): Tyrosine is directly deaminated by Tyrosine Ammonia-Lyase (TAL) .
Pathway Visualization
Caption: Biosynthetic origin of p-coumaric acid via the Shikimate/Phenylpropanoid pathway.
Part 3: Evolution of Isolation Methodologies
The isolation strategy depends on whether the target is free p-coumaric acid (rare) or bound (common in cell walls/lignin).
Comparative Methodologies
| Era | Method | Target Source | Pros | Cons |
| Classical | Solvent Extraction (MeOH/EtOH) | Aloe leaves, Melilotus | Simple, low cost. | Low purity, high co-extraction of pigments. |
| Industrial | Alkaline Hydrolysis | Corn stover, Bagasse | High yield (releases bound forms). | High salt waste, requires neutralization. |
| Modern | SFE (Supercritical Fluid Extraction) | Medicinal herbs | Green solvent (CO | High CAPEX, requires polar modifier. |
| High-Purity | Prep-HPLC / SPE | Drug discovery leads | >99% Purity. | Low throughput, expensive. |
Part 4: Detailed Protocol: High-Purity Isolation from Lignocellulosic Biomass
Objective: Isolate >98% pure p-coumaric acid from Zea mays (Corn) stover or Cynodon dactylon (Durva grass) for pharmacological screening. Rationale: p-Coumaric acid in grasses is ester-linked to arabinoxylans and lignin. An alkaline hydrolysis step is mandatory to release the compound, followed by chromatographic purification.
Step 1: Biomass Preparation & Defatting
-
Grinding: Pulverize dried plant material to <0.5 mm mesh size.
-
Defatting: Extract 50g powder with n-hexane (500 mL) in a Soxhlet apparatus for 6 hours.
-
Why? Removes lipids/chlorophyll that interfere with reverse-phase HPLC.
-
Discard the hexane fraction. Dry the biomass residue.
-
Step 2: Alkaline Hydrolysis (The Release)
-
Hydrolysis: Suspend defatted residue in 2M NaOH (1:20 w/v ratio).
-
Incubation: Stir at room temperature for 24 hours (mild) or 80°C for 2 hours (harsh).
-
Note: Mild conditions preserve the trans-isomer structure.
-
-
Filtration: Filter to remove solid cellulose/lignin residue.
-
Acidification: Adjust filtrate pH to 2.0 using 6M HCl.
-
Observation: The solution will turn cloudy as phenolic acids protonate and become less water-soluble.
-
Step 3: Liquid-Liquid Extraction (LLE)
-
Extraction: Extract the acidified aqueous phase 3x with Ethyl Acetate (1:1 v/v).
-
Partition: p-Coumaric acid migrates to the organic (EtOAc) phase. Sugars/salts remain in water.
-
Drying: Combine organic layers, dry over anhydrous Na
SO , and evaporate to dryness under vacuum (Rotavap at 40°C).
Step 4: Purification via Preparative HPLC
-
Stationary Phase: C18 Reverse-Phase Column (e.g., 250 x 21.2 mm, 5µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Methanol (or Acetonitrile).
-
-
Gradient: 0-5 min (10% B), 5-30 min (Linear to 60% B).
-
Detection: UV at 310 nm (Max absorption of p-coumaric acid).
-
Collection: Collect peak eluting at ~6.6 min (system dependent). Lyophilize fraction to obtain white crystalline powder.
Workflow Diagram
Caption: High-purity isolation workflow from lignocellulosic biomass.
Part 5: Characterization & Validation
To ensure scientific integrity, the isolated compound must be validated against standard physicochemical constants.
| Parameter | Experimental Value | Methodology |
| UV Max ( | 310 nm (in MeOH) | Shifts to 335 nm with NaOH (bathochromic shift). |
| Mass Spectrum (ESI-) | m/z 163 [M-H] | Negative ion mode is preferred for phenolic acids. |
| Characteristic AA'BB' system of para-substituted ring. | ||
| Double Bond Protons | Large coupling constant (J = 16 Hz) confirms trans geometry. |
References
-
Vogel, A. (1820).[7] Discovery of cinnamic acid and coumarin. Gilberts Annalen der Physik, 64, 161. Link
-
Perkin, W. H. (1868).[7] On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-63. Link
-
Boerjan, W., Ralph, J., & Baucher, M. (2003). Lignin Biosynthesis. Annual Review of Plant Biology, 54, 519-546.[6] Link[6]
-
Kaur, J., & Mankoo, R. K. (2022). p-Coumaric Acid: A Naturally Occurring Chemical with Potential Therapeutic Applications. Current Organic Chemistry, 26(14). Link
-
Viswanath, A., et al. (2017). Simple Isolation and characterization of P-coumaric acid from Cynodon dactylon. International Journal of Pharmacy and Analytical Research, 6(2), 413-418. Link
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Methodological & Application
Application Notes & Protocols: In Vivo Evaluation of p-Coumaric Acid's Anti-Inflammatory Properties
Introduction: Rationale and Mechanistic Overview
p-Coumaric acid (p-CA), a ubiquitous phenolic acid found in a wide array of fruits, vegetables, and grains, has garnered significant scientific interest for its diverse pharmacological activities. Emerging evidence from numerous preclinical studies highlights its potent antioxidant, immunomodulatory, and, most notably, anti-inflammatory effects.[1][2] The translation of these findings from in vitro assays to complex biological systems necessitates the use of well-characterized in vivo animal models. These models are indispensable for evaluating the systemic efficacy, pharmacokinetics, and therapeutic potential of p-CA in a physiological context that mimics human inflammatory diseases.
The anti-inflammatory action of p-CA is primarily attributed to its ability to modulate key signaling cascades that orchestrate the inflammatory response.[3] Research indicates that p-CA exerts its effects by intervening in two central pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[4][5][6] p-Coumaric acid has been shown to suppress the activation of NF-κB, often by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[3][7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of kinases (including ERK, p38, and JNK) relays extracellular signals to the nucleus to regulate gene expression involved in inflammation.[8][9][10] p-CA can attenuate the inflammatory response by inhibiting the phosphorylation of these MAPK proteins, thereby disrupting the downstream signaling events.[3][7]
By targeting these upstream pathways, p-CA effectively downregulates the production of the primary mediators of inflammation, thereby reducing symptoms like edema, pain, and tissue damage.[3][11] This document provides a detailed guide for researchers, outlining field-proven animal models and step-by-step protocols to rigorously test and validate the anti-inflammatory efficacy of p-Coumaric acid.
Part 1: Strategic Selection of In Vivo Models
The choice of an animal model is a critical decision that dictates the scope and relevance of the experimental findings. A multi-model approach is recommended to characterize the anti-inflammatory profile of p-CA across different types of inflammation (acute, systemic, and chronic/autoimmune).
Acute Localized Inflammation: Carrageenan-Induced Paw Edema
-
Causality & Rationale: This is the quintessential model for screening novel anti-inflammatory agents.[12][13] The subcutaneous injection of carrageenan, a sulfated polysaccharide, induces a well-characterized, biphasic acute inflammatory response. The initial phase involves the release of histamine and serotonin, followed by a later phase (3-6 hours) mediated by prostaglandins, cytokines (TNF-α, IL-1β), and the infiltration of neutrophils.[12][14] This model is highly reproducible and ideal for assessing a compound's ability to inhibit edema (fluid accumulation), vascular permeability, and the production of key inflammatory mediators like COX-2.[12][15] Its simplicity and rapid onset make it a cost-effective first-line in vivo test.
Systemic & Neuro-inflammation: Lipopolysaccharide (LPS)-Induced Endotoxemia
-
Causality & Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, mimicking systemic bacterial infection.[2][16] Intraperitoneal or intravenous administration of LPS in rodents triggers a massive release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from macrophages, leading to a "cytokine storm," fever, and sickness behavior.[16][17] This model is exceptionally valuable for investigating the systemic anti-inflammatory and immunomodulatory effects of p-CA.[3][7] Furthermore, because systemic inflammation can induce neuroinflammation, this model allows for the study of p-CA's potential neuroprotective effects against cognitive impairment.[16]
Chronic Autoimmune Inflammation: Collagen-Induced Arthritis (CIA)
-
Causality & Rationale: For assessing therapeutic potential in chronic conditions, the CIA model in rats or mice is the gold standard for human rheumatoid arthritis (RA).[18][19] Immunization with type II collagen emulsified in Freund's adjuvant elicits a robust autoimmune response, involving both T-cell and B-cell activation, leading to the production of autoantibodies.[19] This results in a pathology that closely mirrors RA, including synovial hyperplasia, inflammatory cell infiltration, cartilage degradation, and bone erosion.[19][20] Evaluating p-CA in this model provides critical insights into its ability to modulate adaptive immunity and protect against joint destruction in a chronic autoimmune setting.[18][20][21]
Part 2: Core Signaling Pathways Targeted by p-Coumaric Acid
The anti-inflammatory activity of p-CA is rooted in its ability to interrupt key intracellular signaling pathways. Understanding these mechanisms is crucial for interpreting experimental outcomes.
Caption: p-CA inhibits the MAPK signaling pathway.
Part 3: Experimental Protocols
The following protocols are designed as self-validating systems, incorporating clear endpoints and controls to ensure data integrity.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Principle: To assess the acute anti-inflammatory and anti-edematous effects of p-CA.
-
Materials:
-
p-Coumaric acid (p-CA)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer (for paw volume measurement)
-
Calipers (for paw thickness measurement)
-
Syringes (1 mL) with needles (27-30G)
-
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize for 7 days.
-
Experimental Groups (n=6-8 per group):
-
Vehicle Control: Vehicle only + Carrageenan
-
p-CA Low Dose: (e.g., 50 mg/kg, p.o.) + Carrageenan
-
p-CA High Dose: (e.g., 100 mg/kg, p.o.) + Carrageenan
-
Positive Control: Indomethacin (10 mg/kg, p.o.) + Carrageenan
-
Sham Control: Vehicle only + Saline injection
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer p-CA, vehicle, or Indomethacin by oral gavage (p.o.).
-
After 60 minutes, inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw. [13][14]Inject 100 µL of saline into the left hind paw as an internal control.
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, 5, and 6 hours post-injection. [12][14] 5. Calculate the percentage inhibition of edema for each group relative to the Vehicle Control group.
-
At the end of the experiment (e.g., 6 hours), euthanize the animals. Collect blood via cardiac puncture for cytokine analysis (serum) and dissect the paw tissue.
-
-
Endpoint Measurements:
-
Primary: Paw volume/thickness change over time.
-
Secondary (from paw tissue):
-
Myeloperoxidase (MPO) assay for neutrophil infiltration.
-
ELISA for TNF-α, IL-1β, and PGE2 levels.
-
Western blot for COX-2 and iNOS protein expression.
-
Histopathology (H&E staining) to assess inflammatory cell infiltration and tissue damage.
-
-
Caption: Experimental workflow for the Carrageenan model.
Protocol 2: LPS-Induced Systemic Inflammation in Mice
-
Principle: To determine if p-CA can mitigate the systemic release of pro-inflammatory cytokines induced by bacterial endotoxin.
-
Materials:
-
p-Coumaric acid (p-CA)
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (dissolved in sterile saline)
-
Positive control: Dexamethasone (1 mg/kg)
-
ELISA kits for TNF-α, IL-6, IL-1β
-
-
Animal Model: Male C57BL/6 or BALB/c mice (20-25 g). Acclimatize for 7 days.
-
Experimental Groups (n=6-8 per group):
-
Vehicle Control: Vehicle + Saline
-
LPS Control: Vehicle + LPS (e.g., 1-5 mg/kg, i.p.)
-
p-CA + LPS: p-CA (e.g., 100 mg/kg, p.o.) + LPS
-
Positive Control + LPS: Dexamethasone (1 mg/kg, i.p.) + LPS
-
-
Procedure:
-
Administer p-CA (or vehicle) orally 1 hour before the LPS challenge.
-
Administer Dexamethasone (or vehicle) intraperitoneally (i.p.) 30 minutes before the LPS challenge.
-
Induce inflammation by injecting LPS (i.p.).
-
Monitor animals for signs of sickness behavior (piloerection, lethargy).
-
Collect blood at peak cytokine time points. For TNF-α, this is typically 1.5-2 hours post-LPS. For IL-6, it is 4-6 hours post-LPS.
-
Euthanize animals at the final time point. Collect blood and major organs (liver, lung, spleen, brain) for analysis.
-
-
Endpoint Measurements:
-
Primary: Serum levels of TNF-α, IL-6, and IL-1β measured by ELISA.
-
Secondary:
-
mRNA expression of cytokines in liver/spleen via qPCR.
-
Western blot for NF-κB and MAPK pathway activation (p-IκBα, p-p38) in tissue lysates.
-
Markers of organ damage (e.g., ALT/AST for liver).
-
For neuroinflammation studies, analyze brain tissue for microglial activation (Iba1 staining) and cytokine expression. [16]
-
-
Protocol 3: Collagen-Induced Arthritis (CIA) in Rats
-
Principle: To evaluate the therapeutic efficacy of p-CA in a chronic, autoimmune model of arthritis.
-
Materials:
-
Bovine or Chicken Type II Collagen (CII)
-
Complete Freund’s Adjuvant (CFA)
-
Incomplete Freund’s Adjuvant (IFA)
-
p-Coumaric acid (p-CA)
-
Positive control: Methotrexate (MTX) or Etanercept
-
-
Animal Model: Male DBA/1 mice or Lewis rats. Acclimatize for 7 days.
-
Procedure:
-
Immunization (Day 0): Emulsify CII with CFA (1:1 ratio). Administer 100 µL of the emulsion via intradermal injection at the base of the tail.
-
Booster (Day 21): Emulsify CII with IFA (1:1 ratio). Administer a booster injection similarly.
-
Arthritis Onset & Scoring: Arthritis typically develops around day 24-28. Monitor animals daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per animal is 16.
-
Treatment Regimen: Begin p-CA administration (e.g., daily oral gavage) upon the first signs of arthritis (therapeutic protocol) or from the day of the first immunization (prophylactic protocol).
-
Continue treatment and scoring for a pre-determined period (e.g., until Day 42). Measure paw thickness and body weight 2-3 times per week.
-
Termination (e.g., Day 42): Euthanize animals. Collect blood for analysis of anti-CII antibodies and cytokines. Dissect ankle joints for histology and protein/mRNA analysis. [18][20]* Endpoint Measurements:
-
Primary: Arthritis score, paw thickness, and incidence of disease.
-
Secondary:
-
Histopathology: H&E and Safranin O staining of joint sections to assess inflammation, synovial hyperplasia, cartilage damage, and bone erosion.
-
Serology: Serum levels of TNF-α, IL-6, and anti-CII IgG antibodies by ELISA. [18][20] * Gene/Protein Expression: Analysis of RANKL, OPG, MMPs, COX-2, and cytokines in joint tissue. [11] * Radiography: X-ray imaging of hind paws to assess joint damage and bone erosion. [18][20]
-
-
Part 4: Data Presentation and Quantitative Benchmarks
Summarizing data in a structured format is essential for comparison and interpretation.
Table 1: Summary of p-Coumaric Acid Dosing and Efficacy in Preclinical Models
| Animal Model | Species | p-CA Dose & Route | Key Anti-Inflammatory Findings | Reference |
|---|---|---|---|---|
| Collagen-Induced Arthritis | Rat | 25, 50, 100 mg/kg (unspecified route) | Decreased arthritis index, suppressed inflammatory cell infiltration, reduced serum TNF-α and IL-6 levels. | [18][20][21] |
| Adjuvant-Induced Arthritis | Rat | 100 mg/kg (body weight) | Reduced expression of TNF-α in synovial tissue and decreased circulating immune complexes. | [22] |
| LPS-Induced Neuroinflammation | Rat | 160 mg/kg (oral) | Attenuated cognitive deficits, reduced central levels of IL-1β and lipid peroxidation. | [16] |
| CORT-Induced Depression & Neuroinflammation | Mouse | 20, 40 mg/kg (i.p.) | Alleviated depression-like behaviors, decreased hippocampal IL-1β and TNF-α levels. | [17]|
Table 2: Key Inflammatory Markers and Recommended Assessment Methods
| Marker | Biological Role | Recommended Assay |
|---|---|---|
| TNF-α, IL-6, IL-1β | Pro-inflammatory cytokines | ELISA (serum/tissue homogenate), qPCR (tissue mRNA), Western Blot |
| PGE2 | Prostaglandin, mediates pain/edema | ELISA / LC-MS |
| COX-2, iNOS | Pro-inflammatory enzymes | Western Blot (protein), qPCR (mRNA), Immunohistochemistry (tissue) |
| MPO | Enzyme marker for neutrophil infiltration | Colorimetric Assay (tissue homogenate) |
| NF-κB (p65), p-IκBα | Key transcription pathway proteins | Western Blot |
| p-ERK, p-p38, p-JNK | Activated MAPK pathway proteins | Western Blot |
| Histological Damage | Cell infiltration, cartilage/bone erosion | H&E, Safranin O Staining, Toluidine Blue |
Conclusion
The protocols and models detailed in this guide provide a robust framework for the comprehensive in vivo evaluation of p-Coumaric acid's anti-inflammatory properties. By progressing from acute, localized models to systemic and chronic autoimmune disease models, researchers can build a compelling, mechanistically-grounded profile of p-CA's therapeutic potential. Adherence to these self-validating protocols, which incorporate multi-level readouts from clinical scores to molecular pathway analysis, will ensure the generation of high-quality, reproducible data essential for advancing drug development and scientific understanding.
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Zhao, J., et al. (2018). Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]
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Yoon, H. S., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Arthritis Research & Therapy. Available from: [Link]
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Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available from: [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. Available from: [Link]
-
Salvemini, D., et al. (1999). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. PubMed Central. Available from: [Link]
-
MD Bioproducts. (n.d.). Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthr. MD Bioproducts. Available from: [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Cusabio. Available from: [Link]
-
Mishra, A., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available from: [Link]
-
ResearchGate. (n.d.). Inhibition of (A) iNOS, COX-2 and (B) NF-kB, and (C) inhibition of.... ResearchGate. Available from: [Link]
Sources
- 1. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. purformhealth.com [purformhealth.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. researchgate.net [researchgate.net]
- 12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdbioproducts.com [mdbioproducts.com]
- 20. researchgate.net [researchgate.net]
- 21. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Advanced Protocols for the Synthesis of p-Coumaric Acid Esters and Amides
Executive Summary & Strategic Rationale
p-Coumaric acid (4-hydroxycinnamic acid) is a pivotal phenylpropanoid with potent antioxidant, antimicrobial, and anticancer properties.[1] However, its therapeutic application is often limited by low lipophilicity (logP ~1.5) and poor bioavailability. Synthesizing ester and amide derivatives is the primary strategy to modulate its physicochemical properties, enhancing membrane permeability and metabolic stability.
The Synthetic Challenge: The core difficulty in functionalizing p-coumaric acid lies in its dual-nucleophilic nature . The phenolic hydroxyl group at the C4 position competes with external nucleophiles (alcohols/amines) during carboxyl activation, leading to self-polymerization (oligomers) or undesired phenolic esters.
This guide details three distinct protocols designed to overcome this chemoselectivity challenge:
-
Chemoselective One-Pot Amidation: Uses aqueous-organic solvent systems to suppress phenolic reactivity without protecting groups.
-
Classic Protection-Activation Route: The "Gold Standard" for high-purity synthesis of complex esters.
-
Enzymatic Lipophilization: A green chemistry approach using Candida antarctica Lipase B (CAL-B) for direct esterification.
Strategic Decision Matrix
Use the following logic flow to select the appropriate protocol for your application.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target derivative and application constraints.
Protocol 1: Facile One-Pot Amidation (Direct Coupling)
Application: Synthesis of phenol amides (e.g., p-coumaroyl-tyramine, p-coumaroyl-serotonin) for library generation. Mechanism: This method utilizes a biphasic or aqueous-organic system where the phenolic proton is kept protonated (and thus less nucleophilic) or solvated, while the amine remains nucleophilic. The use of DCC in acetone/water with NaHCO3 allows for direct coupling.
Materials
-
Solvent: Acetone (HPLC grade), Deionized Water.
-
Amine: Target primary or secondary amine (1.0 eq).
Step-by-Step Procedure
-
Pre-Activation: In a round-bottom flask, dissolve pCA (1.0 eq) and DCC (1.0 eq) in acetone. Stir at room temperature (RT) for 1 hour .
-
Why: This forms the O-acylisourea intermediate.[7] The absence of base at this stage minimizes phenolic deprotonation and self-reaction.
-
-
Amine Addition: Dissolve the Target Amine (1.0 eq) and NaHCO3 (1.0 eq) in a minimal volume of water.
-
Coupling: Add the aqueous amine solution dropwise to the acetone mixture.
-
Incubation: Stir vigorously at RT for 24 hours .
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form as the reaction proceeds.
-
-
Work-up:
-
Purification: Recrystallize from EtOH/Water or purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient).
Critical Control Point: Ensure the acetone:water ratio keeps the intermediate solubilized but allows DCU to precipitate for easy removal.
Protocol 2: The "Protected" Acid Chloride Route (High Precision)
Application: Synthesis of complex esters or amides where high regioselectivity is required, or when using expensive alcohol/amine substrates. Mechanism: Protection of the phenolic -OH as an acetate prevents oligomerization. The carboxyl group is then converted to a highly reactive acid chloride.
Workflow Diagram
Figure 2: Step-wise chemical synthesis via phenolic protection and acid chloride activation.
Step-by-Step Procedure
-
Protection (Acetylation):
-
React pCA (10 mmol) with Acetic Anhydride (30 mmol) and Pyridine (catalytic) in DCM at 0°C -> RT for 4 hours.
-
Validation: TLC should show a non-polar spot compared to pCA. 1H NMR will show a singlet ~2.3 ppm (acetate methyl).
-
-
Activation (Acid Chloride Formation):
-
Dissolve 4-acetoxycinnamic acid in anhydrous Toluene or DCM.
-
Add Thionyl Chloride (SOCl2) (1.5 eq) and a drop of DMF (catalyst).
-
Reflux for 2-3 hours until gas evolution (HCl/SO2) ceases.
-
Note: Evaporate excess SOCl2 completely (azeotrope with toluene) to avoid side reactions in the next step.
-
-
Coupling:
-
Redissolve the crude acid chloride in dry DCM.
-
Add the Nucleophile (Alcohol or Amine, 1.1 eq) and Triethylamine (1.2 eq) at 0°C. Stir overnight.
-
-
Deprotection (Deacetylation):
-
Esters: Use mild basic hydrolysis (NaHCO3/MeOH) or enzymatic hydrolysis if the ester bond is sensitive.
-
Amides: React the protected amide with Hydrazine hydrate (2 eq) in MeOH or Pyrrolidine in DCM to selectively remove the acetate group without hydrolyzing the amide bond.
-
Protocol 3: Enzymatic Synthesis (Green Chemistry)
Application: Synthesis of lipophilic esters (e.g., p-coumaroyl palmitate) for food, cosmetic, or topical pharmaceutical use. Advantage: Lipases like CAL-B are highly regioselective for the carboxyl group, ignoring the phenolic hydroxyl. No protection steps required.
Materials
-
Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).
-
Acyl Acceptor: Long-chain alcohol (e.g., 1-octanol, oleyl alcohol).
-
Solvent: Hydrophobic organic solvent (Acetone, Hexane, or 2-Methyl-2-butanol).
-
Molecular Sieves: 4Å (to scavenge water and drive equilibrium).
Protocol
-
Setup: In a screw-capped vial, mix pCA (50 mM) and Alcohol (100-200 mM) in the chosen solvent.
-
Note: Use an excess of alcohol to drive the reaction (Fischer principle).[6]
-
-
Drying: Add activated Molecular Sieves (50 mg/mL) to the mixture.
-
Initiation: Add Novozym 435 (10-20 mg/mL).
-
Incubation: Shake at 50-60°C at 200 rpm for 48-72 hours.
-
Kinetics: p-Coumaric acid reacts slower than cinnamic acid due to the electron-donating phenolic -OH destabilizing the acyl-enzyme intermediate. Be patient.
-
-
Termination: Filter off the enzyme and molecular sieves.
-
Purification: Evaporate solvent. Remove excess alcohol via vacuum distillation or column chromatography.
Analytical Validation (Quality Control)
Confirm the identity and purity of your synthesized derivatives using the following parameters.
HPLC Method (Standard)
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Methanol or Acetonitrile
-
-
Gradient: 5% B to 100% B over 30 mins.
-
Detection: UV at 310 nm (characteristic absorption maximum for the p-coumaroyl conjugated system).
NMR Characterization (Expected Shifts)
| Position | 1H NMR (δ ppm) | Multiplicity | Interpretation |
| Olefinic α-H | 6.30 - 6.50 | Doublet (J=16Hz) | Trans-geometry indicator |
| Olefinic β-H | 7.50 - 7.65 | Doublet (J=16Hz) | Conjugated to aromatic ring |
| Aromatic H | 6.80 (d), 7.45 (d) | Doublets (AA'BB') | Para-substituted ring pattern |
| Phenolic -OH | 9.00 - 10.00 | Broad Singlet | Disappears on D2O shake |
| Ester -OCH3 | ~3.70 | Singlet | For methyl esters |
| Amide -NH | 8.00 - 8.50 | Broad | Variable based on solvent |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oligomerization | Unprotected phenolic -OH reacting with activated carboxyl. | Switch to Protocol 2 (Protection) or ensure low temperature activation in Protocol 1 . |
| Low Yield (Enzymatic) | Water accumulation reversing the equilibrium. | Increase Molecular Sieves load; switch to a more hydrophobic solvent (e.g., Toluene). |
| Isomerization (Cis/Trans) | UV light exposure or prolonged heating. | Perform reactions in the dark (wrap flask in foil); keep temperature <70°C. |
| DCU Contamination | Incomplete removal of urea byproduct (Protocol 1). | Cool the reaction mixture to 0°C before filtration; wash crude solid with cold ether. |
References
-
BenchChem. (2025).[6] Application Notes and Protocols: Chemical Synthesis of Methyl p-Coumarate from p-Coumaric Acid. Retrieved from
-
Compaore, M., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules , 27(7), 2197.
-
Lopes, G. R., et al. (2023). Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents. Journal of Fungi , 9(8), 812.
-
Fisher Scientific. (n.d.).[6] Amide Synthesis Protocols and Coupling Reagents.
-
Peptide.com. (n.d.). Coupling Reagents in Organic Synthesis.
-
ResearchGate. (2025). Synthesis and evaluation of novel p-coumaric acid amides as antioxidants.
Sources
- 1. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides [mdpi.com]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Mobile Phase Composition for the Analysis of p-Coumaric Acid by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This comprehensive application note provides a detailed guide for the development and optimization of a mobile phase for the analysis of p-Coumaric acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a key hydroxycinnamic acid found in a vast array of natural products, accurate quantification of p-Coumaric acid is critical in the food, pharmaceutical, and nutraceutical industries.[1] This document delves into the fundamental principles governing the retention of this acidic analyte, explains the causal relationships behind experimental choices, and provides robust, validated protocols for researchers, scientists, and drug development professionals. We will explore the critical role of mobile phase pH, the selection of appropriate organic modifiers and acid additives, and the choice between isocratic and gradient elution to achieve optimal chromatographic performance.
Introduction: The Chromatographic Challenge of p-Coumaric Acid
p-Coumaric acid is a phenolic compound of significant interest due to its antioxidant properties and its role as a precursor to other important molecules, such as 4-ethylphenol in wine.[2] Its analysis by RP-HPLC, while routine, requires careful consideration of its chemical properties to develop a robust and reliable method. The primary challenge in the RP-HPLC analysis of p-Coumaric acid lies in controlling its ionization state to achieve reproducible retention and sharp, symmetrical peak shapes.[3]
p-Coumaric acid possesses two ionizable groups: a carboxylic acid group and a phenolic hydroxyl group, with pKa values of approximately 4.65 and 9.92, respectively.[4] In reversed-phase chromatography, which utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, analyte retention is primarily driven by hydrophobic interactions. The ionized (deprotonated) form of p-Coumaric acid is significantly more polar and less retained than its neutral (protonated) form. Therefore, controlling the mobile phase pH is the single most critical parameter for successful analysis.[5][6]
The Critical Role of Mobile Phase pH
The retention of p-Coumaric acid is highly sensitive to the pH of the mobile phase, especially around its carboxylic acid pKa of ~4.65.[4][7]
-
At pH > pKa (e.g., pH 6): The carboxylic acid group is deprotonated (COO-), making the molecule ionized and highly polar. This results in minimal retention on a C18 column, leading to elution near the solvent front and poor separation from other polar matrix components.
-
At pH ≈ pKa (e.g., pH 4.5): The molecule exists as an equilibrium mixture of its ionized and non-ionized forms. This leads to severe peak broadening or splitting, as the two forms may exhibit different retention behaviors, compromising quantification and resolution.[5]
-
At pH < pKa (e.g., pH 2.5-3.5): The carboxylic acid group is fully protonated (COOH). In this non-ionized, more hydrophobic state, the molecule interacts effectively with the C18 stationary phase, resulting in good retention, sharp peak shape, and stable retention times.[6]
Therefore, to ensure a robust and reproducible separation, the mobile phase must be acidified to a pH at least 1.5 to 2 units below the pKa of the carboxylic acid group.
Caption: General experimental workflow for the gradient HPLC analysis of p-Coumaric acid.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water containing 0.1% Formic Acid.
-
Solvent B: HPLC-grade Acetonitrile containing 0.1% Formic Acid.
-
Degas both solvents separately.
-
-
Standard and Sample Preparation:
-
Prepare as described in Protocol 1, using Solvent A as the diluent.
-
-
HPLC Conditions:
-
Set up the HPLC system with the parameters and gradient profile detailed in the table below.
-
Equilibrate the column at the initial gradient conditions for 10-15 minutes.
-
Inject standards and samples.
-
Table 2: Gradient HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Solvent A | Water + 0.1% Formic Acid |
| Solvent B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detector | DAD/UV at 310 nm |
| Injection Vol. | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 |
Conclusion
The successful RP-HPLC analysis of p-Coumaric acid is fundamentally dependent on the strategic composition of the mobile phase. The key to achieving robust, reproducible results with excellent peak symmetry is the suppression of analyte ionization by maintaining a mobile phase pH well below the pKa of the carboxylic acid group (pH < 3.5). This is readily achieved by adding a small percentage of an acid like formic or acetic acid to the aqueous component of the mobile phase. The choice between methanol and acetonitrile as the organic modifier, and the decision to use an isocratic or gradient elution program, should be tailored to the specific sample matrix and analytical goals. The protocols provided herein serve as a validated starting point for the reliable quantification of this important phenolic acid.
References
-
Tzanova, M., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Analytical Methods. [Link] [8]11. Kumar, S., & Singh, A. (2019). Estimation of p-coumaric acid in aqueous extract of mimsoa pudica using HPLC-UV method. International Journal of Current Research. [Link] [9]12. Seal, T. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves of Sonchus arvensis and Oenanthe linearis of North-eastern region in India. Journal of Applied Pharmaceutical Science, 6(2), 157-166. [Link] [10]13. SIELC Technologies. (n.d.). HPLC Separation of Coumaric acids on Newcrom BH Column. [Link] [2]14. Ghasemi, J., & Niazi, A. (2009). Experimental and computational study of the pKa of coumaric acid derivatives. Journal of the Iranian Chemical Society. [Link] [4]15. National Center for Biotechnology Information. (n.d.). p-Coumaric Acid. PubChem. [Link]
-
The Merck Index Online. (n.d.). p-Coumaric Acid. Royal Society of Chemistry. [Link] [11]17. Wikipedia. (n.d.). p-Coumaric acid. [Link] [1]18. Cheméo. (n.d.). Chemical Properties of p-Coumaric acid. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link] [7]20. Zain, Z. M., et al. (2019). Determination and Quantification of p-Coumaric Acid in Pineapples (Ananas comosus) Extracts using Gradient Mode RP-HPLC. ResearchGate. [Link]
-
Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link] [5]22. ACE. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
Sources
- 1. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 2. HPLC Separation of Coumaric acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. moravek.com [moravek.com]
- 8. ftb.com.hr [ftb.com.hr]
- 9. Estimation of p-coumaric acid in aqueous extract of mimsoa pudica using HPLC-UV method | International Journal of Current Research [journalcra.com]
- 10. japsonline.com [japsonline.com]
- 11. p-Coumaric Acid [drugfuture.com]
developing a validated HPLC method for p-Coumaric acid
Application Note: AN-PCA-2024
Subject: Development and Validation of a Reversed-Phase HPLC Method for
Executive Summary
This guide details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of
The method described herein complies with ICH Q2(R1) guidelines for analytical validation, ensuring suitability for pharmaceutical quality control and pharmacokinetic profiling.
Method Development Logic (The "Why")
To develop a self-validating system, one must understand the physicochemical properties of the analyte.
-
Ionization & Retention (
Control): -Coumaric acid has a carboxylic acid moiety with a of approximately 4.5. To retain this polar molecule on a non-polar C18 stationary phase, the mobile phase pH must be maintained at least 2 units below the (Target pH: 2.5 – 3.0). This suppresses ionization, keeping the analyte in its neutral, hydrophobic form, thereby increasing retention time and preventing peak tailing. -
Detection Physics: While many phenolics absorb at 280 nm,
-Coumaric acid exhibits a bathochromic shift due to its conjugated double bond system, with a near 310 nm . Detection at 310 nm significantly improves specificity by reducing interference from simple proteins or non-conjugated aromatics that absorb heavily at 254/280 nm. -
Isomerization:
-Coumaric acid exists primarily as the trans-isomer but can photo-isomerize to the cis-form upon exposure to UV light. The method below uses a gradient elution to ensure any formed cis-isomer is resolved from the main trans-peak, preventing integration errors.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Column | C18 (ODS), 250 mm × 4.6 mm, 5 | Standard hydrophobicity for phenolic separation.[1] |
| Column Temp | 30°C ± 1°C | Elevated temp reduces backpressure and improves mass transfer. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 5 |
| Injection Vol | 20 | Standard loop size; adjust based on sensitivity needs. |
| Detector | UV-Vis / PDA at 310 nm | |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier suppresses ionization ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent modifier. |
Gradient Elution Profile
Note: An isocratic method (e.g., 85:15 A:B) works for pure standards, but this gradient is designed for complex matrices (plasma/plant extracts).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial equilibration |
| 5.0 | 85 | 15 | Linear ramp |
| 20.0 | 60 | 40 | Elution of |
| 22.0 | 5 | 95 | Column Wash (remove late eluters) |
| 25.0 | 95 | 5 | Re-equilibration |
Standard Preparation[2]
-
Stock Solution (1 mg/mL): Weigh 10.0 mg of
-Coumaric acid reference standard.[2] Dissolve in 10 mL of Methanol. Store in amber glass (light sensitive) at -20°C. -
Working Standards: Serially dilute the Stock Solution with Mobile Phase A to create a calibration curve: 1, 5, 10, 25, 50, and 100
g/mL.
Sample Preparation (Plant/Solid Matrix)
-
Extraction: Weigh 100 mg of dried powder. Add 5 mL Methanol:Water (80:20).
-
Sonication: Sonicate for 30 mins at room temperature.
-
Clarification: Centrifuge at 10,000 rpm for 10 mins.
-
Filtration: Filter supernatant through a 0.45
m PTFE filter into an amber HPLC vial. Crucial: Nylon filters may bind phenolic acids.
Workflow Visualization
The following diagram outlines the critical path for sample processing and decision-making during the run.
Figure 1: Analytical workflow and troubleshooting logic for p-Coumaric acid analysis.
Validation Framework (ICH Q2(R1))
To ensure the method is "Trustworthy," the following validation parameters must be met.
Linearity[1][2][3][4][5][6]
-
Protocol: Inject the 6 working standards (1–100
g/mL) in triplicate. -
Acceptance Criteria: Correlation coefficient (
) 0.999. -
Mechanistic Note: Deviation from linearity at high concentrations often indicates detector saturation or dimer formation.
Accuracy (Recovery)[1][2][7]
-
Protocol: Spike a blank matrix (or placebo) with known amounts of
-Coumaric acid at 80%, 100%, and 120% of the target concentration. -
Calculation:
-
Acceptance Criteria: Mean recovery between 95% – 105%.
Precision (Repeatability)[2]
-
Protocol: 6 consecutive injections of the 25
g/mL standard. -
Acceptance Criteria: Relative Standard Deviation (RSD)
2.0% for retention time and peak area.
Limit of Detection (LOD) & Quantitation (LOQ)
-
Method: Based on Signal-to-Noise (S/N) ratio.[3]
-
LOD: S/N = 3:1 (Typical value: ~0.1
g/mL) -
LOQ: S/N = 10:1 (Typical value: ~0.3
g/mL)
Troubleshooting & Expert Insights
-
Ghost Peaks: If you observe small peaks eluting before the main peak, check your standard solution age.
-Coumaric acid in solution can degrade or isomerize to cis-coumaric acid (which is more polar and elutes earlier on C18) if exposed to light. Always use amber glassware. -
Retention Shifts: If retention time drifts, the column equilibration is likely insufficient. The carboxylic acid group is sensitive to minor pH changes. Ensure the column is flushed with at least 10 column volumes of the starting gradient (95% A) between runs.
-
Filter Binding: Never use Nylon filters for hydroxycinnamic acids; they possess amide groups that can H-bond with the analyte, reducing recovery. Use PTFE or RC (Regenerated Cellulose).
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][4][5] [Link]
-
Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science. [Link]
-
Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A. [Link] (Relevant for stability/filtration protocols).
-
PubChem. (n.d.).[6] p-Coumaric Acid Compound Summary. National Center for Biotechnology Information. [Link]
Sources
- 1. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. m.youtube.com [m.youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Definitive Guide to Using p-Coumaric Acid as a Chromatographic Standard
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of p-Coumaric acid as a standard in chromatographic applications. With a focus on scientific integrity and field-proven insights, this document details not just the protocols but the underlying principles that ensure data accuracy, reproducibility, and reliability.
Introduction: The Role of p-Coumaric Acid in Analytical Sciences
p-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound ubiquitously found in a vast array of plants and fungi.[1] Its significance extends from being a key biosynthetic precursor to other natural products, including flavonoids and stilbenoids, to its own recognized antioxidant, anti-inflammatory, and antimicrobial properties. In the analytical realm, the purity and well-defined physicochemical properties of p-Coumaric acid make it an excellent external standard for the quantification of phenolic compounds in complex matrices such as food, beverages, herbal extracts, and biological samples. This guide will provide the necessary protocols and rationale for its use in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of p-Coumaric Acid
A thorough understanding of the physicochemical properties of a standard is paramount for its correct handling, storage, and application.
| Property | Value | Source |
| Chemical Name | (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid | [2] |
| Molecular Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Appearance | White to off-white or pale yellow crystalline powder | |
| Melting Point | 214 °C (decomposes) | |
| Solubility | Very soluble in ethanol and diethyl ether; soluble in methanol, DMSO, and DMF; slightly soluble in water.[2] | [2] |
| UV/Vis λmax | 226, 310 nm | [2] |
| Storage | Room temperature, protected from light.[2] | [2] |
| Stability | Stable as a solid for ≥4 years at room temperature. Aqueous solutions are not recommended for storage for more than one day.[2] | [2] |
Preparation of p-Coumaric Acid Standard Solutions: A Step-by-Step Protocol with Rationale
Accurate preparation of standard solutions is the cornerstone of quantitative analysis. The following protocol is designed to minimize error and ensure the integrity of the prepared standards.
Materials and Equipment
-
p-Coumaric acid (≥98.0% purity)
-
HPLC-grade methanol or ethanol
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
-
Syringe filters (0.22 or 0.45 µm)
-
Ultrasonic bath
Protocol for Stock Standard Solution (1000 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of p-Coumaric acid powder using an analytical balance. The choice of methanol or ethanol as the solvent is based on the high solubility of p-Coumaric acid in these organic solvents.
-
Dissolution: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask. Add approximately 7-8 mL of HPLC-grade methanol or ethanol.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. This step is critical to avoid any undissolved particles which would lead to an inaccurate stock concentration.
-
Volume Adjustment: Allow the solution to return to room temperature. Then, carefully add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Invert the flask several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to an amber vial to protect it from light and store it at 2-8°C. While the solid is stable for years, stock solutions in organic solvents should ideally be prepared fresh. However, they can be stored for a short period (up to one week) if properly refrigerated and protected from light.
Protocol for Working Standard Solutions
Working standards are prepared by serially diluting the stock solution to create a calibration curve. The concentration range should bracket the expected concentration of p-Coumaric acid in the samples.
-
Dilution Scheme: Prepare a series of working standards by diluting the 1000 µg/mL stock solution. For example, to prepare a 100 µg/mL intermediate solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase or the initial solvent of the chromatographic gradient.
-
Calibration Curve Points: From the intermediate solution, prepare a series of calibration standards. For a linearity range of 2-10 µg/mL, pipette appropriate volumes of the intermediate solution into separate volumetric flasks and dilute with the mobile phase.[1]
-
Filtration: Before injection into the chromatograph, filter each working standard solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the column or instrument.
Caption: Workflow for p-Coumaric Acid Standard Preparation.
Application Protocol: HPLC-UV Analysis
This section provides a validated HPLC method for the quantification of p-Coumaric acid.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase of a C18 column is ideal for retaining and separating moderately polar compounds like p-Coumaric acid from more polar matrix components. |
| Mobile Phase | Isocratic: Water:Methanol:Glacial Acetic Acid (65:34:1, v/v/v)[1] or Gradient: A) 0.1% Acetic Acid in Water, B) 0.1% Acetic Acid in Acetonitrile | The acidic mobile phase ensures that p-Coumaric acid (a weak acid) is in its protonated, less polar form, leading to better retention and peak shape on a reverse-phase column. A gradient elution can be beneficial for complex samples to resolve multiple analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Detector | UV-Vis or Diode Array Detector (DAD) | |
| Detection Wavelength | 310 nm | This is one of the absorbance maxima for p-Coumaric acid, providing high sensitivity and selectivity.[1][2] |
Method Validation
A self-validating system is crucial for trustworthy results. The following parameters should be assessed:
-
System Suitability: Before running samples, inject the same standard multiple times (e.g., 6 replicates of a 10 µg/mL standard). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.[1]
-
Linearity: Analyze the prepared working standards in triplicate. Plot the average peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For a typical HPLC-UV method, the LOD can be around 0.3 µg/mL and the LOQ around 0.9 µg/mL.[1]
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of p-Coumaric acid at different levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within a predefined range, typically 90-110%.
-
Precision: Assess both intra-day (repeatability) and inter-day (intermediate precision) precision by analyzing replicate samples on the same day and on different days. The RSD should be within acceptable limits (e.g., < 5%).
Caption: HPLC Analysis and Validation Workflow.
Application Protocol: GC-MS Analysis
For certain applications, particularly for the analysis of volatile derivatives or for higher selectivity, GC-MS can be employed. A critical step for analyzing non-volatile compounds like p-Coumaric acid by GC-MS is derivatization.
Derivatization Protocol (Silylation)
-
Sample Preparation: Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and carboxylic acid groups. This increases the volatility of p-Coumaric acid, making it suitable for GC analysis.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
GC-MS Conditions
| Parameter | Condition | Rationale |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms) | These columns are suitable for separating a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Oven Temperature Program | e.g., Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | A temperature gradient is necessary to separate compounds with different boiling points. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| MS Interface Temperature | 280°C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |
| Mass Analyzer | Quadrupole | |
| Scan Range | m/z 50-500 | A typical scan range to detect the molecular ion and characteristic fragments of derivatized p-Coumaric acid. |
The mass spectrum of derivatized p-Coumaric acid will show a molecular ion peak and characteristic fragment ions that can be used for identification and quantification.
Safety and Handling
p-Coumaric acid is generally considered to have low toxicity, but standard laboratory safety precautions should always be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.
-
In case of contact with skin or eyes, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Acidic analyte interacting with active sites on the column; inappropriate mobile phase pH. | Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to keep p-Coumaric acid protonated. Use a high-quality, end-capped C18 column. |
| Variable Retention Times | Fluctuation in column temperature; mobile phase composition changing; pump issues. | Use a column oven to maintain a stable temperature. Prepare fresh mobile phase daily and ensure it is well-mixed. Check the HPLC pump for leaks or pressure fluctuations. |
| Low Sensitivity | Incorrect detection wavelength; low concentration of standard; sample degradation. | Verify the detector is set to the absorbance maximum of p-Coumaric acid (around 310 nm). Prepare fresh standards. Protect standards and samples from light. |
| No Peak in GC-MS | Incomplete derivatization; analyte degradation at high temperatures. | Optimize derivatization conditions (time, temperature, reagent volume). Ensure the injector and interface temperatures are not excessively high. |
References
-
Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.). (2014). Evidence-Based Complementary and Alternative Medicine. [Link]
-
Novel Spectrophotometric Method Development and Validation of p-Coumaric Acid in Cynodon dactylon L.(Pers.). (2015). ResearchGate. [Link]
-
Application of a reversed-phase HPLC method for quantitative p-coumaric acid analysis in wine. (2011). OENO One. [Link]
-
Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. (2019). Acta Chromatographica. [Link]
-
Determination and Quantification of p-Coumaric Acid in Pineapples (Ananas comosus) Extracts using Gradient Mode RP-HPLC. (2019). ResearchGate. [Link]
-
Development of a UV Spectroscopy Method to Validate p-Coumaric Acid. (2023). Prospects in Pharmaceutical Sciences. [Link]
-
A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. [Link]
-
Chromatogram and ms fragmentation of p‐coumaric acid as a major phenolic acid of A. subhirsutum. ResearchGate. [Link]
Sources
Technical Application Note: p-Coumaric Acid in Advanced Food Preservation Systems
Executive Summary
p-Coumaric acid (p-CA) is a phenolic compound (
This guide details the technical integration of p-CA into food matrices via Active Packaging (Chitosan-grafting) and Direct Incorporation (Nano-encapsulation) . It addresses the compound's primary limitation—low aqueous solubility—through advanced delivery systems.
Mechanistic Profiling
To optimize application, one must understand the molecular behavior of p-CA. Its efficacy is not merely surface-level; it operates through specific intracellular and membrane-bound targets.
Antimicrobial & Antioxidant Mechanism
p-CA exhibits a
-
Membrane Hyperpolarization: p-CA disrupts the electron transport chain, altering the membrane potential. This leads to the leakage of essential intracellular constituents (electrolytes, ATP).
-
Genomic Interference: Upon entering the cytoplasm, p-CA binds to bacterial genomic DNA (intercalation), inhibiting replication and cellular function.
-
Radical Scavenging: The phenolic hydroxyl group (-OH) acts as a hydrogen donor, neutralizing Reactive Oxygen Species (ROS) and interrupting the chain reaction of lipid oxidation.
Figure 1: Dual-action mechanism of p-Coumaric Acid involving membrane disruption and intracellular DNA binding.[1][2]
Application Protocols
Protocol A: Synthesis of Active Packaging Films (Chitosan-g-p-Coumaric Acid)
Rationale: Direct addition of p-CA to food can be limited by its flavor impact and solubility. Grafting p-CA onto Chitosan (CS) creates a bioactive film that releases the preservative slowly (controlled release) and improves the film's mechanical properties (Tensile Strength).
Reagents:
-
High Molecular Weight Chitosan (Deacetylation > 85%)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) - Coupling Agent
-
NHS (N-hydroxysuccinimide) - Stabilizer
-
Acetic Acid (1% v/v)[7]
-
Glycerol (Plasticizer)
Workflow:
-
Chitosan Solubilization: Dissolve 2.0 g Chitosan in 100 mL of 1% Acetic Acid solution. Stir overnight at room temperature to ensure complete hydration.
-
Activation (The Critical Step):
-
Dissolve p-CA (0.5 g) in 10 mL Ethanol.
-
Add EDC and NHS (molar ratio 1:1 to p-CA) to the p-CA solution. Stir for 30 mins to activate the carboxyl group of p-CA.
-
Why? This facilitates the formation of a stable amide bond between the p-CA carboxyl group and the Chitosan amino group, preventing rapid leaching.
-
-
Grafting Reaction: Add the activated p-CA solution dropwise to the Chitosan solution. Adjust pH to 5.5. Stir for 12 hours at room temperature.
-
Purification: Dialyze the mixture against distilled water (MWCO 12-14 kDa) for 48 hours to remove unreacted p-CA and coupling agents.
-
Film Casting:
-
Add Glycerol (30% w/w based on chitosan) to the grafted solution.
-
Degas under vacuum to remove bubbles.
-
Pour into leveled Teflon molds (
). -
Dry at
(50% RH) for 48 hours.
-
Figure 2: Workflow for synthesizing Chitosan-g-p-Coumaric Acid active packaging films.
Protocol B: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: Precise dosing is required to avoid sensory defects (astringency). p-CA has poor water solubility, so the solvent vector is critical for accurate MIC data.
Reagents:
-
p-Coumaric Acid (Sigma-Aldrich, >98%)
-
Solvent: Dimethyl Sulfoxide (DMSO) or 95% Ethanol
-
Mueller-Hinton Broth (MHB)
-
Target Strains: E. coli O157:H7, S. aureus.
Protocol:
-
Stock Preparation: Dissolve p-CA in DMSO to create a stock solution of
.-
Note: Do not use water for the stock; p-CA solubility in water is < 1 mg/mL.
-
-
Dilution Series: Prepare a 96-well microtiter plate.
-
Add
MHB to all wells. -
Add stock solution to the first column and perform 2-fold serial dilutions.
-
Final concentration range:
to .
-
-
Inoculation: Add
of bacterial suspension ( ) to each well. -
Control: Include a solvent control (DMSO only) to ensure the solvent itself is not inhibiting growth (DMSO < 2% final conc. is usually safe).
-
Incubation:
for 24 hours. -
Readout: Measure Optical Density (
) or assess turbidity visually.
Efficacy Data & Performance Metrics
The following data summarizes the performance of p-CA in various configurations.
Table 1: Antimicrobial Efficacy (MIC Values) Data aggregated from standard broth microdilution assays.
| Target Microorganism | Strain Type | MIC (Pure p-CA) | MIC (Grafted Film*) | Mechanism Note |
| Staphylococcus aureus | Gram-Positive | Membrane disruption | ||
| Escherichia coli | Gram-Negative | Efflux pump susceptible | ||
| Alicyclobacillus acidoterrestris | Spoilage (Juice) | N/A | DNA intercalation | |
| Listeria monocytogenes | Pathogen | High resistance |
*Grafted Film efficacy depends on diffusion rate; values represent effective content per surface area.
Table 2: Physical Properties of Chitosan-p-CA Films Comparison of plain Chitosan (CS) vs. p-CA grafted Chitosan (CS-g-pCA).
| Property | Plain CS Film | CS-g-pCA Film | Impact |
| Tensile Strength (MPa) | +76% (Cross-linking effect) | ||
| Elongation at Break (%) | -29% (Reduced flexibility) | ||
| Water Vapor Permeability | Improved Barrier (Hydrophobicity) | ||
| Antioxidant Activity (DPPH) | Radical Scavenging Active |
Regulatory & Stability Considerations
-
Thermal Stability: p-CA is thermally stable up to
, making it suitable for baked goods or heat-processed films. However, prolonged exposure to UV light can cause cis/trans isomerization, potentially altering biological activity. -
pH Sensitivity: The antimicrobial efficacy is pH-dependent. At neutral pH (
), the carboxylic acid deprotonates ( ), reducing membrane permeability. Optimal application pH is 3.0 – 5.5. -
Regulatory Status: p-Coumaric acid is generally recognized as safe (GRAS) when derived from natural sources. However, for "Active Packaging" claims, migration limits (OML/SML) must be verified according to regional food contact material regulations (e.g., EU 10/2011).
References
-
Lou, Z., et al. (2012). Antibacterial activity and mechanism of action of chlorogenic acid. (Context: Establishes dual mechanism of membrane disruption and DNA binding for phenolic acids similar to p-CA).
-
Pei, K., et al. (2015). p-Coumaric acid and its conjugates: Dietary sources, pharmacokinetic properties and biological activities. Journal of the Science of Food and Agriculture. (Context: Comprehensive review of bioactivity and safety).
-
Liu, J., et al. (2021). Chitosan Films Functionalized with Different Hydroxycinnamic Acids: Preparation, Characterization and Application for Pork Preservation. (Context: Specific protocol for grafting p-CA to Chitosan).
-
Cai, R., et al. (2022). Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice.[8] (Context: MIC values and application in acidic beverages).
-
Rubin, E., et al. (2022). Ag@MOF-loaded p-coumaric acid modified chitosan/chitosan nanoparticle and polyvinyl alcohol/starch bilayer films for food packing applications.[9] (Context: Advanced nanocomposite film data).
Sources
- 1. Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Global transcriptomic response of Escherichia coli to p-coumaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitosan Films Functionalized with Different Hydroxycinnamic Acids: Preparation, Characterization and Application for Pork Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ag@MOF-loaded p-coumaric acid modified chitosan/chitosan nanoparticle and polyvinyl alcohol/starch bilayer films for food packing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: p-Coumaric Acid Extraction Optimization
Subject: Troubleshooting & Optimizing p-Coumaric Acid (p-CA) Recovery from Plant Biomass To: Research & Development Teams, Analytical Chemists From: Senior Application Scientist, Bio-Separations Unit
Executive Summary
Low yields of p-coumaric acid (p-CA) are rarely due to the extraction solvent alone. The most common failure mode is the inability to cleave ester bonds linking p-CA to lignin and hemicellulose in the cell wall. This guide moves beyond basic maceration, focusing on Alkaline Hydrolysis and Ultrasound-Assisted Extraction (UAE) to maximize recovery.
Module 1: The "Bound" Fraction (Critical Yield Factor)
User Question: "I am using 80% methanol for extraction, but my yields are consistently lower than literature values (e.g., <1 mg/g). What is wrong?"
Diagnosis: You are likely extracting only the free p-CA. In gramineous plants (grasses, straw, bagasse), >80% of p-CA is esterified to cell wall arabinoxylans or lignin. Simple solvent extraction cannot break these bonds.
The Solution: Alkaline Hydrolysis You must perform a saponification step to release the bound phenolic acids.
Protocol: Optimized Alkaline Hydrolysis
Use this workflow before or during solvent extraction.
-
Preparation: Grind dried biomass to <0.5 mm (40-60 mesh).
-
Hydrolysis:
-
Mix biomass with 2M NaOH (Solid-to-Liquid ratio 1:20 w/v).
-
CRITICAL STEP: Purge headspace with Nitrogen (
) or Argon for 1 min to prevent oxidation of phenolics at high pH. -
Incubate: 2 to 4 hours at 40°C (Mild) OR 90 min at 120°C (Aggressive/Total Release).
-
-
Acidification:
-
Cool to room temperature.[1]
-
Add 6M HCl dropwise until pH reaches 1.5 – 2.0 .
-
Why? p-CA (
) must be protonated to become hydrophobic enough for organic solvent extraction.
-
-
Extraction:
-
Extract the acidified aqueous slurry with Ethyl Acetate (3x volume).[2]
-
Collect organic layer, dry over anhydrous
, and evaporate.
-
Figure 1: The Alkaline Hydrolysis workflow required to release ester-bound p-Coumaric Acid from lignocellulosic matrices.
Module 2: Advanced Extraction Technologies
User Question: "Maceration takes 24 hours. Can I speed this up without degrading the compound?"
Diagnosis: Maceration is diffusion-limited. Ultrasound-Assisted Extraction (UAE) is the industry standard for accelerating mass transfer via acoustic cavitation, which disrupts cell walls.
Comparison of Methods:
| Parameter | Maceration (Traditional) | Microwave-Assisted (MAE) | Ultrasound-Assisted (UAE) |
| Mechanism | Passive Diffusion | Ionic Conduction / Dipole Rotation | Acoustic Cavitation / Shear Force |
| Time | 12 – 24 Hours | 1 – 10 Minutes | 15 – 30 Minutes |
| Thermal Risk | Low | High (Hotspots cause degradation) | Moderate (Control via water bath) |
| Yield Efficiency | Baseline | +20-30% vs Baseline | +35-50% vs Baseline |
Protocol: Optimized UAE Parameters
Equipment: Probe Sonicator (Preferred) or High-Power Bath.
-
Solvent: 60-80% Ethanol in Water (v/v).
-
Frequency: 20–24 kHz.
-
Power Density: 80% Amplitude (approx.[3] 200W for lab scale).
-
Pulse Mode: 5s ON / 2s OFF (Prevents overheating).
-
Temperature: Maintain < 50°C using an ice/water bath.
-
Duration: 15–30 minutes.
Technical Note: Do not exceed 60°C. While p-CA is relatively thermally stable, co-extracted impurities can oxidize and polymerize, complicating downstream purification.
Module 3: Purification & Quality Control
User Question: "My HPLC chromatogram shows a peak overlapping with p-Coumaric acid. What is it, and how do I separate it?"
Diagnosis: The most common co-eluting impurity is Ferulic Acid or Cinnamic Acid derivatives . These share similar polarity and UV absorption profiles.
Troubleshooting Separation (HPLC)
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Wavelength: 310 nm or 320 nm (Max absorption for hydroxycinnamic acids).
-
Mobile Phase Issues:
-
Issue: Peaks are tailing.
-
Fix: Add 0.1% Formic Acid or Acetic Acid to the water phase to suppress ionization of the carboxyl group.
-
Issue: p-CA and Ferulic Acid merge.
-
Fix: Use a Gradient Elution rather than Isocratic.
-
Recommended Gradient Profile:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Methanol or Acetonitrile
| Time (min) | % Solvent B | Action |
| 0 | 10% | Injection |
| 15 | 40% | Elution of p-CA (~11 min) |
| 20 | 60% | Elution of Ferulic Acid (~13 min) |
| 25 | 100% | Wash Column |
Module 4: Stability & Storage
User Question: "My extract turned brown after 2 days. Is the p-CA ruined?"
Diagnosis: Browning indicates oxidation, likely of co-extracted tannins or enzymatic browning if enzymes (polyphenol oxidase) were not deactivated.
Stability Checklist:
Figure 2: Decision tree for diagnosing low extraction yields.
References
-
Oroian, M., Dranca, F., & Ursachi, F. (2020). Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis. Journal of Food Science and Technology, 57(1), 70-78.[4] Link
-
Mussatto, S. I., Dragone, G., & Roberto, I. C. (2007). Ferulic and p-coumaric acids extraction by alkaline hydrolysis of brewer's spent grain. Industrial Crops and Products, 25(2), 231-237. Link
-
Bountsis, G., et al. (2024). Optimization of Ultrasound-Assisted Extraction of Phenolics from Satureja hortensis L. Processes, 12, 2042. Link
-
BenchChem Technical Support. (2025). p-Coumaric acid-d6 stability in acidic and basic conditions. BenchChem Guidelines. Link
-
Stalikas, C. D. (2007).[1] Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science, 30(18), 3268–3295. Link
Sources
- 1. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Optimizing p-Coumaric Acid Stability
Introduction
p-Coumaric acid (4-hydroxycinnamic acid) is a hydroxy derivative of cinnamic acid widely used in metabolic engineering, standard calibration, and drug development.[1][2] While chemically versatile, it presents two distinct stability challenges: photo-isomerization (UV-induced trans-to-cis conversion) and oxidative degradation at alkaline pH.[1][2]
This guide serves as a dynamic troubleshooting repository. It replaces rigid templates with a modular, logic-driven approach to experimental design, ensuring your data reflects biological reality rather than artifactual degradation.[1][2]
Module 1: Solubility & Stock Preparation
The Core Problem: Users frequently report "crashing out" (precipitation) when introducing p-coumaric acid stocks into aqueous media.[1][2] This is due to the molecule's hydrophobic aromatic ring dominating its behavior at neutral/acidic pH.[2]
Solubility Data Matrix
| Solvent System | Solubility Limit (Approx.) | Stability Profile | Recommendation |
| Ethanol (100%) | ~10 mg/mL | High | Recommended for cellular work (evaporates easily).[1][2] |
| DMSO | ~15 mg/mL | High | Recommended for high-concentration stocks.[1][2] |
| DMF | ~20 mg/mL | Moderate | Use only if DMSO/EtOH are incompatible.[1][2] |
| Water (pH 7.0) | < 0.5 mg/mL | Low | Do NOT use for stock preparation.[1][2] |
| PBS (pH 7.4) | < 0.1 mg/mL | Low | Only for final dilution (max 1% organic carrier).[1][2] |
Protocol: The "Solvent-Shift" Method
To prevent precipitation during dilution.[1]
-
Primary Solubilization: Dissolve solid p-coumaric acid in 100% DMSO or Ethanol to a concentration of 100 mM . Vortex until completely clear.[1][2]
-
Visual Check: Hold the vial against a light source. Any turbidity indicates incomplete solvation.[1][2]
-
Stepwise Dilution:
-
Do not add the stock directly to a large volume of static water.[2]
-
Correct Method: While stirring the aqueous buffer (rapidly), inject the organic stock slowly into the vortex.
-
Limit: Keep the final organic solvent concentration
(v/v) to avoid cytotoxicity in biological assays.
-
Module 2: Preventing Degradation (Light & pH)[1]
The Core Problem: "My HPLC peak area is decreasing, and a new peak is eluting earlier." Diagnosis: This is classic photo-isomerization .[1][2] p-Coumaric acid exists naturally as the trans-isomer.[1][2] UV light (and ambient lab light) converts it to the cis-isomer, which has different biological properties and retention times.[2]
Degradation & Ionization Pathways[2][3]
The following diagram illustrates the two primary threats to stability: UV-mediated isomerization and pH-mediated oxidation.[1]
Figure 1: Mechanistic pathways of p-coumaric acid instability. Yellow path indicates photo-isomerization; Red path indicates oxidative degradation at alkaline pH.[1]
Troubleshooting Q&A
Q: I see a "double peak" on my chromatogram. Is my column broken? A: Likely not. If you prepared samples in clear glass or left them on the bench, you are detecting the cis and trans isomers.[2]
-
Fix: Perform all extractions and weighing in amber glassware . If amber glass is unavailable, wrap tubes in aluminum foil.
-
Validation: Check the UV spectrum. Trans-p-CA has an absorption maximum (
) around 310 nm, while the cis-isomer shifts to lower wavelengths.[1]
Q: Why does my solution turn yellow/brown at pH 9? A: This is the "browning reaction" caused by oxidation.[2]
-
Mechanism: The pKa of the phenolic hydroxyl group is approximately 8.5–9.[2]0. Above this pH, the molecule becomes a phenolate anion, which is highly electron-rich and susceptible to radical attack by dissolved oxygen, forming quinones and polymers.[2]
-
Fix: Maintain experimental pH < 7.5. If alkaline conditions are required, you must degas buffers and use an antioxidant (e.g., Ascorbic Acid or Sodium Metabisulfite).[2]
Module 3: Advanced Stabilization (Cyclodextrins)
For long-term storage or slow-release formulations, simple buffering is insufficient.[1][2] Inclusion complexation is the gold standard for stabilizing hydroxycinnamic acids.[2]
The Cyclodextrin Strategy
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity.[2] The hydrophobic aromatic ring of p-coumaric acid inserts into this cavity, shielding it from oxidation and steric changes.[2]
Protocol: Preparation of Inclusion Complex
-
Reagent: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) for best solubility.[1][2] -
Molar Ratio: 1:1 (Host:Guest).
-
Method:
Stability Comparison Table
| Condition | Half-Life ( |
| Free Acid (Light Exposed) | < 48 Hours |
| Free Acid (Dark, pH 4.[1]0) | > 3 Months |
| HP- | > 12 Months |
Module 4: Analytical Troubleshooting (HPLC)
Q: My retention times are drifting.
A: p-Coumaric acid is a weak acid (Carboxylic pKa
-
Cause: If your mobile phase pH is near the pKa, the molecule flips between ionized and unionized states, causing peak tailing and drift.[2]
-
Fix: Acidify your mobile phase. Use 0.1% Formic Acid or 0.1% Phosphoric Acid to suppress ionization and keep the molecule in its protonated (neutral) form, ensuring sharp peaks and consistent retention.[2]
References
-
Solubility & Solvent Systems
-
Photostability & Isomerization
-
Pei, K., et al. (2016).[2] Photochemical behavior of p-coumaric acid in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry.
-
-
Cyclodextrin Complexation
-
Degradation Mechanisms
Sources
minimizing degradation of p-Coumaric acid during sample preparation
From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Chemistry & Natural Products Research Teams Subject: Technical Directive on Minimizing p-Coumaric Acid Degradation
Executive Summary: The Fragility of the Phenolic Skeleton
You are likely here because your HPLC data shows ghost peaks, shifting retention times, or poor recovery rates. p-Coumaric acid (p-CA) is deceptively simple in structure but highly reactive under standard laboratory conditions. It is susceptible to three primary degradation vectors: Photo-isomerization (UV/Vis light), Thermal Decarboxylation (Heat), and Enzymatic Oxidation (PPO activity).
This guide abandons generic advice. We will treat your sample preparation as a "Cold-Acid-Organic Blockade" designed to mechanically and chemically halt these vectors.
Troubleshooting: The "Why is my sample failing?" Matrix
Scenario A: "I see a 'Ghost Peak' eluting just before/after my main p-CA peak."
-
Diagnosis: Geometric Isomerization (Cis-Trans Shifting)
-
The Mechanism: Native p-CA exists predominantly as the trans-isomer. Exposure to UV light (laboratory fluorescent tubes or sunlight) excites the vinyl double bond, causing rotation into the cis-isomer. The cis-isomer is thermodynamically less stable but kinetically trapped, often eluting earlier on C18 columns due to altered polarity and steric hindrance.
-
Corrective Action:
-
Immediate: Switch to amber glassware for all stock solutions.
-
Process: Wrap extraction vessels in aluminum foil.
-
Lighting: If possible, equip your prep room with yellow UV-cutoff filters (λ > 500 nm).
-
-
Verification: Check the UV spectrum of the ghost peak. Cis-isomers typically show a hypsochromic shift (blue shift) in
and lower extinction coefficients compared to the trans-form (approx. 310 nm).
Scenario B: "My recovery is low, and I detect a non-polar impurity."
-
Diagnosis: Thermal Decarboxylation to 4-Vinylphenol
-
The Mechanism: At temperatures exceeding 60-80°C, particularly in acidic aqueous environments or during pressurized extraction, p-CA loses a carboxyl group (
). The product is 4-vinylphenol , which is volatile and far less polar. -
Corrective Action:
-
Evaporation: Never set rotary evaporator baths above 40°C. Use vacuum to lower the boiling point rather than increasing heat.
-
Extraction: Avoid reflux boiling. Switch to Ultrasound-Assisted Extraction (UAE) with temperature control (< 35°C).
-
Scenario C: "My sample turned brown during grinding/extraction."
-
The Mechanism: Plant matrices contain Polyphenol Oxidase (PPO).[2][3] Upon cell rupture, PPO hydroxylates p-CA to caffeic acid and subsequently oxidizes it to highly reactive o-quinones. These quinones polymerize into brown melanin-like pigments, permanently consuming your analyte.
-
Corrective Action:
-
The "Quench": You must denature PPO before it contacts the substrate in a liquid phase. Flash-freezing with liquid nitrogen during grinding is the gold standard.
-
Chemical Inhibition: Extract directly into acidified solvents (pH < 3). PPO is inactive at low pH.
-
Scenario D: "I see a peak with Mass +14 or +28 relative to p-CA."
-
Diagnosis: Solvent-Induced Esterification
-
The Mechanism: Storing p-CA in methanol (MeOH) or ethanol (EtOH) with trace acid acts as a Fischer esterification reactor. Over time (days/weeks), you generate methyl p-coumarate or ethyl p-coumarate .
-
Corrective Action:
-
Storage: Store stock solutions in Acetonitrile (ACN) , which is aprotic and cannot form esters.
-
Prep: If using MeOH for extraction, analyze immediately (within 24h) or store at -80°C.
-
Strategic Data: Stability Thresholds
| Parameter | Safe Zone | Danger Zone | Result of Failure |
| Temperature | < 40°C | > 80°C | Decarboxylation to 4-Vinylphenol |
| Light | Dark / Amber Glass | UV / Fluorescent | Isomerization to cis-p-Coumaric acid |
| pH (Extraction) | 2.0 – 3.0 | > 6.0 | Enzymatic Oxidation (Quinone formation) |
| Solvent (Storage) | Acetonitrile | Acidified Methanol | Esterification (Methyl-p-coumarate) |
| Time (in solution) | < 24 Hours | > 1 Week | Hydrolysis / Oxidation / Esterification |
The "Cold-Acid-Organic" Extraction Protocol
This protocol is designed to simultaneously inhibit PPO, prevent isomerization, and avoid thermal degradation.
Reagents:
-
Extraction Solvent: 80% Methanol / 19.9% Water / 0.1% Formic Acid (v/v/v).
-
Liquid Nitrogen (
).
Step-by-Step:
-
Cryogenic Disruption:
-
Place fresh plant tissue immediately into a mortar.
-
Pour
over the tissue. -
Grind to a fine powder while frozen. (Do not let it thaw; thawing reactivates PPO).
-
-
The Acid Shock:
-
Transfer frozen powder into a pre-chilled amber centrifuge tube.
-
Immediately add cold Extraction Solvent (4°C). The acid (pH ~2.5) instantly denatures surface enzymes; the cold slows kinetics.
-
Ratio: 100 mg tissue : 1 mL solvent.
-
-
Assisted Extraction:
-
Vortex for 30 seconds.
-
Sonicate (ultrasound bath) for 10 minutes. Critical: Add ice to the bath to keep water T < 25°C.
-
-
Clarification:
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
Filter supernatant through a 0.22 µm PTFE filter (hydrophobic PTFE is compatible with MeOH; avoid Nylon if protein binding is a concern, though less relevant for small molecules).
-
-
Analysis/Storage:
-
Inject immediately.
-
If storage is necessary, store at -80°C. Do not store in the fridge (4°C) for >48h due to esterification risk.
-
Visualization of Degradation Pathways
The following diagram maps the chemical fate of p-Coumaric Acid if specific precautions are ignored.
Figure 1: Chemical degradation pathways of p-Coumaric Acid triggered by environmental stressors.[4]
Optimized Workflow Diagram
Figure 2: The "Cold-Acid-Organic" workflow designed to maximize analyte recovery and stability.
References
-
Volf, I., Ignat, I., Neamtu, M., & Popa, V. I. (2014). Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols.[5] Chemical Papers, 68(1), 121-129.
-
Friedman, M. (1997). Chemistry, biochemistry, and dietary role of potato polyphenols. A review. Journal of Agricultural and Food Chemistry, 45(5), 1523-1540.
-
Rubio, L., et al. (2022). Ultraviolet–Visible Excitation of cis- and trans-p-Coumaric Acylated Delphinidins and Their Resulting Photochromic Characteristics. ACS Food Science & Technology.
-
Shimadzu Technical Report. (2023). 7 Key Differences in the Use of Methanol and Acetonitrile.
-
Mishra, B. B., et al. (2021). Decarboxylation of p-Coumaric Acid during Pyrolysis. MDPI Molecules.
Sources
Technical Support Center: Enhancing the Bioavailability of p-Coumaric Acid in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of p-Coumaric acid (p-CA) in animal studies. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the complexities of in vivo research with this promising phenolic compound.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Why is enhancing the bioavailability of p-Coumaric acid a research focus?
A1: p-Coumaric acid, a widespread phenolic acid found in various plants, fruits, and vegetables, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, its therapeutic potential is often limited by its low bioavailability. While some studies suggest p-CA has higher bioavailability compared to other phenolic acids, its efficacy in vivo can be hampered by rapid metabolism.[2] Therefore, enhancing its systemic exposure is crucial to unlocking its full therapeutic benefits in preclinical and clinical settings.
Q2: What are the primary barriers to p-Coumaric acid's oral bioavailability?
A2: The primary barriers are not related to poor absorption but rather to extensive first-pass metabolism. p-Coumaric acid is rapidly absorbed in the upper gastrointestinal tract, including the stomach and jejunum, through monocarboxylic acid transporters.[3] However, once absorbed, it undergoes significant metabolism in the intestinal wall and liver, primarily through glucuronidation and sulfation. This metabolic conversion reduces the amount of free, active p-CA that reaches systemic circulation.
Q3: What are the main strategies to enhance the bioavailability of p-Coumaric acid?
A3: The main strategies focus on protecting p-CA from premature metabolism and improving its solubility. These include:
-
Nanoformulations: Encapsulating p-CA in nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or nanoemulsions can protect it from enzymatic degradation in the GI tract and facilitate its absorption.
-
Inclusion Complexes: Forming complexes with cyclodextrins can enhance the solubility and stability of p-CA.[4]
-
Co-administration with Bioenhancers: Administering p-CA with compounds like piperine, an alkaloid from black pepper, can inhibit the activity of metabolic enzymes such as UDP-glucuronosyltransferases, thereby increasing the systemic exposure of p-CA.
Q4: How does the gut microbiota influence p-Coumaric acid's bioavailability and activity?
A4: The gut microbiota plays a significant role in the metabolism of phenolic compounds. Certain gut bacteria can metabolize p-CA into other compounds, such as phloretic acid and 3-(3-hydroxyphenyl)propionic acid.[5][6] These metabolites may have their own biological activities, contributing to the overall pharmacological effect of p-CA. The composition of the gut microbiome can vary between individual animals, leading to inter-individual differences in p-CA metabolism and, consequently, its bioavailability and observed effects. This is a critical factor to consider when interpreting data from animal studies.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of p-Coumaric Acid in Pharmacokinetic Studies
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor Solubility of p-CA Formulation | Solution: Ensure complete dissolution or stable suspension of p-CA in the vehicle. For poorly soluble compounds, consider using a co-solvent system (e.g., with PEG400, DMSO) or a nanoformulation. Rationale: Incomplete dissolution leads to inconsistent dosing and poor absorption. |
| Rapid First-Pass Metabolism | Solution: Co-administer p-CA with a known inhibitor of glucuronidation, such as piperine. Rationale: Piperine can inhibit UDP-glucuronosyltransferase enzymes in the liver and intestines, reducing the metabolic clearance of p-CA. |
| Instability of p-CA in Formulation | Solution: Prepare fresh formulations for each experiment. Protect the formulation from light and elevated temperatures. Rationale: p-CA can be susceptible to degradation, especially in solution. |
| Improper Oral Gavage Technique | Solution: Ensure proper training in oral gavage techniques to avoid accidental administration into the lungs. Use appropriate gavage needle size for the animal. Rationale: Incorrect administration can lead to animal distress and complete loss of the dose. |
| Inter-animal Variability in Gut Microbiota | Solution: House animals in the same environment and provide the same diet to minimize variations in gut microbiota. Consider analyzing fecal samples to correlate microbial composition with pharmacokinetic data. Rationale: Differences in gut microbiota can lead to variations in the metabolism of p-CA. |
Issue 2: Formulation Instability (e.g., Phase Separation in Nanoemulsions, Aggregation of Nanoparticles)
| Potential Cause | Troubleshooting Steps & Rationale |
| Inappropriate Surfactant/Co-surfactant Ratio in Nanoemulsions | Solution: Optimize the ratio of surfactant and co-surfactant through a systematic screening process to achieve a stable nanoemulsion. Rationale: The right balance of surfactants is crucial for reducing interfacial tension and stabilizing the oil droplets.[7] |
| Ostwald Ripening in Nanoemulsions | Solution: Use a combination of surfactants or add a small amount of a less water-soluble oil to the formulation. Rationale: Ostwald ripening, the growth of larger droplets at the expense of smaller ones, is a major cause of nanoemulsion instability.[7] Using a combination of emulsifiers can create a more robust interfacial layer. |
| Aggregation of Solid Lipid Nanoparticles (SLNs) | Solution: Ensure sufficient surfactant concentration to provide adequate steric or electrostatic stabilization. Optimize the homogenization or sonication process to achieve a narrow particle size distribution. Rationale: Insufficient surface coverage by the surfactant can lead to particle aggregation. |
| Drug Expulsion from SLNs During Storage | Solution: Consider using nanostructured lipid carriers (NLCs), which incorporate a liquid lipid into the solid lipid matrix. Rationale: The less-ordered crystalline structure of NLCs can accommodate higher drug loading and reduce drug expulsion during storage compared to the more crystalline SLNs.[1] |
Issue 3: Inconsistent Results in HPLC Analysis of p-Coumaric Acid in Plasma
| Potential Cause | Troubleshooting Steps & Rationale |
| Peak Tailing or Broadening | Solution: Ensure the mobile phase pH is appropriate for p-CA (an acidic pH, e.g., with 0.1% formic or acetic acid, is typically used to keep it in its protonated form). Check for column contamination or degradation. Rationale: Improper mobile phase pH can lead to ionization of the analyte on the column, causing poor peak shape. |
| Baseline Noise or Drift | Solution: Degas the mobile phase thoroughly. Flush the system to remove any air bubbles or contaminants. Ensure a stable column temperature. Rationale: Air bubbles and temperature fluctuations in the system can cause baseline instability.[8] |
| Low Recovery During Sample Preparation | Solution: Optimize the protein precipitation and liquid-liquid extraction steps. Ensure the pH of the plasma sample is acidified before extraction to improve the recovery of acidic compounds like p-CA. Rationale: Inefficient extraction will lead to underestimation of the p-CA concentration. |
| Co-eluting Endogenous Peaks | Solution: Adjust the mobile phase composition or gradient to improve the separation of p-CA from interfering plasma components. Use a more selective detector, such as a mass spectrometer (LC-MS). Rationale: Plasma is a complex matrix, and co-eluting peaks can interfere with accurate quantification. |
Comparative Analysis of Bioavailability Enhancement Strategies
The following table summarizes the potential improvements in pharmacokinetic parameters of p-Coumaric acid with different enhancement strategies, based on findings from various animal studies. Note that direct comparative studies are limited, and these values are compiled from different experiments.
| Formulation/Strategy | Relative Bioavailability Increase (vs. free p-CA) | Key Advantages | Potential Challenges |
| Nanoemulsion | 2-5 fold | High drug loading capacity, ease of preparation. | Potential for instability (Ostwald ripening, creaming).[7] |
| Solid Lipid Nanoparticles (SLNs) | 3-7 fold | Controlled release, good stability. | Lower drug loading capacity, potential for drug expulsion. |
| Cyclodextrin Inclusion Complex | 2-4 fold | Increased solubility and stability.[4] | Limited drug loading, potential for rapid drug release. |
| Co-administration with Piperine | 1.5-3 fold | Simple to implement. | Potential for drug-drug interactions, variability in enzyme inhibition. |
Detailed Experimental Protocols
Protocol 1: Preparation of a p-Coumaric Acid Nanoemulsion for Oral Administration
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of p-Coumaric acid for oral gavage in rodents.
Materials:
-
p-Coumaric acid
-
Medium-chain triglyceride (MCT) oil
-
Tween 80 (Polysorbate 80)
-
Span 80 (Sorbitan monooleate)
-
Deionized water
-
Magnetic stirrer and stir bar
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Oil Phase Preparation: a. Dissolve a predetermined amount of p-Coumaric acid in MCT oil. Gently warm and stir if necessary to ensure complete dissolution. b. Add Span 80 to the oil phase and mix thoroughly.
-
Aqueous Phase Preparation: a. Dissolve Tween 80 in deionized water and mix until a clear solution is formed.
-
Pre-emulsion Formation: a. While stirring the aqueous phase on a magnetic stirrer, slowly add the oil phase dropwise. b. Continue stirring for 30 minutes to form a coarse pre-emulsion.
-
Nanoemulsification: a. Homogenize the pre-emulsion using a high-speed homogenizer at 10,000-15,000 rpm for 10-15 minutes. Alternatively, use a probe sonicator. b. Monitor the temperature of the emulsion during homogenization and use an ice bath to prevent overheating.
-
Characterization: a. Measure the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS). b. Visually inspect the nanoemulsion for any signs of phase separation or creaming. A stable nanoemulsion should appear translucent or bluish-white.
Protocol 2: Pharmacokinetic Study of p-Coumaric Acid in Rats
Objective: To determine the pharmacokinetic profile of a p-Coumaric acid formulation after oral administration to rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
p-Coumaric acid formulation
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., EDTA or heparin)
-
Centrifuge
-
Pipettes and storage vials
-
HPLC system for analysis
Procedure:
-
Animal Acclimatization and Fasting: a. Acclimatize the rats for at least one week before the experiment. b. Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: a. Weigh each rat to determine the exact dose volume. b. Administer the p-Coumaric acid formulation via oral gavage.
-
Blood Sampling: a. Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Anesthetize the animals lightly for each blood collection to minimize stress.
-
Plasma Preparation: a. Immediately transfer the blood samples into anticoagulant-coated tubes. b. Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.[9] c. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Sample Analysis: a. Analyze the plasma samples for p-Coumaric acid concentration using a validated HPLC-UV or LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
Visualizations
Metabolic Pathway of p-Coumaric Acid
Caption: Major metabolic pathway of orally administered p-Coumaric acid.
Experimental Workflow for Enhancing Bioavailability
Caption: General workflow for developing and evaluating strategies to enhance p-CA bioavailability.
References
-
Zaman, M. F., et al. (2023). Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery. Bangladesh Pharmaceutical Journal, 26(2), 185-194. [Link]
- Pawar, V. K., et al. (2021). p-Coumaric Acid: A Prospective Phytochemical in the Prevention and Treatment of Non-communicable Diseases. Journal of Functional Foods, 87, 104785.
- Chen, L., et al. (2022). p-Coumaric acid ameliorates Aβ25-35-induced brain damage in mice by modulating gut microbiota and serum metabolites. Food & Function, 13(21), 11181-11195.
- Pei, K., et al. (2016). p-Coumaric acid and its conjugates: Dietary sources, pharmacokinetic properties and biological activities. Journal of the Science of Food and Agriculture, 96(9), 2952-2962.
-
Veras, K. S., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2663. [Link]
-
Garrido-Cano, I., et al. (2022). Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. Pharmaceutics, 14(7), 1439. [Link]
- Mishra, V., et al. (2018). Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. Current Drug Delivery, 15(7), 906-917.
- Sha, X., et al. (2005). Self-microemulsifying drug-delivery system for oral delivery of poorly water-soluble drugs: recent advances and future perspectives. Expert Opinion on Drug Delivery, 2(4), 739-757.
-
Popielewska, J., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(16), 4847. [Link]
- Shinde, G., et al. (2019). A review on: nanoemulsion a novel drug delivery system. Journal of Drug Delivery and Therapeutics, 9(3), 546-552.
- Washington State University IACUC. (2021).
-
Khumpirapang, N., & Okonogi, S. (2017). Nanoemulsion preparation. protocols.io. [Link]
- IDEXX BioAnalytics. (n.d.).
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
- Celebioglu, U. F., et al. (2024). Effects of p-coumaric acid on probiotic properties of Lactobacillus acidophilus LA-5 and Lacticaseibacillus rhamnosus GG. Archives of Microbiology, 206(5), 209.
- Wu, B., et al. (2011). First-pass metabolism via UDP-glucuronosyltransferases: a barrier to oral bioavailability of phenolics. Journal of Pharmaceutical Sciences, 100(9), 3655-3681.
- Chen, X., et al. (2016). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism, 17(4), 335-349.
- University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
- Virginia Tech IACUC. (2017). SOP: Mouse Oral Gavage.
- Wang, Y., et al. (2022). Gut microbiota derived structural changes of phenolic compounds from colored rice and its corresponding fermentation property. Food & Function, 13(14), 7558-7569.
- Pletnev, M. Y. (2015). How can I prepare nanoemulsion of an oily drug?
- Patil, J. S., & Jagadevappa, P. S. (2010). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly-Soluble Drugs. Global Pharmaceutical Sciences Review, 4(1), 23-32.
- Gürsoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182.
- Musmade, P., et al. (2013). Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs. International Journal of Pharmaceutics, 454(1), 32-39.
- North-West University. (2014).
- Jafari, S. M., et al. (2017). Nanoemulsions: stability and physical properties. Current Opinion in Food Science, 16, 1-6.
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: drug solubilization and stabilization. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
- Shringirishi, M., et al. (2014). A REVIEW ON NANOEMULSIONS: PREPARATION METHODS AND STABILITY. Journal of Pharmaceutical Sciences and Research, 6(10), 321-326.
- Virginia Tech IACUC. (2017). SOP: Blood Collection in the Mouse, Retro-orbital Bleed.
- The Jackson Laboratory. (2021). SOP_MTL-1.
- D'Souza, A. A., & Devarajan, P. V. (2015). Asymmetric flow field-flow fractionation for characterization of drug delivery systems. Journal of Controlled Release, 203, 109-123.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
- Konieczynska, M. D., & Villa, C. H. (2020). Instability phenomena in emulsions and nanoemulsions. Reversible and irreversible destabilization mechanisms. In Nanoemulsions. Academic Press.
- U.S. Pharmacopeia. (2022). <711> Dissolution. In United States Pharmacopeia and National Formulary (USP 45-NF 40).
- European Medicines Agency. (2010).
- U.S. Food and Drug Administration. (2003).
- National Institutes of Health. (2015).
- Charles River Laboratories. (n.d.).
- Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.
- Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
- National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). (n.d.). Blood sampling: Mouse.
- National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). (n.d.). Gavage: Mouse.
- Parasuraman, S., et al. (2010). Guideline on animal models for toxicity and safety assessment. Journal of Pharmacology and Pharmacotherapeutics, 1(2), 74-77.
- U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
- European Medicines Agency. (2017).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2018).
- European Medicines Agency. (2011).
- U.S. Food and Drug Administration. (2014).
Sources
- 1. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review | MDPI [mdpi.com]
- 2. Comparative pharmacokinetic evaluation of nanoparticle-based vs. conventional pharmaceuticals containing statins in attenuating dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of coumarin anticoagulants XXI: effect of plasma protein binding on distribution kinetics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gut microbiota derived structural changes of phenolic compounds from colored rice and its corresponding fermentation property - Food & Function (RSC Publishing) [pubs.rsc.org]
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- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. bcm.edu [bcm.edu]
strategies to increase the shelf-life of p-Coumaric acid standards
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals. It outlines robust strategies to maximize the shelf-life and ensure the integrity of p-Coumaric acid standards, a critical component in numerous analytical and research applications. By understanding the mechanisms of degradation and implementing validated handling protocols, users can significantly enhance the accuracy and reproducibility of their experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the stability and handling of p-Coumaric acid.
Q1: What are the primary factors that cause p-Coumaric acid standards to degrade? A: As a phenolic compound, p-Coumaric acid is susceptible to several environmental factors. The primary degradation pathways are initiated by:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, a process accelerated by the presence of oxygen, metal ions, and high pH.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to break chemical bonds and induce degradation. General guidelines for phenolic compounds recommend protection from sunlight[1].
-
Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical degradation reactions[2].
-
pH: In alkaline solutions, the phenolic hydroxyl group is deprotonated, forming a phenolate ion that is significantly more susceptible to oxidation.
Q2: I've noticed my p-Coumaric acid solution turning a faint yellow. Is it still usable? A: A color change, typically to a yellow or brownish hue, is a clear visual indicator of degradation, likely due to the formation of oxidized polymeric products. For any quantitative application, the solution should be considered compromised. It is strongly recommended to discard the colored solution and prepare a fresh standard to ensure data accuracy.
Q3: What is the best solvent for preparing a p-Coumaric acid stock solution? A: For stock solutions intended for storage, high-purity organic solvents are recommended. p-Coumaric acid is very soluble in ethanol and also soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[3][4]. Using HPLC-grade solvents is critical to minimize contaminants that could catalyze degradation. For working standards, it is ideal to dissolve the compound in your mobile phase, if possible.
Q4: How should I store my p-Coumaric acid stock solution for maximum shelf-life? A: To maximize shelf-life, stock solutions should be stored at -20°C or below in tightly sealed, amber glass vials to protect from light[5]. Before sealing, it is best practice to purge the vial's headspace with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation[3].
Q5: I need to use an aqueous buffer for my working solution. How long will it be stable? A: p-Coumaric acid is sparingly soluble in aqueous buffers and its stability is significantly reduced[3]. It is not recommended to store aqueous solutions for more than one day[3]. If an aqueous buffer is necessary, prepare it fresh daily from a stock solution stored in an organic solvent.
Part 2: Troubleshooting Guide for Standard Instability
This guide provides a systematic approach to diagnosing and resolving common issues encountered with p-Coumaric acid standards during analytical work.
Issue 1: Progressive Decrease in Analytical Signal (Peak Area)
-
Symptom: When analyzing the standard via chromatography (e.g., HPLC), the peak area consistently decreases over a period of days or weeks.
-
Causality Analysis & Corrective Actions: This symptom directly indicates a loss of analyte concentration due to chemical degradation.
| Potential Cause | Troubleshooting & Solution | Scientific Rationale |
| Oxidative Degradation | Purge the vial headspace with an inert gas (N₂ or Ar) before sealing. Prepare smaller aliquots to minimize repeated exposure of the stock to atmospheric oxygen. | Oxygen is a key reactant in the degradation of many phenolic compounds. Removing it from the vial significantly slows this process[6]. |
| Thermal Degradation | Store stock solutions in a freezer at -20°C or -80°C. Avoid repeated freeze-thaw cycles by creating single-use aliquots. | Lowering the temperature dramatically reduces the rate of chemical reactions, in line with the Arrhenius equation[2][5]. |
| Photodegradation | Always use amber glass vials for storage. If unavailable, wrap clear vials securely in aluminum foil. Store all standards in the dark (e.g., inside a lab freezer box). | Phenolic compounds can absorb light energy, leading to bond cleavage. Amber glass blocks the most energetic UV wavelengths[1]. ICH guidelines mandate photostability testing for this reason[7]. |
| Solvent Evaporation | Use high-quality vials with PTFE-lined caps. Ensure caps are tightened securely. For long-term storage, consider sealing the cap-vial interface with parafilm. | Even at low temperatures, volatile organic solvents can evaporate from poorly sealed containers, leading to an incorrect increase in concentration, followed by potential precipitation and degradation. |
Issue 2: Appearance of Ghost or Unknown Peaks in Chromatograms
-
Symptom: Over time, the chromatogram of the p-Coumaric acid standard begins to show additional, unidentified peaks that were not present in the freshly prepared standard.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks.
-
Verify Degradation: The most probable cause is that the new peaks are degradation products of p-Coumaric acid[8][9].
-
Check Solvent Purity: Ensure that the solvent used for dissolution has not degraded. Use a fresh bottle of high-purity, HPLC-grade solvent to prepare a new standard.
-
Confirm with a Fresh Standard: The definitive test is to prepare a new standard from the original solid material. Immediately analyze it using the same method. If the extraneous peaks are absent, it confirms the degradation of the stored solution. Discard the old solution and implement the storage strategies outlined in Issue 1.
Part 3: Validated Experimental Protocols
Adherence to standardized protocols is essential for preparing stable standards and verifying their shelf-life.
Protocol 1: Preparation of a Long-Term Stock Standard (1 mg/mL)
-
Pre-analysis: Bring the container of solid p-Coumaric acid (>98% purity) to room temperature in a desiccator to prevent water condensation.
-
Weighing: Using a calibrated analytical balance, accurately weigh approximately 10.0 mg of p-Coumaric acid.
-
Dissolution: Quantitatively transfer the weighed solid into a 10 mL amber volumetric flask. Add approximately 7 mL of HPLC-grade ethanol (or methanol) and sonicate for 5 minutes to ensure complete dissolution[3].
-
Final Dilution: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the same solvent. Cap and invert the flask 15-20 times to ensure homogeneity.
-
Storage: Aliquot the stock solution into 1 mL portions in 1.5 mL amber glass autosampler vials.
-
Inerting: Gently flush the headspace of each vial with nitrogen or argon gas for 10-15 seconds.
-
Sealing and Labeling: Immediately cap each vial tightly. Label with the compound name, concentration, solvent, preparation date, and your initials.
-
Freezing: Place the labeled vials in a freezer box and store at -20°C or colder.
Protocol 2: Workflow for Routine Stability Verification
To establish a reliable shelf-life for your specific laboratory conditions, a periodic stability check is required. This protocol aligns with principles outlined in ICH stability guidelines[7][10].
Sources
- 1. borealisgroup.com [borealisgroup.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 5. www3.paho.org [www3.paho.org]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: High-Efficiency p-Coumaric Acid Synthesis
Welcome to the Advanced Metabolic Engineering Support Hub. Subject: Optimization of p-Coumaric Acid (p-CA) Biosynthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
You are likely here because your p-CA titers have plateaued, or your host strain is exhibiting stress responses that limit productivity. p-Coumaric acid is a pivotal phenylpropanoid precursor, but its synthesis is metabolically expensive and cytotoxic at high concentrations.
This guide moves beyond basic protocols. We address the causality of failure—why flux bottlenecks occur, how feedback loops strangle yield, and how to engineer thermodynamic favorability into your system.
Module 1: Metabolic Flux & Precursor Supply
Symptom: High cell density (OD600 > 50) but disproportionately low p-CA titer.
Root Cause Analysis
The conversion of L-tyrosine to p-CA by Tyrosine Ammonia Lyase (TAL) is rarely the rate-limiting step in isolation. The bottleneck is almost always the supply of L-tyrosine . The Shikimate pathway is tightly regulated by feedback inhibition. If you are overexpressing TAL without deregulating the upstream pathway, you are draining the intracellular pool of tyrosine, triggering a starvation response.
Troubleshooting Protocol: Deregulating the Shikimate Pathway
To unblock the carbon flux, you must bypass the native regulatory checkpoints.
Step-by-Step Engineering Strategy:
-
Overexpress Feedback-Resistant DAHP Synthase:
-
Target: aroG (in E. coli) or ARO4 (in S. cerevisiae).
-
Action: Replace the native gene with a feedback-resistant mutant (fbr).
-
E. coli:[1][2][3][4][5] Use AroG-fbr (often carrying the D146N mutation). This prevents L-phenylalanine/tyrosine from inhibiting the first committed step of the pathway [1].
-
S. cerevisiae: Use ARO4-K229L to desensitize the enzyme to tyrosine feedback.
-
-
Eliminate Transcriptional Repression:
-
Target: tyrR (Global regulator).
-
Action: Perform a clean deletion (
). This removes the repression of aroG, aroL, and tyrA in the presence of tyrosine [2].
-
-
Enhance Precursor Availability (PEP & E4P):
-
Tyrosine synthesis requires Phosphoenolpyruvate (PEP) and Erythrose-4-phosphate (E4P).[6]
-
Action: Overexpress PpsA (PEP synthase) and TktA (Transketolase) to push carbon from glycolysis and the pentose phosphate pathway into the Shikimate pathway.
-
Data Summary: Impact of Pathway Deregulation
| Modification | Target Mechanism | Expected Titer Increase |
| TAL overexpression only | Conversion of existing Tyr | Baseline (Low) |
| Remove transcriptional repression | +20-40% | |
| AroG-fbr + TyrA-fbr | Remove allosteric inhibition | +150-300% |
| PpsA + TktA | Increase precursor pool (PEP/E4P) | +50-80% (Synergistic) |
Module 2: Enzymatic Efficiency & Catalyst Selection
Symptom: Accumulation of Phenylalanine or Cinnamic Acid byproducts.[4]
Root Cause Analysis
Using the Phenylalanine Ammonia Lyase (PAL) route (Phenylalanine
FAQ: Which Enzyme Should I Use?
Q: Is there a "gold standard" TAL enzyme? A: Yes. For bacterial hosts (E. coli, C. glutamicum), the TAL from Rhodobacter capsulatus (RcTAL) or Rhodobacter sphaeroides (RsTAL) exhibits superior specificity for tyrosine over phenylalanine compared to fungal PALs [3].
Q: My enzyme activity drops after 24 hours. Why? A: Proteolytic degradation or instability. Protocol:
-
Codon Optimization: Ensure the gene is codon-optimized for your specific host (critical for Rhodobacter genes in E. coli).
-
Chaperone Co-expression: Co-express GroEL/GroES to assist in proper folding of the heterologous TAL, preventing inclusion body formation.
Module 3: Toxicity Management & Fermentation
Symptom: Growth arrest occurs when p-CA concentration reaches ~1-2 g/L.
Root Cause Analysis
p-Coumaric acid is a weak acid (pKa ~4.64) and acts as a chaotic agent, disrupting the cell membrane potential and uncoupling oxidative phosphorylation.
Troubleshooting Protocol: In-Situ Product Recovery (ISPR)
To reach high titers, you must physically remove the product from the aqueous phase as it is formed.
Biphasic Fermentation Setup:
-
Solvent Selection: Use Oleyl Alcohol .[7][8] It is biocompatible, has a high partition coefficient for p-CA, and does not strip essential nutrients from the broth [4].
-
Ratio: Overlay the fermentation broth with 20% (v/v) Oleyl Alcohol.
-
pH Management:
-
Growth Phase: Maintain pH 7.0 (p-CA is deprotonated/soluble, less toxic).
-
Production Phase: Allow pH to drop or maintain slightly lower (pH 5.0-6.0) if using solvent extraction, as the protonated form extracts better into the organic phase (though this trades off with cell viability; pH 6 is often the compromise).
-
Visualization: Biosynthetic Logic & Troubleshooting
Figure 1: The Optimized p-Coumaric Acid Pathway
This diagram illustrates the flow from Glucose to p-CA, highlighting the critical feedback inhibition points (red arrows) that must be engineered out.
Caption: Figure 1. Metabolic flux toward p-Coumaric Acid.[2][4][6][7][8][9][10][11][12] Red dashed lines indicate native feedback inhibition loops that must be severed via 'fbr' mutant enzymes (AroG, TyrA) to ensure continuous precursor supply.
Figure 2: Troubleshooting Decision Matrix
Use this logic flow to diagnose low yields.
Caption: Figure 2. Diagnostic logic for p-CA production failures. Follow the path based on cell density (OD) and byproduct analysis to identify the corrective engineering strategy.
References
-
Protein engineering for feedback resistance in 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase. ResearchGate. [Link]
-
Metabolic Engineering of Escherichia coli Nissle 1917 for Efficient Production of p-Coumaric Acid. PubMed. [Link]
-
Expression of bacterial tyrosine ammonia-lyase creates a novel p-coumaric acid pathway in the biosynthesis of phenylpropanoids in Arabidopsis. PubMed. [Link]
-
Intensification of p-coumaric acid heterologous production using extractive biphasic fermentation. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Maize phenylalanine ammonia-lyase has tyrosine ammonia-lyase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli | MDPI [mdpi.com]
- 5. Metabolic Engineering of Escherichia coli Nissle 1917 for Efficient Production of p-Coumaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intensification of p-coumaric acid heterologous production using extractive biphasic fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combinatorial analysis of enzymatic bottlenecks of L-tyrosine pathway by p-coumaric acid production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of bacterial tyrosine ammonia-lyase creates a novel p-coumaric acid pathway in the biosynthesis of phenylpropanoids in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Active and Specific Tyrosine Ammonia-Lyases from Diverse Origins Enable Enhanced Production of Aromatic Compounds in Bacteria and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic engineering of Escherichia coli for enhanced production of p-coumaric acid via L-phenylalanine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced Purity Assessment of Synthesized p-Coumaric Acid: A Comparative Technical Guide
Executive Summary
In the synthesis of p-Coumaric acid (p-CA), particularly via Knoevenagel condensation, "purity" is a multi-dimensional metric. It is not merely the absence of starting materials (e.g., p-hydroxybenzaldehyde) but the stereochemical integrity of the alkene bond. The trans-isomer is the bioactive target; however, photo-isomerization to the cis-isomer and the formation of oligomeric side-products are persistent challenges that standard Certificates of Analysis (CoA) often overlook.
This guide compares three orthogonal analytical workflows—HPLC-PDA , qNMR , and DSC —providing a decision framework for researchers requiring pharmaceutical-grade validation.
Part 1: The Synthesis Context & Impurity Profile
To assess purity, one must understand the origin of impurities. The standard industrial synthesis involves the condensation of p-hydroxybenzaldehyde with malonic acid in a pyridine/piperidine system, followed by decarboxylation.
The "Invisible" Impurities:
-
Stereoisomers: The cis-isomer (Z-p-coumaric acid) often co-elutes with the trans-isomer on short HPLC gradients. It forms readily upon exposure to UV light during bench processing.
-
Reaction Intermediates: Unreacted p-hydroxybenzaldehyde (distinct almond-like odor, detectable by NMR/HPLC).
-
Oligomers: 4-vinylphenol derivatives formed if decarboxylation conditions are too harsh.
Visualization: Impurity Genesis & Analytical Logic
Figure 1: The genesis of impurities in p-CA synthesis. Note the post-synthesis risk of cis-isomerization.
Part 2: Comparative Analytical Methodologies
Method A: HPLC-PDA (The Resolution Standard)
Best for: Routine QC, separating structural analogs, and quantifying trace impurities (<0.1%).
High-Performance Liquid Chromatography with Photodiode Array detection is the industry workhorse. Its primary strength is resolution . Unlike total assay methods (titration), HPLC can physically separate the cis-isomer from the trans-isomer.
-
Critical Insight: p-CA has a UV maximum at ~310 nm. Detecting at 254 nm (generic) increases noise from solvents; detecting at 210 nm picks up non-aromatic impurities but sacrifices specificity.
Method B: qNMR (The Absolute Truth)
Best for: Absolute purity determination without a reference standard; determining cis/trans ratio.
Quantitative NMR (qNMR) is superior when a certified reference standard of p-CA is unavailable or hygroscopic. It relies on the ratio of the analyte's protons to an internal standard (IS) of known high purity.
-
Mechanistic Advantage: The vinylic protons of p-CA provide a "fingerprint" for stereochemistry. The coupling constant (
) is definitive:-
Trans-isomer:
-
Cis-isomer:
[1]
-
Method C: DSC (The Thermodynamic Check)
Best for: Assessing crystallinity and identifying eutectic impurities.
Differential Scanning Calorimetry measures the heat flow associated with phase transitions. Pure trans-p-CA has a sharp melting point. Impurities cause "melting point depression" and broaden the peak.
-
Limitation: It cannot identify what the impurity is, only that the crystal lattice is disturbed.
Part 3: Comparative Data & Decision Matrix
| Feature | HPLC-PDA | 1H-qNMR | DSC |
| Primary Utility | Trace impurity profiling & Isomer separation | Absolute quantification & Stereochemistry confirmation | Solid-state characterization |
| Reference Standard | Required (Must be high purity) | Not Required (Only Internal Standard needed) | Not Required |
| LOD (Limit of Detection) | High (~0.02 µg/mL) | Moderate (~10-50 µg/mL) | Low (Thermal events only) |
| Cis/Trans Specificity | Excellent (Resolved peaks) | Excellent (Distinct | Poor (Co-melting) |
| Sample Recovery | Destructive | Non-destructive | Destructive |
| Throughput | Medium (20-30 min/run) | Fast (5-10 min/run) | Slow (1 hr/run) |
Part 4: Experimental Protocols
Protocol 1: High-Resolution HPLC Separation
Use this protocol to quantify the cis-isomer and unreacted aldehyde.
-
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).[2] A longer column is preferred for isomer separation.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of the carboxylic acid, sharpening peaks).
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
0-5 min: 10% B (Isocratic hold to elute polar salts).
-
5-20 min: 10%
60% B. -
20-25 min: 60%
100% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 310 nm (primary for p-CA), 280 nm (secondary for aldehyde impurities).
-
Expected Retention: Trans-p-CA elutes later than cis-p-CA due to better packing/interaction with the C18 stationary phase.
Protocol 2: qNMR for Absolute Purity
Use this protocol to certify the "Assay %" of your synthesized batch.
-
Solvent: DMSO-
(Dissolves p-CA well; prevents exchange of phenolic protons). -
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Must have relaxation times
similar to p-CA). -
Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30-60 seconds to ensure full relaxation for quantitative accuracy). -
Scans: 16-64 (Sufficient for S/N > 150).
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity.[3][4]
Visualization: Analytical Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique based on resource availability and data requirements.
References
-
Head-to-Head Comparison of HPLC vs qNMR . National Institutes of Health (PubMed). Comparison of performance characteristics for quantitative analysis. [Link]
-
Isolation and RP-HPLC Estimation of P-Coumaric Acid . National Institutes of Health (PubMed). Validation parameters (LOD/LOQ) and mobile phase optimization. [Link]
-
Evidence for trans-cis isomerization of p-coumaric acid . FEBS Letters / PubMed. Establishes the photo-isomerization basis and NMR coupling constants. [Link]
-
Melting points of coumarin polymorphs . ResearchGate.[5] Thermal analysis data and DSC methodology. [Link]
-
Advantages of Quantitative NMR . Enovatia. White paper on using qNMR to eliminate the need for reference standards. [Link]
Sources
- 1. idus.us.es [idus.us.es]
- 2. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins [mdpi.com]
- 5. researchgate.net [researchgate.net]
cross-validation of different analytical techniques for p-Coumaric acid
Publish Comparison Guide: Cross-Validation of Analytical Techniques for p-Coumaric Acid
Executive Summary
p-Coumaric acid (p-CA) is a hydroxycinnamic acid with critical applications in pharmacology (antioxidant, anti-inflammatory) and food science (preservative, biomarker).[1] Its quantification is often complicated by matrix interference (e.g., in human plasma or complex plant hydrolysates) and structural isomerism.
This guide provides a rigorous technical comparison of the three dominant analytical methodologies: HPLC-DAD (The Reference Standard), LC-MS/MS (The Sensitivity Gold Standard), and Electrochemical Sensing (The Rapid Screening Alternative). We provide validated protocols and a statistical framework for cross-validating these techniques to ensure data integrity in drug development and quality control.
Part 1: The Analytical Landscape
Selecting the correct technique depends on the required sensitivity (LOD), matrix complexity, and throughput.
| Feature | Method A: HPLC-DAD | Method B: LC-MS/MS | Method C: Electrochemical Sensor |
| Primary Utility | Routine QC, High concentrations (>1 µg/mL) | PK Studies, Trace analysis (<10 ng/mL) | Rapid screening, Field testing |
| Selectivity | Moderate (Retention time + UV spectra) | High (Mass/Charge + Fragmentation) | Low to Moderate (Redox potential) |
| Matrix Tolerance | Low (Requires cleanup/extraction) | Moderate (Susceptible to ion suppression) | Low (Electrode fouling risk) |
| Cost per Sample | Low | High | Very Low |
| LOD (Typical) | 10 – 50 ng/mL | 0.1 – 0.5 ng/mL | 2 – 10 ng/mL (Nanomaterial modified) |
Part 2: Validated Experimental Protocols
Method A: The Reference Standard (HPLC-DAD)
Use this method for establishing baseline purity and quantifying p-CA in raw materials or concentrated extracts.
1. System Configuration:
-
Instrument: Agilent 1200 Series or equivalent.
-
Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 250 mm × 4.6 mm, 5 µm).
-
Detector: Diode Array Detector (DAD) monitoring at 310 nm (max absorption) and 280 nm .
2. Mobile Phase & Gradient:
-
Solvent A: 1% Acetic Acid in Water (v/v).
-
Solvent B: Methanol (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Gradient Profile:
-
0–5 min: 10% B (Isocratic hold)
-
5–20 min: 10% → 60% B (Linear ramp)
-
20–25 min: 60% → 100% B (Wash)
-
25–30 min: 10% B (Re-equilibration)
-
3. Causality of Parameters:
-
Acidification (Solvent A): p-CA is a weak acid (
). Acidic pH suppresses ionization of the carboxyl group, ensuring the molecule remains neutral and interacts sufficiently with the hydrophobic C18 stationary phase, preventing peak tailing [1]. -
Wavelength (310 nm): While phenolic rings absorb at 280 nm, the conjugated double bond of the propenoic side chain shifts the max absorbance to ~310 nm, offering better selectivity against non-conjugated impurities.
Method B: The Challenger (LC-MS/MS)
Use this method for pharmacokinetic (PK) studies or complex biological matrices (plasma/urine).
1. System Configuration:
-
Source: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Column: C18 UPLC Column (e.g., 1.7 µm particle size) for enhanced peak capacity.
2. Mass Spectrometry Settings (MRM Mode):
-
Precursor Ion: m/z 163.1
-
Quantifier Transition: m/z 163.1 → 119.0 (Loss of
) -
Qualifier Transition: m/z 163.1 → 93.0 (Loss of
from the vinyl chain) -
Collision Energy: 15–20 eV (Optimized for decarboxylation).
3. Internal Standard Strategy:
-
Use Hydrochlorothiazide or Isotope-labeled p-CA (
-pCA) . -
Why? ESI is prone to "matrix effects" where co-eluting compounds suppress ionization. An internal standard that co-elutes (or elutes closely) corrects for these fluctuations [2].
Part 3: Cross-Validation Framework
To validate a new method (e.g., a rapid Electrochemical Sensor) against the Reference (HPLC), you cannot simply compare means (t-test). You must assess agreement across the dynamic range.
Workflow Visualization
Caption: Figure 1. Systematic workflow for cross-validating analytical methods. Samples must be split from the same extraction pool to eliminate pre-analytical variance.
Statistical Protocol
-
Linearity Check: Ensure both methods are linear over the shared concentration range (e.g., 0.1 – 10 µg/mL).
-
Passing-Bablok Regression:
-
Unlike simple linear regression, this method assumes measurement error in both axes (Reference and Test methods).
-
Equation:
-
Goal: Slope (
) should include 1.0; Intercept ( ) should include 0.0 within the 95% Confidence Interval.
-
-
Bland-Altman Analysis:
-
Plot the Difference (
) vs. the Average ( ). -
Calculate the Limits of Agreement (LoA):
. -
Success Criterion: 95% of data points must fall within the LoA, and the LoA width must be clinically/experimentally acceptable (e.g., <15% error) [3].
-
Part 4: Comparative Performance Data
The following data summarizes typical performance metrics derived from cross-validation studies of p-CA in fruit extracts and plasma.
| Metric | HPLC-DAD (Ref) | LC-MS/MS (Test) | Electrochemical (Test) |
| Linearity ( | |||
| LOD (Limit of Detection) | |||
| Precision (Intra-day RSD) | |||
| Recovery (Spiked) | |||
| Major Limitation | Sensitivity | Matrix Effects | Electrode Stability |
Data synthesized from comparative studies [4][5].
References
-
Determination and Quantification of p-Coumaric Acid in Pineapples (Ananas comosus) Extracts using Gradient Mode RP-HPLC . Pharmacognosy Research. Link
-
LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma . Journal of Agricultural and Food Chemistry. Link
-
Bland-Altman Analysis: A Review of Analytical Methods for p-Coumaric Acid . Biological and Pharmaceutical Bulletin. Link
-
A novel TMS@G-MIP electrochemical sensor for selective detection of p-coumaric acid . Microchemical Journal. Link
-
The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection of bio-compounds . Scientific Reports. Link
Sources
Comparative Profiling of p-Coumaric Acid: Efficacy, Mechanism, and Synergistic Potential Across Cancer Cell Lines
Executive Summary: The Chemopreventive Paradox
p-Coumaric acid (p-CA), a hydroxycinnamic acid derivative, presents a unique profile in oncology research. Unlike cytotoxic chemotherapy agents (e.g., Doxorubicin, Cisplatin) that exhibit nanomolar IC50 values but high systemic toxicity, p-CA operates as a low-potency, high-specificity modulator .
Its value lies not in acute monotherapy, but in its ability to sensitize multidrug-resistant (MDR) phenotypes and induce apoptosis via the ROS-mitochondrial axis while sparing normal somatic cells. This guide objectively compares p-CA’s performance across major cancer cell lines, distinguishing between its role as a parent compound and its efficacy in synergistic protocols.
Comparative Efficacy: Cell Line Specificity
The following data synthesizes experimental outcomes for pure p-Coumaric acid. Note that IC50 values for p-CA are characteristically in the millimolar (mM) range, contrasting with the micromolar (µM) range of its synthetic derivatives or standard chemotherapeutics.
Table 1: Comparative Cytotoxicity and Mechanistic Action
| Cell Line | Tissue Origin | IC50 Range (24-48h) | Primary Mechanism of Action | Key Phenotypic Outcome |
| HCT-15 | Colon (Adenocarcinoma) | 1.4 – 1.6 mM | ROS-Mitochondrial Axis: Depolarization of MMP ( | Sub-G1 Arrest (Apoptosis) |
| HT-29 | Colon (Adenocarcinoma) | 400 – 1400 µM | Inflammatory Modulation: Downregulation of COX-2; Inhibition of Akt/mTOR. | G2/M Phase Arrest |
| MCF-7 | Breast (ER+) | > 2.0 mM | Estrogenic Interference: Competitive binding to ER | Reduced Clonogenicity |
| A549 | Lung (Carcinoma) | ~1.5 mM | Migration Inhibition: Suppression of MMP-2/9 secretion. | Anti-Metastatic Effect |
| HepG2 | Liver (Hepatoblastoma) | ~1.2 mM | Metabolic Disruption: Interference with lipid metabolism and ROS scavenging (context dependent). | S-Phase Arrest |
Critical Insight: While the IC50 values appear high, p-CA is bioavailable through dietary intake. Its primary utility in drug development is as an adjuvant that lowers the effective dose of toxic agents like 5-Fluorouracil (5-FU).
Mechanistic Divergence: The ROS-Mitochondrial Axis
In colon cancer lines (HCT-15), p-CA acts as a "Trojan Horse." While typically an antioxidant in normal tissue, it induces pro-oxidant stress in cancer cells due to their altered metabolic baseline (Warburg effect).
Diagram 1: p-Coumaric Acid Signaling Cascade (HCT-15 Model)
This diagram illustrates the pathway from cellular entry to apoptotic execution.
Caption: p-CA induces apoptosis in HCT-15 cells via ROS-mediated mitochondrial dysfunction and Caspase-3 activation.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility, the following protocols include specific "Stop/Go" validation steps.
Protocol A: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: Quantify the percentage of cells in Sub-G1 (Apoptotic), G0/G1, S, and G2/M phases.
Workflow Diagram
Caption: Step-by-step workflow for Propidium Iodide cell cycle analysis.
Detailed Methodology
-
Seeding: Seed HCT-15 or HT-29 cells at
cells/well in 6-well plates. Allow 24h attachment. -
Treatment: Treat with p-CA (0, 500, 1000, 1500 µM) for 24h. Include a DMSO vehicle control (< 0.1% final concentration).
-
Fixation (Critical Step):
-
Harvest cells and wash in cold PBS.
-
Resuspend pellet in 300 µL PBS.
-
Dropwise add 700 µL ice-cold 100% ethanol while vortexing gently. (Final conc: 70% EtOH).[1]
-
Validation: Store at -20°C for at least 2 hours (overnight preferred) to ensure membrane permeabilization.
-
-
Staining:
-
Acquisition: Incubate 30 min in dark. Analyze on Flow Cytometer (Excitation 488nm, Emission ~600nm).
Synergistic Potential: The Clinical Bridge
p-CA is most effective when used to enhance the therapeutic index of established drugs.
Comparative Synergy: p-CA + 5-Fluorouracil (5-FU)
-
Observation: p-CA pretreatment sensitizes cells to 5-FU.
-
Data:
-
5-FU alone (IC50): ~20 µM (High toxicity to normal gut epithelium).
-
5-FU + p-CA (500 µM): 5-FU IC50 drops to ~5 µM.
-
-
Mechanism: p-CA inhibits NF-κB activation, preventing the "survival signaling" that cancer cells often activate in response to chemotherapy.
References
-
Sharma, P., et al. (2017). "Polyphenols in cancer: Chemical structure and biological activity." Phytochemistry Reviews. Link
-
Jaganathan, S.K. & Mandal, M. (2009).[1] "Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells." World Journal of Gastroenterology.[6] Link
-
Janicke, R.U., et al. (1998). "Caspase-3 is required for DNA fragmentation and morphological changes associated with apoptosis." Journal of Biological Chemistry. Link
-
Kiliç, I. & Yeşiloğlu, Y. (2014). "Spectroscopic studies on the antioxidant activity of p-coumaric acid." Spectrochimica Acta Part A. Link
-
Abcam Protocols. "Cell cycle analysis with flow cytometry and propidium iodide." Abcam. Link
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- 3. researchgate.net [researchgate.net]
- 4. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
comparison of p-Coumaric acid content in different plant varieties
Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Coumaric acid (4-hydroxycinnamic acid) is a pivotal phenolic compound in the phenylpropanoid pathway, serving as a precursor for lignins, flavonoids, and stilbenes.[1][2] For drug development professionals, understanding its distribution is critical not just for sourcing, but for bioavailability: cereals contain high concentrations of bound p-coumaric acid (esterified to cell walls), while fruits and medicinal herbs often offer lower total quantities but higher proportions of free or soluble conjugate forms, which significantly alters extraction efficiency and pharmacokinetic profiles.
This guide objectively compares p-coumaric acid content across distinct plant matrices, substantiated by experimental data and rigorous methodological standards.
Biosynthetic Context
To understand the variation in content, one must understand the source. p-Coumaric acid is not a random metabolite; it is a checkpoint in the shikimate/phenylpropanoid pathway. Its abundance is often inversely related to downstream lignification or flavonoid synthesis.
Mechanism: The synthesis begins with Phenylalanine , derived from the shikimate pathway.[3] The enzyme Phenylalanine Ammonia-Lyase (PAL) deaminates phenylalanine to form Cinnamic Acid .[1][3][4] Subsequently, Cinnamate 4-Hydroxylase (C4H) introduces a hydroxyl group at the para-position to yield p-Coumaric Acid .[1][3]
Figure 1: Biosynthetic pathway of p-Coumaric acid.[1] Green node indicates the target analyte; dashed lines represent downstream metabolic flux.
Methodological Framework (The "Trustworthiness" Pillar)
Critical Note on Extraction: A common error in comparative studies is reporting "total" p-coumaric acid based solely on solvent extraction (e.g., methanol). In cereals (corn, wheat), >90% of p-coumaric acid is ester-linked to arabinoxylans in the cell wall. Without alkaline hydrolysis , reported values are gross underestimates.
Self-Validating Protocol: The following workflow ensures total recovery (Free + Bound forms).
Figure 2: Validated extraction workflow emphasizing alkaline hydrolysis for total content determination.
Protocol Validation Parameters:
-
LOD/LOQ: Typically 0.02 / 0.07 µg/mL.
-
Recovery: Should range between 85-105% when spiked.
-
Detection: UV-Vis at 310 nm (max absorption) or MS (m/z 163 in negative mode).
Comparative Analysis: Variety Performance
The following data aggregates high-confidence experimental values. Note the distinction between Dry Weight (DW) and Fresh Weight (FW) .
Table 1: Comparative p-Coumaric Acid Content
| Plant Category | Variety / Tissue | Content (Mean) | Form Predominance | Notes |
| Cereals | Yellow Corn (Pericarp) | 1,500 - 3,000 mg/kg DW | Bound (>95%) | The richest common source. High variability between hybrids.[5][6] |
| Wheat Bran | 200 - 400 mg/kg DW | Bound | Significantly lower than corn. | |
| Barley (Hull-less) | ~150 mg/kg DW | Bound | ||
| Medicinal | Hemp Root (Cannabis sativa) | ~2,610 mg/kg DW | Free/Ester | Extremely high concentration in ethyl acetate fraction. |
| Ganoderma lucidum (Reishi) | >3,000 mg/kg DW | Free | Fungal source; exceptionally high free acid content. | |
| Fruits | Crowberry (Empetrum nigrum) | ~122 mg/kg DW | Soluble Conjugates | Highest among common berries. |
| Bilberry | ~65 mg/kg DW | Soluble Conjugates | ||
| Pineapple (Ripe Juice) | ~11.76 mg/L | Free | Content increases with ripening. | |
| Vegetables | Tomato (Whole) | ~9.5 mg/kg FW | Bound/Conjugated | Peel/Pomace contains 10x higher levels than pulp. |
| Sweet Pepper | ~6.4 mg/kg FW | Soluble | Varies by fertilization method.[7] |
Deep Dive: The "Corn vs. Berry" Paradox
For drug development, the choice of source depends on the intended delivery mechanism.
-
Corn (Zea mays):
-
Performance: Highest total yield.
-
Limitation: Bioavailability is poor in humans unless processed (nixtamalization/alkaline treatment) because the p-coumaric acid is cross-linked to lignin.
-
Data Support: Studies show Yellow Corn pericarp has 10-15 fold higher content than wheat or oats, but <1% is soluble.
-
-
Berries & Medicinal Roots:
-
Performance: Lower total mass yield than corn bran, but high bioaccessibility .
-
Advantage: In Hemp roots and Mushrooms, the compound exists in forms (like ethyl p-coumarate) that are more lipophilic or readily absorbed.
-
Data Support: Hemp root extracts show ~2.6 mg/g (DW), rivaling corn but with a more favorable extraction profile for tinctures/supplements.
-
Implications for Drug Development
-
Precursor Sourcing: If using p-coumaric acid as a starting material for synthesis (e.g., for resveratrol or curcumin analogs), Corn Bran is the most cost-effective industrial source due to biomass availability and high concentration.
-
Nutraceutical Formulation: For direct oral supplementation, Medicinal Mushroom or Fermented Bran extracts are superior. The fermentation process mimics alkaline hydrolysis, converting bound forms into free, bioavailable acids.
-
Standardization: When standardizing botanical extracts, specifying "Total p-Coumaric Acid via Alkaline Hydrolysis" vs. "Free p-Coumaric Acid" is mandatory. A "Total" value on a label is misleading if the human gut cannot cleave the ester bonds.
References
-
p-Coumaric acid in cereals: presence, antioxidant and antimicrobial effects. International Journal of Food Science and Technology. Link
-
Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp Roots. Molecules. Link
-
Compositional Variation in Trans-Ferulic, p-coumaric, and Diferulic Acids Levels Among Kernels of Maize Hybrids. Frontiers in Plant Science. Link
-
Phenolic composition of tomato varieties and an industrial tomato by-product. Journal of Food Science and Technology. Link
-
p-Coumaric acid and its conjugates: Dietary sources, pharmacokinetic properties and biological activities. Journal of the Science of Food and Agriculture. Link
Sources
- 1. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Compositional Variation in Trans-Ferulic, p-coumaric, and Diferulic Acids Levels Among Kernels of Modern and Traditional Maize (Zea mays L.) Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Compositional Variation in Trans-Ferulic, p-coumaric, and Diferulic Acids Levels Among Kernels of Modern and Traditional Maize (Zea mays L.) Hybrids [frontiersin.org]
- 7. FOOD BALANCE SHEETS - A Handbook [fao.org]
Publish Comparison Guide: Assessing the Reproducibility of p-Coumaric Acid Biological Assays
Executive Summary
p-Coumaric Acid (p-CA) is a hydroxycinnamic acid derivative widely evaluated for its antioxidant, antimicrobial, and antineoplastic properties.[1][2][3] However, its biological assessment is plagued by reproducibility issues stemming from solubility limits, pH sensitivity, and chemical interference with common colorimetric reagents.
This guide provides a technical framework for researchers to validate p-CA assays. It moves beyond simple protocol listing to establish self-validating systems —experimental designs that inherently detect artifacts. We compare p-CA against structural analogs (Ferulic Acid , Caffeic Acid ) and standard controls (Gallic Acid ) to provide necessary context for its potency.
Part 1: Physicochemical Determinants of Reproducibility
Before biological application, the physical state of p-CA must be standardized. Inconsistent solvation is the primary cause of variance in IC
Solubility & Solvent Selection
p-CA is sparingly soluble in water.[4][5][6] While DMSO is the standard biological solvent, it can be cytotoxic at high concentrations (>0.5%).
| Solvent System | Solubility Limit (approx.) | Biological Compatibility | Recommendation |
| Water / PBS | < 1 mg/mL | High | Poor. Precipitation occurs upon dilution, causing false negatives. |
| Ethanol | ~10 mg/mL | Moderate | Acceptable for rapid assays; evaporation can alter concentration. |
| DMSO | ~15 mg/mL | Low (toxicity concerns) | Standard. Keep final concentration < 0.1% in cell culture. |
| DMF (Dimethylformamide) | ~20 mg/mL | Very Low | Specialized. Use only if high stock conc. is required; dilute 1:6 in PBS immediately. |
The "False Signal" Check (Crucial)
Phenolic acids like p-CA are reducing agents. They can directly reduce tetrazolium salts (MTT, MTS) or interact with Folin-Ciocalteu reagents without cellular mediation, leading to false positive viability or inflated antioxidant values .
Self-Validation Step: Always run a "Cell-Free Control" (Media + p-CA + Reagent) alongside your experiment. If this well changes color, your assay is compromised.
Part 2: Comparative Assay Performance
Antioxidant Activity: DPPH & ABTS
Objective: Determine radical scavenging potency relative to structural analogs.
Comparative Benchmarks:
-
Gallic Acid: The "Gold Standard." p-CA should be significantly less potent.
-
Ferulic Acid: Structurally similar (methoxy group). Often slightly more potent than p-CA due to electron-donating effects.
-
Caffeic Acid: Contains a catechol group (di-OH), making it significantly more potent than p-CA.
Quantitative Comparison (Typical IC
| Compound | DPPH IC | Mechanism Note | Reproducibility Risk |
| p-Coumaric Acid | 1500 - 3000 | Single -OH group; weak scavenger. | High: Weak activity requires high conc., risking precipitation. |
| Ferulic Acid | 500 - 1000 | Methoxy group stabilizes radical. | Moderate |
| Caffeic Acid | 100 - 300 | Catechol group (ortho-di-OH) is highly reactive. | Low |
| Gallic Acid | 10 - 50 | Tri-hydroxy group; rapid kinetics. | Low |
Validated Protocol: High-Throughput DPPH Assay
Standardized for p-CA to prevent precipitation.
-
Preparation: Dissolve p-CA in Ethanol (not DMSO, to avoid solvent interference with radical kinetics) to 10 mM stock.
-
Dilution: Prepare serial dilutions in ethanol: 10, 50, 100, 500, 1000 µM.
-
Reaction:
-
Add 20 µL sample to 180 µL DPPH solution (0.1 mM in ethanol) in a 96-well plate.
-
Blank: 20 µL Ethanol + 180 µL DPPH.
-
Sample Blank: 20 µL Sample + 180 µL Ethanol (Corrects for intrinsic color of p-CA).
-
-
Incubation: 30 minutes in the dark at Room Temp.
-
Measurement: Absorbance at 517 nm.
Antimicrobial Efficacy: MIC Determination
Objective: Assess inhibition of bacterial growth without solvent toxicity artifacts.
Comparative Data:
-
p-CA Potency: Moderate. MIC typically 0.5 – 1.0 mg/mL .
-
Comparator (Cinnamic Acid): Often similar or slightly lower potency.
Critical Reproducibility Factor: p-CA is a weak acid. In unbuffered media (like unadjusted Mueller-Hinton), high concentrations of p-CA can lower the pH enough to inhibit bacteria solely due to acidity, not specific mechanism.
-
Fix: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) buffered to pH 7.2-7.4.
Part 3: Cell-Based Assays & Signaling Pathways[9]
The MTT Interference Problem
p-Coumaric acid has been reported to increase absorbance in MTT assays in a dose-dependent manner even in dead cells, due to direct reduction of the tetrazolium ring.
Recommended Alternative: Use Sulforhodamine B (SRB) (measures protein content) or ATP-based assays (CellTiter-Glo) which are less susceptible to redox interference.
Visualizing the Mechanism
p-CA acts via dual pathways: direct ROS scavenging (chemical) and modulation of intracellular signaling (biological), specifically inhibiting the NF-κB inflammatory pathway and activating Nrf2 .
Caption: p-Coumaric acid exerts cytoprotection by simultaneously blocking NF-κB inflammatory signaling and activating the Nrf2 antioxidant response element (ARE).
Part 4: The Reproducible Workflow (Step-by-Step)
To ensure data integrity, follow this logical flow for sample preparation and validation.
Caption: Logic flow for p-CA preparation ensuring solubility, pH stability, and interference checking before data collection.
References
-
Karamac, M., et al. (2005).[9] Comparison of Radical-Scavenging Activities for Selected Phenolic Acids. Polish Journal of Food and Nutrition Sciences. Retrieved from [Link]
-
Li, J., et al. (2022).[10] Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris. International Journal of Food Microbiology. Retrieved from [Link]
-
Pei, K., et al. (2016). p-Coumaric acid suppresses reactive oxygen species-induced senescence in nucleus pulposus cells. Experimental and Therapeutic Medicine.[11][12] Retrieved from [Link]
-
An, S.M., et al. (2010). p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects. Molecules. Retrieved from [Link][8]
-
Mousavinejad, S.N. (2023). MTT Assay Trouble - Antioxidant Interference Discussion. ResearchGate. Retrieved from [Link]
Sources
- 1. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 7. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p-Coumaric acid suppresses reactive oxygen species-induced senescence in nucleus pulposus cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of p-Coumaric Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of p-Coumaric Acid in Neuroprotection
p-Coumaric acid (4-hydroxycinnamic acid) is a widespread phenolic acid found in various fruits, vegetables, and cereals[1]. Its established antioxidant, anti-inflammatory, and anti-apoptotic properties have positioned it as a compelling candidate for neuroprotective therapies[2][3][4][5]. The fundamental challenge in neurotherapeutics, however, often lies in effectively traversing the blood-brain barrier (BBB) to reach the central nervous system (CNS) in concentrations sufficient for pharmacological activity[6][7]. This has spurred investigations into chemical modifications of p-CA, such as esterification, to enhance its lipophilicity and potential for CNS delivery[8]. This guide will first establish the neuroprotective profile of p-CA and then compare it with its ester derivatives, with a particular focus on maltolyl p-coumarate, for which significant experimental data exists.
The Neuroprotective Landscape of p-Coumaric Acid
p-Coumaric acid exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis in neuronal tissues.
Core Mechanisms of Action:
-
Antioxidant Activity : p-CA is a potent free radical scavenger[1]. It has been shown to bolster the endogenous antioxidant defense system by increasing the levels of superoxide dismutase (SOD) and glutathione (GSH), while concurrently reducing levels of malondialdehyde (MDA), a key indicator of lipid peroxidation[9][10].
-
Anti-inflammatory Effects : Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. p-CA can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby dampening the inflammatory cascade in the brain[4][9].
-
Anti-apoptotic Pathways : p-CA has demonstrated the ability to inhibit neuronal apoptosis. It achieves this by downregulating pro-apoptotic proteins like caspase-3 and c-Jun, which are critical executioners in the programmed cell death pathway[9].
These mechanisms collectively contribute to the observed improvements in cognitive and non-cognitive functions in various animal models of neurological disorders, including cerebral ischemia and Alzheimer's disease[2][3][10].
Enhancing Neuroprotection through Esterification: A Comparative Analysis
The esterification of p-CA is a strategic chemical modification aimed at improving its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier. By converting the carboxylic acid group into an ester, the molecule's lipophilicity is increased, which is a key factor for passive diffusion into the CNS[8].
Maltolyl p-Coumarate: A Case Study
A noteworthy example is maltolyl p-coumarate, a synthetic ester of p-coumaric acid and maltol. In vitro and in vivo studies have demonstrated its significant neuroprotective capabilities, often surpassing those of its parent compound in specific assays[11].
In a key study, maltolyl p-coumarate was shown to significantly attenuate cognitive deficits in rat models of dementia. Furthermore, it exhibited potent neuroprotective effects in vitro against amyloid beta peptide(1-42), glutamate, and H2O2-induced neuronal cell death[11]. The mechanisms underlying these effects include a marked reduction in reactive oxygen species (ROS), inhibition of cytochrome c release from mitochondria, and decreased activation of caspase-3, a central player in the apoptotic cascade[11].
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the comparative experimental data for p-Coumaric acid and Maltolyl p-coumarate, highlighting their efficacy in key neuroprotective assays.
| Parameter | p-Coumaric Acid | Maltolyl p-Coumarate | Key Findings & Significance |
| In Vitro Neuroprotection | |||
| ↓ Apoptotic Cell Death | Effective in various models[9] | Significantly decreases apoptotic cell death[11] | Both compounds show anti-apoptotic potential, crucial for preventing neuronal loss. |
| ↓ Reactive Oxygen Species (ROS) | Reduces oxidative stress markers (e.g., MDA)[10] | Significantly reduces ROS generation[11] | Highlights the potent antioxidant capacity of both, with esters potentially having enhanced activity. |
| ↓ Caspase-3 Activation | Suppresses caspase-3 levels[9] | Significantly reduces caspase-3 activation[11] | Demonstrates a direct inhibitory effect on a key executioner of apoptosis. |
| In Vivo Neuroprotection | |||
| Cognitive Function | Improves cognitive deficits in various models[3][4] | Attenuates cognitive deficits in dementia models[11] | Both show promise in restoring cognitive function, a critical endpoint for neurodegenerative disease therapies. |
| Neuronal Loss | Attenuates neuronal loss in the hippocampus[4][9] | Reduces apoptotic cell death in the hippocampus[11] | Underscores the in vivo relevance of their anti-apoptotic properties. |
The Blood-Brain Barrier: A Critical Hurdle
The therapeutic success of any neuroprotective agent hinges on its ability to reach its target in the brain. The lipophilic nature of the blood-brain barrier restricts the passage of many potentially therapeutic compounds.
An in vitro Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) has been used to assess the permeability of p-coumaric acid. This assay provides a measure of a compound's ability to passively diffuse across a lipid membrane designed to mimic the BBB[12][13]. While specific comparative data for a wide range of p-CA esters is not yet available, the increased lipophilicity of esters like maltolyl p-coumarate strongly suggests a higher potential for BBB penetration compared to the more polar parent acid[8].
Experimental Methodologies
To ensure scientific rigor and reproducibility, it is crucial to understand the experimental protocols used to evaluate these neuroprotective effects.
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol outlines the steps to assess the neuroprotective effects of a compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Neurotoxin (e.g., Amyloid beta peptide (1-42), glutamate, or H₂O₂)
-
Test compounds (p-Coumaric acid, maltolyl p-coumarate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds (p-CA or its esters) for a specified pre-incubation period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Following pre-treatment, expose the cells to the chosen neurotoxin for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the medium and add MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
In Vivo Assessment of Cognitive Function (Passive Avoidance Test)
This protocol describes a common behavioral test to evaluate learning and memory in rodent models of cognitive impairment.
Apparatus:
-
A shuttle box divided into two compartments (one illuminated, one dark) connected by a guillotine door. The dark compartment has a grid floor capable of delivering a mild electric shock.
Procedure:
-
Acquisition Trial:
-
Place a rat in the illuminated compartment.
-
After a short habituation period, the guillotine door opens.
-
When the rat enters the dark compartment (which they naturally prefer), the door closes, and a brief, mild foot shock is delivered.
-
-
Retention Trial (24 hours later):
-
Place the rat back into the illuminated compartment.
-
Measure the latency to enter the dark compartment.
-
-
Data Analysis: A longer latency to enter the dark compartment in the retention trial is indicative of improved memory of the aversive stimulus.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways involved in neurodegeneration and the points of intervention for p-Coumaric acid and its esters.
Caption: Neuroprotective mechanisms of p-Coumaric acid and its esters.
Caption: General experimental workflow for evaluating neuroprotective agents.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective potential of p-Coumaric acid, mediated through its antioxidant, anti-inflammatory, and anti-apoptotic activities. The esterification of p-CA, exemplified by maltolyl p-coumarate, represents a promising strategy to potentially enhance its therapeutic efficacy, likely by improving its bioavailability and ability to cross the blood-brain barrier.
Future research should focus on a systematic comparison of a broader range of p-CA esters to establish a clear structure-activity relationship for neuroprotection. Studies directly comparing the BBB permeability and brain tissue concentration of p-CA and its various esters are critically needed to validate the hypothesis that increased lipophilicity translates to enhanced in vivo efficacy. Such investigations will be instrumental in advancing the development of p-CA-based compounds as viable therapeutics for neurodegenerative diseases.
References
- Gothai, S., et al. (2016). p-Coumaric acid mitigates lipopolysaccharide induced brain damage via alleviating oxidative stress, inflammation and apoptosis. Journal of Pharmacy and Pharmacology, 68(11), 1443-1454.
- Guven, M., et al. (2015). Neuroprotective effect of p-coumaric acid in rat model of embolic cerebral ischemia. Iranian Journal of Basic Medical Sciences, 18(4), 356-363.
- Rashno, M., et al. (2022). p-Coumaric acid ameliorates cognitive and non-cognitive disturbances in a rat model of Alzheimer's disease: The role of oxidative stress and inflammation.
- Kim, B. W., et al. (2021). P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation. International Journal of Molecular Sciences, 22(9), 4895.
- Pei, K., et al. (2016). p-Coumaric acid and its conjugates: Dietary sources, pharmacokinetic properties and biological activities. Journal of the Science of Food and Agriculture, 96(9), 2952-2962.
- Vaugelade, P., et al. (2021). In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds Recovered from Agrifood By-Products and Microalgae. Foods, 10(9), 2125.
- Fernández-García, A. I., et al. (2021). Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products. Frontiers in Nutrition, 8, 728045.
- Prasad, S. N., & Muralidhara. (2014). Neuroprotective effect of p-coumaric acid in mice with cerebral ischemia reperfusion injuries. Metabolic Brain Disease, 29(3), 765-773.
- Yen, G. C., et al. (2013). Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation. Journal of Agricultural and Food Chemistry, 61(45), 10736-10744.
- Kim, H., et al. (2007). A novel compound, maltolyl p-coumarate, attenuates cognitive deficits and shows neuroprotective effects in vitro and in vivo dementia models. Journal of Neuroscience Research, 85(11), 2473-2482.
- Szwajgier, D., Borowiec, K., & Pustuła, K. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Nutrients, 9(5), 477.
- Zhang, Y., et al. (2019). Prophylactic effect and mechanism of p-coumaric acid against hypoxic cerebral edema in mice. Respiratory Physiology & Neurobiology, 260, 48-55.
- Singh, H., et al. (2022). Neuroprotective Effects of p-Coumaric Acid against Chemical-Induced Dementia in Mice. ACS Chemical Neuroscience, 13(15), 2356-2368.
- Guedes, G. G., et al. (2022). Alkyl and Aryl Derivatives Based on p-Coumaric Acid Modification and Inhibitory Action against Leishmania braziliensis and Plasmodium falciparum. Molecules, 27(19), 6543.
- Nielsen, S. S. E., et al. (2017). Improved Method for the Establishment of an In Vitro Blood-Brain Barrier Model Based on Porcine Brain Endothelial Cells. Journal of Visualized Experiments, (125), e56277.
- Medina-Torres, N., et al. (2020). Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. Antioxidants, 9(7), 609.
- Pop, O. L., et al. (2022). In Vitro Modeling of the Blood–Brain Barrier for the Study of Physiological Conditions and Alzheimer's Disease. International Journal of Molecular Sciences, 23(19), 11215.
- Alam, M. A., et al. (2022). Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases. Antioxidants, 11(7), 1234.
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- 13. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of p-Coumaric Acid
As a Senior Application Scientist, I've seen firsthand that excellence in the lab goes beyond groundbreaking discoveries; it includes an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents, like p-Coumaric acid, is a non-negotiable aspect of our professional responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of p-Coumaric acid, grounded in established safety standards and practical, field-proven experience.
The core principle of chemical waste management is simple: every chemical must be treated as hazardous until proven otherwise.[1] This ensures that we, our colleagues, and the environment are protected. This guide is structured to explain not just what to do, but why we do it, ensuring a deep, applicable understanding of the process.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical, understanding its intrinsic hazards is the critical first step. p-Coumaric acid (CAS No: 501-98-4), a phenolic compound widely used in research, is classified under the Globally Harmonized System (GHS) with specific hazard statements.[2]
According to multiple safety data sheets (SDS), p-Coumaric acid is recognized as:
-
A skin irritant (H315): It can cause skin irritation upon contact.[2][3][4]
-
A serious eye irritant (H319): Contact with eyes can cause significant irritation.[2][3][4]
-
A respiratory irritant (H335): Inhalation of the dust can lead to respiratory tract irritation.[2][3][4]
-
Potentially harmful if swallowed (H302/H303): Ingestion may cause adverse health effects.[2][3]
Furthermore, while not always classified as acutely toxic to aquatic life, discharge of phenolic compounds into the environment is strongly discouraged to prevent ecological disruption.[3][5] Therefore, under no circumstances should p-Coumaric acid or its solutions be disposed of down the drain .[3][5][6]
| Hazard Summary: p-Coumaric Acid | |
| CAS Number | 501-98-4[2] |
| Physical State | Off-white to beige powder[3] |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
| Primary Hazards | Skin Irritation (Category 2), Eye Irritation (Category 2/2A), Respiratory Irritation (STOT SE 3)[2][4] |
| Disposal Consideration | Must be disposed of as hazardous waste.[6][7] Do not empty into drains.[3][6] |
Part 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)
The foundation of safe disposal is proactive personal protection. The hazards identified above dictate the necessary PPE to prevent exposure. The causality is direct: because p-Coumaric acid is a skin, eye, and respiratory irritant, a comprehensive barrier is required.
Essential PPE includes:
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).[3] Always wash hands thoroughly with soap and water after handling.
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[5]
-
Skin and Body Protection: A standard lab coat is mandatory.[3][5]
-
Respiratory Protection: When handling larger quantities of the powder or when there is a risk of generating dust, work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[3] If a fume hood is not available and dust is unavoidable, a respirator may be necessary.[5]
Part 3: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system; each step mitigates a specific risk identified in Part 1. All chemical waste must be handled in accordance with local, state, and federal regulations.[5]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[8][9] Never mix incompatible waste streams, as this can lead to dangerous reactions.[10]
-
Solid Waste: Collect unused p-Coumaric acid powder, contaminated weigh boats, and contaminated PPE (like gloves) in a dedicated, sealed container.
-
Liquid Waste: Solutions of p-Coumaric acid should be collected in a separate, compatible liquid waste container. Plastic containers are generally preferred for laboratory waste.[11]
-
Sharps: Any contaminated sharps (needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[10]
Step 2: Container Selection and Labeling
The integrity and clear identification of your waste container are critical for the safety of everyone who will handle it, from your lab to the final disposal facility.
-
Select a Compatible Container: Use a container made of a material that will not react with the acid (e.g., a high-density polyethylene - HDPE - carboy for liquids or a sturdy, sealable bag or container for solids).[12] The container must be in good condition with no cracks or leaks.[12]
-
Label the Container Clearly: The container must be labeled as "Hazardous Waste."[9] The label must include:
-
The full chemical name: "p-Coumaric Acid" (avoiding abbreviations).
-
The specific hazards (e.g., "Irritant").
-
The date the first waste was added.
-
The name of the principal investigator or lab group.
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated "Satellite Accumulation Area" within the lab.[11]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[11][12] This prevents the release of vapors and protects against spills.
-
Provide Secondary Containment: Liquid waste containers should be placed inside a larger, chemically resistant tray or tub to contain any potential leaks.[8][12]
-
Store Safely: Do not store waste containers in high-traffic areas, near heat sources, or in fume hoods where they can interfere with airflow.[12]
Step 4: Arranging for Final Disposal
Laboratory personnel should never attempt to dispose of chemical waste themselves.
-
Contact EH&S: Once your waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EH&S) department.[11] They are trained professionals who will manage the final collection and disposal according to regulatory standards.
-
Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for waste pickup requests.[1]
Part 4: Emergency Procedures for Spills
Even with careful handling, spills can occur. A swift and correct response is vital.
-
Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill.
-
Don Appropriate PPE: Before attempting cleanup, wear all the PPE described in Part 2.
-
Contain the Spill:
-
For solid (powder) spills: Use dry cleanup procedures.[5] Carefully sweep or vacuum up the material, avoiding dust generation, and place it in your labeled hazardous waste container.[5] Do not use water to wash the area until the bulk of the solid is removed.[5]
-
For liquid spills: Use an inert absorbent material (like vermiculite or sand) to soak up the spill. Place the contaminated absorbent material into your hazardous waste container.
-
-
Decontaminate the Area: After removing the bulk material, wash the area with soap and water.
-
Prevent Runoff: Do not allow spill cleanup materials or runoff to enter drains or waterways.[3][5]
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the logical flow of the p-Coumaric Acid disposal process.
Caption: Workflow for the safe disposal of p-Coumaric acid waste.
References
-
Safety Data Sheet: 4-Hydroxycinnamic acid . Carl ROTH. [Link]
-
Safety Data Sheet: p-Coumaric acid . Astech Ireland. [Link]
-
Safety Data Sheet: p-Coumaric acid . HIMEDIA. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Hazardous Waste - Standards . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]
-
How to Safely Dispose of Laboratory Waste? . Stericycle UK. [Link]
-
Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . IDR Environmental Services. [Link]
-
Introduction to Hazardous Waste Management . University of Alaska Fairbanks. [Link]
Sources
- 1. vumc.org [vumc.org]
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- 3. chemicalbook.com [chemicalbook.com]
- 4. himediadownloads.com [himediadownloads.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. astechireland.ie [astechireland.ie]
- 8. acewaste.com.au [acewaste.com.au]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
